1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-2-methyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFWMJBQLWFXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157218 | |
| Record name | 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13182-81-5 | |
| Record name | 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13182-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-CHLOROETHYL)-2-METHYL-5-NITROIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A2R934D6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole, a critical intermediate in synthetic organic chemistry, holds significant importance in the pharmaceutical landscape. Primarily recognized as a precursor in the synthesis of various nitroimidazole-based active pharmaceutical ingredients (APIs), it is also known as Metronidazole Impurity E, highlighting its relevance in the quality control and impurity profiling of Metronidazole, a widely used antibiotic and antiprotozoal agent.[1] The 5-nitroimidazole scaffold is a key pharmacophore responsible for the therapeutic efficacy against anaerobic bacteria and protozoa.[2] This guide provides a comprehensive overview of the scientifically-backed synthetic routes to this compound, delving into the underlying chemical principles, detailed experimental protocols, and analytical characterization.
Strategic Approaches to Synthesis
The synthesis of this compound can be logically approached via two principal pathways, each with distinct advantages and mechanistic considerations. Both routes commence with the common precursor, 2-methyl-5-nitroimidazole.
-
Direct N-Alkylation: This is a direct approach involving the substitution reaction at the N-1 position of the imidazole ring with a suitable 2-chloroethylating agent.
-
Two-Step Hydroxyethylation and Subsequent Chlorination: This method first introduces a hydroxyethyl group at the N-1 position to form 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole), followed by the conversion of the terminal hydroxyl group to a chloride.
The choice between these routes often depends on the availability of starting materials, desired purity profile, and scalability of the reaction.
Caption: Overview of the synthetic pathways to this compound.
Precursor Synthesis: 2-Methyl-5-nitroimidazole
The journey to our target compound begins with the synthesis of 2-methyl-5-nitroimidazole. This is typically achieved through the nitration of 2-methylimidazole.
Experimental Protocol: Nitration of 2-Methylimidazole
This protocol is based on established industrial processes for producing 2-methyl-5-nitroimidazole.[3]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid (98%).
-
Addition of Catalyst/Stabilizer: While stirring, gradually add ammonium sulfate. The temperature will rise; maintain control of the temperature.
-
Addition of 2-Methylimidazole: Once the ammonium sulfate is dissolved, begin the portion-wise addition of 2-methylimidazole, allowing the temperature to rise to approximately 80-100°C.[3]
-
Nitration: After the complete addition of 2-methylimidazole, begin the controlled dropwise addition of concentrated nitric acid (e.g., 87-89%) while maintaining the reaction temperature around 140-145°C.[3]
-
Reaction Completion and Quenching: After the nitric acid addition is complete, maintain the temperature for an additional 2-3 hours to ensure the reaction goes to completion. Cool the reaction mixture and carefully pour it into cold water or onto crushed ice.
-
Neutralization and Isolation: Neutralize the acidic solution with an aqueous base (e.g., ammonia water) to a pH of 4.0-5.0.[3] The product will precipitate out of the solution.
-
Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from water.
| Parameter | Value/Condition | Rationale |
| Reactants | 2-Methylimidazole, Conc. H₂SO₄, Conc. HNO₃ | Standard reagents for electrophilic aromatic nitration. |
| Catalyst | Ammonium Sulfate | Acts as a stabilizer and helps to control the reaction.[3] |
| Temperature | 140-148°C | High temperature is required to drive the nitration of the deactivated imidazole ring. |
| Work-up | Quenching in water, Neutralization | To precipitate the product and remove excess acid. |
| Typical Yield | >90% | This is a well-optimized industrial process.[3] |
Synthetic Route 1: Direct N-Alkylation of 2-Methyl-5-nitroimidazole
This route is a more direct pathway to the target compound. It involves the reaction of 2-methyl-5-nitroimidazole with a suitable alkylating agent, such as 1,2-dichloroethane.
Mechanistic Insights
The N-alkylation of an imidazole ring proceeds via a nucleophilic substitution mechanism. The imidazole ring contains two nitrogen atoms, but the N-1 is typically the site of alkylation in 2-substituted imidazoles due to steric hindrance from the substituent at the C-2 position. The reaction is generally carried out in the presence of a base, which deprotonates the imidazole ring, increasing its nucleophilicity.
Caption: Mechanism of N-alkylation of 2-methyl-5-nitroimidazole.
Experimental Protocol: N-Alkylation
-
Reaction Setup: To a solution of 2-methyl-5-nitroimidazole in a suitable polar aprotic solvent (e.g., DMF), add a base such as triethylamine (TEA).
-
Addition of Alkylating Agent: Add 1,2-dichloroethane to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to around 70°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a cold aqueous solution of sodium chloride (10%).
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with aqueous ammonium chloride and sodium bicarbonate solutions, then dry over anhydrous sodium sulfate.[4] Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
| Parameter | Value/Condition | Rationale |
| Solvent | DMF | A polar aprotic solvent that facilitates SN2 reactions. |
| Base | Triethylamine (TEA) | Deprotonates the imidazole ring to enhance its nucleophilicity. |
| Temperature | 70°C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 24 hours | An empirically determined time for similar reactions to reach completion.[4] |
| Purification | Extraction, Column Chromatography | To isolate the product from unreacted starting materials and byproducts. |
Synthetic Route 2: Chlorination of Metronidazole
This two-step approach first synthesizes Metronidazole, which is then converted to the target chloro-derivative.
Step 2a: Synthesis of Metronidazole
This is a well-established industrial process.[3]
-
Reaction Setup: Dissolve 2-methyl-5-nitroimidazole in a mixture of formic acid and sulfuric acid.
-
Addition of Ethylene Oxide: Heat the solution to 72-108°C and alternately add ethylene oxide and concentrated sulfuric acid.[3]
-
Reaction and Work-up: Maintain the reaction temperature for 2.5-5 hours. After cooling, add water and adjust the pH to 9.5-10.5 with sodium hydroxide to precipitate the product.
-
Purification: Filter, wash, and recrystallize the crude Metronidazole from water.
Step 2b: Chlorination of Metronidazole with Thionyl Chloride
The conversion of the primary alcohol in Metronidazole to an alkyl chloride is efficiently achieved using thionyl chloride (SOCl₂).
Mechanistic Insights
The reaction of an alcohol with thionyl chloride proceeds through a nucleophilic substitution mechanism. The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of thionyl chloride. A subsequent intramolecular SNi (substitution nucleophilic internal) or an SN2 reaction (if a base like pyridine is present) leads to the formation of the alkyl chloride, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts. The use of pyridine not only scavenges the HCl produced but also promotes an SN2 pathway, leading to an inversion of stereochemistry if a chiral center is present.[1]
Caption: Mechanism for the chlorination of an alcohol using thionyl chloride.
Experimental Protocol: Chlorination
This protocol is based on general procedures for the conversion of alcohols to alkyl chlorides using thionyl chloride.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂), dissolve Metronidazole in a suitable solvent (e.g., dioxane or chloroform).
-
Addition of Thionyl Chloride: Cool the solution in an ice bath and slowly add thionyl chloride dropwise. The addition of a catalytic amount of DMF can accelerate the reaction.[5]
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a few hours, monitoring the reaction by TLC.
-
Work-up: Carefully quench the reaction by pouring it into ice-cold water.
-
Isolation and Purification: Neutralize the solution with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value/Condition | Rationale |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | A highly effective reagent for converting primary alcohols to alkyl chlorides. Gaseous byproducts simplify purification. |
| Solvent | Dioxane or Chloroform | Inert solvents that are suitable for this reaction. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Work-up | Quenching in ice water, Neutralization | To decompose excess thionyl chloride and neutralize the acidic solution. |
| Byproducts | SO₂, HCl | Gaseous byproducts that are easily removed from the reaction mixture. |
Analytical Characterization
Thorough characterization of the final product is essential to confirm its identity and purity.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.5 ppm), the two methylene groups of the chloroethyl chain (two triplets, in the range of 3.8-4.5 ppm), and the imidazole ring proton (singlet, ~8.0 ppm). |
| ¹³C NMR | Resonances for the methyl carbon, the two methylene carbons of the chloroethyl chain, and the carbons of the imidazole ring. |
| IR Spectroscopy | Characteristic absorption bands for the C-H stretching of the alkyl groups, C=N and C=C stretching of the imidazole ring, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹).[6] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (189.60 g/mol ) and characteristic fragmentation patterns. |
Safety and Handling
2-Methyl-5-nitroimidazole: Harmful if swallowed.[7]
1,2-Dichloroethane: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. Suspected of causing cancer.[8]
Thionyl Chloride: Causes severe skin burns and eye damage. Reacts violently with water. Harmful if inhaled.[9]
This compound: Safety data for this specific compound is not extensively available, but it should be handled with care as a potentially toxic and mutagenic compound, given its structural similarity to other nitroimidazoles.
Caption: Key safety and handling procedures for the synthesis.
Conclusion
The synthesis of this compound is a multi-faceted process that can be achieved through robust and well-understood chemical transformations. While direct N-alkylation offers a more streamlined approach, the two-step conversion from the readily available Metronidazole provides an alternative and controllable pathway. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and diligent purification and characterization are paramount to obtaining a high-purity product. Given the biological significance of the nitroimidazole core, the synthesis of this intermediate is a vital step in the development of new therapeutic agents and for ensuring the quality of existing pharmaceuticals.
References
-
Pharmaffiliates. Metronidazole-impurities. [Link]
- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
- Al-Wassimy, M. T., et al. (2016). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 8(1), 34-42.
- HUBEI HONGYUAN PHARMA. (2018). Process for producing 2-methyl-5-nitroimidazole. CN105566135B.
-
de Oliveira, R. B., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1328. [Link]
-
PubChem. 2-Methyl-5-nitroimidazole. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. National Center for Biotechnology Information. [Link]
-
Carl ROTH. (2021). Safety Data Sheet: 1,2-Dichloroethane. [Link]
-
Carl ROTH. (2021). Safety Data Sheet: Thionyl chloride. [Link]
-
Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
- Hassine, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
-
Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
- Google Patents. (2012). Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol. CN102321028A.
-
Norris, J. (2018). Reaction of alcohols with thionyl chloride. [Link]
-
Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. [Link]
Sources
- 1. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]
- 4. 2-Nitro-1-vinyl-1H-imidazole | MDPI [mdpi.com]
- 5. 2-Nitroimidazole(527-73-1) 1H NMR [m.chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. 13182-81-5|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Mechanism of Action of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole is a bifunctional molecule designed to exhibit potent cytotoxic effects, particularly in hypoxic environments characteristic of solid tumors. Its mechanism of action is predicated on a dual-pronged assault on cellular integrity, leveraging both the established DNA-alkylating properties of the 2-chloroethyl moiety and the hypoxia-activated cytotoxicity of the 5-nitroimidazole core. This guide elucidates the intricate molecular pathways through which this compound exerts its therapeutic potential, from its initial cellular uptake and bioreductive activation to the downstream consequences of DNA damage and its role as a radiosensitizer. A comprehensive understanding of these mechanisms is paramount for the rational design of novel therapeutics and the optimization of existing treatment regimens in oncology.
Introduction: A Dual-Threat Approach to Targeting Hypoxic Tumors
The tumor microenvironment is often characterized by regions of low oxygen tension, or hypoxia, which contributes to resistance to conventional cancer therapies such as radiation and chemotherapy. This compound has been conceptualized to overcome this therapeutic hurdle. Its chemical architecture combines two key pharmacophores:
-
The 5-Nitroimidazole Core: This heterocyclic system is a well-established prodrug that undergoes selective bioreductive activation in hypoxic cells. This process is catalyzed by intracellular nitroreductases, leading to the formation of highly reactive cytotoxic species.
-
The 2-Chloroethyl Group: This functional group is a classic DNA alkylating agent. It can form covalent adducts with DNA bases, leading to strand breaks, cross-linking, and ultimately, cell death.
This guide will dissect the synergistic interplay of these two moieties, providing a detailed examination of the compound's journey from a stable prodrug to a potent cytotoxic agent.
Physicochemical Properties
A foundational understanding of the molecule's physical and chemical characteristics is essential for interpreting its biological activity.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃O₂ | PubChem[1] |
| Molecular Weight | 189.60 g/mol | PubChem[1] |
| CAS Number | 13182-81-5 | PubChem[1] |
| Appearance | Solid (predicted) | |
| Solubility | Expected to have moderate lipophilicity | Inferred from structure |
The Central Paradigm: Hypoxia-Selective Bioreductive Activation
The cornerstone of the therapeutic selectivity of this compound lies in the bioreductive activation of its 5-nitro group, a process that is significantly enhanced under hypoxic conditions.
The Role of Nitroreductases
Nitroreductases are a class of enzymes that catalyze the reduction of nitroaromatic compounds.[2] These enzymes are more active in the low-oxygen environment of hypoxic cells. In normoxic tissues, molecular oxygen can intercept the partially reduced nitroimidazole, re-oxidizing it back to the parent compound in a "futile cycle" of reduction.[3] This oxygen-dependent re-oxidation spares healthy, well-oxygenated tissues from the cytotoxic effects of the activated drug.
The Reductive Pathway and Generation of Reactive Species
The reduction of the 5-nitro group is a stepwise process that generates a cascade of highly reactive intermediates:
-
One-electron reduction: The nitro group accepts an electron to form a nitro radical anion.
-
Further reduction: This radical anion can undergo further reduction to form nitroso and hydroxylamine derivatives.
-
Cytotoxic Effectors: These reduced species are highly reactive and can interact with a variety of cellular macromolecules, most notably DNA, to induce cytotoxicity.
Figure 1. Bioreductive activation of this compound in hypoxic cells.
The Dual-Pronged Assault on DNA Integrity
The cytotoxicity of this compound is primarily attributed to its ability to induce significant DNA damage through two distinct but complementary mechanisms.
DNA Alkylation by the 2-Chloroethyl Moiety
The 2-chloroethyl group is a well-characterized alkylating agent that can covalently modify DNA bases, particularly the N7 position of guanine.[4] This alkylation can lead to several forms of DNA damage:
-
Monoadducts: The initial attachment of the chloroethyl group to a single DNA base.
-
Interstrand Cross-links (ICLs): The chloroethyl group can react with a second guanine on the complementary DNA strand, forming a covalent linkage that prevents DNA replication and transcription.[4][5]
-
DNA Strand Breaks: The formation of adducts can destabilize the DNA backbone, leading to single- and double-strand breaks.
Figure 2. DNA damage cascade initiated by the 2-chloroethyl moiety.
DNA Damage by Reduced Nitroimidazole Intermediates
As previously described, the bioreductive activation of the 5-nitroimidazole core generates highly reactive species. It is speculated that these reactive intermediates, such as the nitroso and hydroxylamine derivatives, can directly interact with DNA, causing oxidative damage and strand breaks, further contributing to the overall genotoxicity of the compound.[6]
Synergistic Cytotoxicity and Cellular Consequences
The combination of DNA alkylation and damage from reduced nitroimidazole metabolites results in a potent synergistic cytotoxic effect. This overwhelming DNA damage triggers a cascade of cellular responses:
-
Activation of DNA Damage Response (DDR) Pathways: Cellular machinery detects the DNA lesions and activates signaling pathways, such as the ATM and ATR kinases, to arrest the cell cycle and allow for DNA repair.
-
Cell Cycle Arrest: The cell cycle is halted, typically at the G2/M checkpoint, to prevent the propagation of damaged DNA.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell is programmed for self-destruction through apoptosis.
Role as a Radiosensitizer
In addition to its intrinsic cytotoxicity, this compound is designed to function as a radiosensitizer, enhancing the efficacy of radiation therapy in hypoxic tumors.
The Oxygen Mimetic Effect
Radiation therapy exerts its cytotoxic effects primarily through the generation of free radicals from the radiolysis of water. In the presence of oxygen, these free radicals react with DNA, creating permanent, lethal damage. In hypoxic cells, the absence of oxygen allows for the chemical repair of these initial DNA lesions, rendering the cells radioresistant.
Nitroimidazoles, due to their electron-affinic nature, can "mimic" the role of oxygen in "fixing" this radiation-induced DNA damage.[7] By reacting with the DNA radicals, they prevent their repair, thereby sensitizing hypoxic cells to the effects of radiation.
Figure 3. Oxygen mimetic effect of this compound in radiosensitization.
Experimental Protocols for Mechanistic Elucidation
The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.
Nitroreductase Activity Assay
This assay determines the ability of cellular extracts to activate the nitroimidazole prodrug.
Protocol:
-
Prepare Cell Lysates: Culture cells of interest (e.g., cancer cell line) under both normoxic and hypoxic conditions. Harvest cells and prepare cytosolic and/or microsomal fractions by differential centrifugation.
-
Reaction Mixture: In a 96-well plate, combine the cell lysate, NADPH (as a cofactor), and this compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture under anaerobic conditions.
-
Detection: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADPH consumption is proportional to the nitroreductase activity.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a defined period.
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope. Damaged DNA with strand breaks will migrate further in the electric field, forming a "comet tail."
-
Quantification: Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail moment, percentage of DNA in the tail).
Clonogenic Survival Assay for Radiosensitization
This assay assesses the ability of the compound to enhance radiation-induced cell killing.
Protocol:
-
Cell Plating: Seed a known number of cells into culture dishes and allow them to attach.
-
Drug Treatment and Hypoxia: Expose the cells to the compound under hypoxic conditions for a specified duration.
-
Irradiation: Irradiate the cells with a range of radiation doses.
-
Colony Formation: Remove the drug and return the cells to normoxic conditions. Allow the cells to grow for 10-14 days until visible colonies form.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and plot survival curves. The sensitizer enhancement ratio (SER) can be calculated as the ratio of the radiation dose required to achieve a certain level of cell killing in the absence and presence of the compound.
Conclusion and Future Directions
This compound represents a rationally designed therapeutic agent that exploits the unique physiology of the tumor microenvironment. Its dual mechanism of action, combining hypoxia-activated cytotoxicity with DNA alkylation, and its potential as a radiosensitizer, make it a compelling candidate for further preclinical and clinical investigation. Future research should focus on elucidating the precise nature of the DNA adducts formed, identifying the specific nitroreductases involved in its activation, and evaluating its efficacy and safety in in vivo tumor models. A deeper understanding of its molecular interactions will undoubtedly pave the way for the development of more effective and targeted cancer therapies.
References
-
PubChem. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. Available at: [Link].
- Wardman, P. (2007). Chemical Radiosensitizers for Use in Radiotherapy. Clinical Oncology, 19(6), 397-417.
- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
- Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer Research, 37(5), 1450-1454.
- Duan, J. X., et al. (2008). A new synthesis of evofosfamide (TH-302), a hypoxia-activated prodrug. Molecules, 13(12), 3059-3066.
- Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388.
-
Bionity. Crosslinking of DNA. Available at: [Link].
- Sasai, K., et al. (1990). Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration. Japanese Journal of Cancer Research, 81(11), 1113-1118.
- Rauth, A. M., et al. (1984). In vitro hypoxic cytotoxicity of nitroimidazoles: uptake and cell cycle phase specificity. International Journal of Radiation Oncology, Biology, Physics, 10(8), 1293-1296.
- Duan, J., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4487.
- Hay, M. P., et al. (2003). 4-Nitro-1H-imidazol-1-yl- and 2-methyl-5-nitro-1H-imidazol-1-yl analogues of the DNA minor groove binder Pibenzimol: synthesis, DNA binding, and biological activity. Journal of Medicinal Chemistry, 46(25), 5533-5545.
- Fiumicino, S., et al. (2000). Sensitivity to DNA cross-linking chemotherapeutic agents in mismatch repair-defective cells in vitro and in xenografts. International Journal of Cancer, 85(4), 590-596.
Sources
- 1. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | C6H8ClN3O2 | CID 83210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosslinking_of_DNA [bionity.com]
- 5. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole (Ornidazole)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole, widely known as Ornidazole, is a third-generation 5-nitroimidazole derivative.[1][2] It is a potent antimicrobial agent with a broad spectrum of activity against anaerobic bacteria and various protozoa.[1][3] This guide provides a comprehensive overview of the essential physicochemical properties of Ornidazole, offering insights into its behavior that are critical for formulation development, analytical method design, and understanding its mechanism of action.
Ornidazole's clinical efficacy is intrinsically linked to its chemical structure and resulting physicochemical characteristics. The nitro group at the 5-position of the imidazole ring is crucial for its antimicrobial activity.[1] This functionality undergoes reduction within anaerobic organisms, leading to the formation of reactive intermediates that disrupt microbial DNA synthesis and induce cell death.[1][4] A thorough understanding of its solubility, stability, and other physical properties is paramount for optimizing its delivery and therapeutic effectiveness.
Chemical and Physical Properties
Ornidazole presents as a white to yellowish microcrystalline powder.[5] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₀ClN₃O₃ | [3] |
| Molecular Weight | 219.63 g/mol | [5] |
| Appearance | White to yellowish microcrystalline powder | [5] |
| Melting Point | 85-90 °C | [6] |
| Boiling Point (Predicted) | 443.2 ± 40.0 °C | [4][6] |
| pKa | 2.4 ± 0.1 | [5] |
| LogP (Computed) | 0.6 | [3] |
Expert Insight: The relatively low melting point of Ornidazole is an important consideration for manufacturing processes, particularly those involving heat, such as hot-melt extrusion. The acidic pKa of 2.4 indicates that Ornidazole is a weak base and will be predominantly in its non-ionized form at physiological pH, which influences its absorption and distribution.[5] The computed LogP value suggests a moderate lipophilicity, which is consistent with its ability to penetrate microbial cells.[3]
Solubility Profile
The solubility of a drug substance is a critical determinant of its bioavailability and formulation design. Ornidazole exhibits varied solubility in different solvents, a key consideration for developing both aqueous and non-aqueous formulations.
| Solvent | Solubility | Temperature | Source(s) |
| Water | 8.03 mg/mL | 28 ± 1 °C | [7][8][9] |
| 10 M Urea Solution | 82.20 mg/mL | 28 ± 1 °C | [7] |
| Ethanol | ~10 mg/mL | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL | Not Specified | |
| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | |
| Acetonitrile:Methanol (70:30) | Soluble | Not Specified | [10] |
| Melted Phenol | >700 mg/g | 50-60 °C | [11] |
Expert Insight: The enhanced solubility of Ornidazole in a 10 M urea solution highlights the potential for using hydrotropic agents to develop aqueous formulations with higher drug concentrations.[7] The solubility in organic solvents like ethanol, DMSO, and DMF is valuable information for the development of analytical methods and certain topical or parenteral formulations.[12]
Spectroscopic Properties
UV-Visible spectroscopy is a fundamental technique for the identification and quantification of Ornidazole.
| Solvent | λmax (nm) | Notes | Source(s) |
| Water | 319 nm | - | [7][13] |
| 2-Propanol | 288 nm, 312 nm | - | |
| Aqueous H₂SO₄ | 276 nm | - | [6] |
| Water | 430 nm | After derivatization | [1] |
| Water | 320 nm | - | [14] |
Expert Insight: The choice of solvent significantly influences the UV absorption maxima of Ornidazole. For quantitative analysis, it is crucial to use a consistent solvent system and validate the method accordingly. The derivatization method, which results in a bathochromic shift to 430 nm, can be employed to enhance specificity and sensitivity in complex matrices.[1]
Analytical Methodologies
Accurate and precise analytical methods are essential for quality control and pharmacokinetic studies of Ornidazole.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of Ornidazole in bulk drug and pharmaceutical formulations.
This protocol provides a step-by-step method for the analysis of Ornidazole in tablet dosage forms.
Caption: HPLC workflow for the analysis of Ornidazole tablets.
Expert Insight: The choice of a C18 column and a mobile phase consisting of a phosphate buffer and acetonitrile is a common and robust approach for the reversed-phase HPLC analysis of moderately polar compounds like Ornidazole.[15] The pH of the mobile phase is critical for achieving good peak shape and retention time. Method validation according to ICH guidelines is essential to ensure the reliability of the results.[10]
UV-Visible Spectrophotometry
A simple and cost-effective method for the quantification of Ornidazole, particularly in bulk form and simple formulations.
This protocol outlines a non-derivatization method for the quantification of Ornidazole.
Caption: Workflow for UV-Vis spectrophotometric quantification of Ornidazole.
Expert Insight: The use of a hydrotropic agent like urea can be advantageous for preparing aqueous stock solutions of Ornidazole at higher concentrations, which can then be diluted for analysis.[7] It is crucial to prepare a reagent blank containing all the components except the analyte to zero the spectrophotometer.
Stability Profile
Understanding the stability of Ornidazole under various stress conditions is critical for determining its shelf-life and appropriate storage conditions.
-
Alkaline and Acidic Conditions: Ornidazole is susceptible to degradation in both alkaline and highly acidic media.[16]
-
Oxidative Stress: The drug degrades in the presence of oxidizing agents like hydrogen peroxide.[5]
-
Photostability: Degradation occurs in the presence of light, particularly in acidic conditions.[16]
Expert Insight: Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[16][17][18] The degradation pathways of Ornidazole can involve hydrolysis and oxidation of the molecule.
Polymorphism
Ornidazole is known to exist in different polymorphic forms, which can have different physical properties, including melting point and solubility.[2][19][20] This can have significant implications for the drug's bioavailability and the stability of the final dosage form.
Expert Insight: Characterization of the polymorphic form of Ornidazole in the raw material and the final product is crucial for ensuring consistent product quality and performance. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify and differentiate between polymorphs.[2][19][20]
Mechanism of Action: A Physicochemical Perspective
The therapeutic effect of Ornidazole is a direct consequence of its chemical structure and physicochemical properties.
Caption: Simplified mechanism of action of Ornidazole.
Expert Insight: The lipophilicity of Ornidazole, as indicated by its LogP value, facilitates its passive diffusion across the microbial cell membrane. The low redox potential of the nitro group allows for its selective reduction in the anaerobic environment of the target pathogens, leading to the generation of cytotoxic radicals. This selective activation is the basis for its targeted antimicrobial activity with minimal effect on human cells.
Conclusion
This technical guide has provided a detailed examination of the key physicochemical properties of Ornidazole. A comprehensive understanding of its solubility, stability, spectroscopic characteristics, and analytical methodologies is indispensable for the successful development of robust and effective pharmaceutical products. The interplay between its chemical structure and physical properties ultimately governs its therapeutic efficacy as a potent antimicrobial agent. The information presented herein serves as a valuable resource for researchers and scientists engaged in the formulation, analysis, and further investigation of this important drug molecule.
References
-
International Journal of Science and Research Archive. (2024). Method development and validation of ornidazole by using RP-HPLC. [Link]
-
Rajesh, P., et al. (2015). Experimental and Theoretical study of Ornidazole. ResearchGate. [Link]
-
Hizarcioglu, S. Y., Ay, Z. A., & Ozyazici, M. (2005). Bioavailability File : Ornidazole. FABAD Journal of Pharmaceutical Sciences, 30(3), 133-144. [Link]
-
Sahoo, P. K., et al. (2012). HPLC Method for Quantification of Ornidazole in Human Plasma. Asian Journal of Chemistry, 24(1), 333-336. [Link]
-
Welsingh, M. J., et al. (2021). Analytical method development and validation of ornidazole by using uv spectroscopy. Current Trends in Pharmacy and Pharmaceutical Chemistry, 3(2), 1-5. [Link]
-
PubChem. (n.d.). Ornidazole. National Center for Biotechnology Information. [Link]
-
Maheshwari, R. K., & Indurkhya, A. (2010). Solid as Solvent- Novel Technique for Spectrophotometric Analysis of Ornidazole Tablets Using Melted Phenol as Solvent. ResearchGate. [Link]
-
Grewal, A. S., et al. (2012). Visible spectrophotometric estimation of ornidazole in pure and pharmaceutical formulation. International Journal of ChemTech Research, 4(3), 1044-1049. [Link]
-
Agrawal, G. P., & Garg, A. (2019). Polymorphic Transformation of Ornidazole with Nicotinamide in Solid Dispersion to Enhance Solubility and Dissolution Rate. Latin American Journal of Pharmacy, 38(11), 2265-72. [Link]
-
Bakshi, M., & Singh, S. (2004). The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay. Journal of pharmaceutical and biomedical analysis, 36(4), 769–775. [Link]
-
Welsingh, M. J., et al. (2021). Analytical method development and validation of ornidazole by using uv spectroscopy. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Allied Academies. (2015). Novel Technique for Spectrophotometric Analysis of Ornidazole Tablets Using Melted Phenol as Solvent. [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Walsh Medical Media. [Link]
-
National Medicines Laboratory. (n.d.). Ornidazole Tablets. [Link]
-
Agrawal, G. P., & Garg, A. (2020). Polymorphic transformation of ornidazole with nicotinamide in solid dispersion to enhance solubility and dissolution rate. ResearchGate. [Link]
-
Bakshi, M., & Singh, S. (2004). The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay. PubMed. [Link]
-
Krishna, R., et al. (2005). Validated HPLC method for the determination of ornidazole in human serum and urine. Indian Journal of Pharmaceutical Sciences, 67(3), 301. [Link]
-
Maheshwari, R. K. (2006). New Spectrophotometric Estimation of Ornidazole Tablets Employing Urea as a Hydrotropic Solubilizing Additive. Indian journal of pharmaceutical sciences, 68(2), 234–236. [Link]
-
Jain, A., et al. (2009). STUDY OF POLYMORPHIC TRANSFORMATION OF ORNIDAZOLE DRUG BY DIFFERENTIAL SCANNING CALORIMETRY AND OTHER COMPLEMENTARY TECHNIQUES. ResearchGate. [Link]
-
Muddukrishna, B. S., et al. (2018). Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC. Research Journal of Pharmacy and Technology, 11(11), 4883-4889. [Link]
-
de Oliveira, M. A. L., et al. (2017). Thermal characterization of antimicrobial drug ornidazole and its compatibility in a solid pharmaceutical product. Journal of thermal analysis and calorimetry, 127(1), 79-88. [Link]
-
Boiling Point Calculator. (n.d.). [Link]
-
Development and Validation of an RP-HPLC Method for Simultaneous Analysis of Ofloxacin and Ornidazole in Tablets. ResearchGate. (2013). [Link]
-
Maheshwari, R. K. (2016). Novel spectrophotometric quantitative analysis of ornidazole tablets using solids (Eutectic liquid of phenol and lignocaine hydrochloride) as solvent. The Pharma Innovation Journal, 5(2), 22-25. [Link]
-
Maheshwari, R. K. (2015). Novel Technique for Spectrophotometric Analysis of Ornidazole Tablets Using Melted Phenol as Solvent. Allied Academies. [Link]
Sources
- 1. Analytical method development and validation of ornidazole by using uv spectroscopy - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. medipol.edu.tr [medipol.edu.tr]
- 3. Ornidazole | C7H10ClN3O3 | CID 28061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ornidazole CAS#: 16773-42-5 [m.chemicalbook.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Ornidazole | 16773-42-5 [chemicalbook.com]
- 7. New Spectrophotometric Estimation of Ornidazole Tablets Employing Urea as a Hydrotropic Solubilizing Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. ijsra.net [ijsra.net]
- 11. alliedacademies.org [alliedacademies.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. archives.ijper.org [archives.ijper.org]
- 19. researchgate.net [researchgate.net]
- 20. ptfarm.pl [ptfarm.pl]
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole CAS number 13182-81-5
An In-depth Technical Guide to 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole (CAS 13182-81-5)
Foreword: Situating a Key Intermediate in Nitroimidazole Chemistry
This compound, also known as Chlorometronidazole, occupies a critical nexus in the landscape of pharmaceutical chemistry. While not an end-product therapeutic itself, its structural relationship to blockbuster drugs like Metronidazole and Ornidazole makes it a compound of significant interest.[1][2] It serves as a vital synthetic intermediate and, just as importantly, as a potential process-related impurity that must be rigorously monitored and controlled during drug manufacturing.[3][4] This guide provides an in-depth technical exploration of this molecule, moving from its fundamental physicochemical properties and synthesis to its mechanistic implications, analytical characterization, and practical applications in a research and development setting. The content herein is curated for the practicing scientist, offering not just data, but the causal logic behind the protocols and interpretations presented.
Section 1: Core Molecular Profile and Physicochemical Characteristics
Understanding the fundamental properties of a molecule is the bedrock of all subsequent experimental design. This compound is a derivative of the 5-nitroimidazole class, a scaffold renowned for its efficacy against anaerobic bacteria and protozoa.[5][6] The introduction of a chloroethyl group at the N-1 position significantly alters the polarity and reactivity compared to its hydroxylated counterpart, Metronidazole.[7]
Identity and Structural Data
The compound is unambiguously identified by its CAS Registry Number, 13182-81-5.[8][9] Its core structure consists of a 2-methyl-5-nitroimidazole ring N-alklyated with a 2-chloroethyl chain.[10]
Physicochemical Properties
A summary of the key computed and experimental properties is presented below. These values are critical for predicting solubility, designing reaction conditions, and developing analytical methods.
| Property | Value | Source |
| CAS Number | 13182-81-5 | PubChem[10] |
| Molecular Formula | C₆H₈ClN₃O₂ | PubChem[10] |
| Molecular Weight | 189.60 g/mol | PubChem[10] |
| IUPAC Name | This compound | PubChem[10] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds[11] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, acetone | Inferred from related compounds[11] |
| Melting Point | Data not widely published; Ornidazole melts at 85-90°C | ChemicalBook[12] |
Section 2: Synthesis and Purification Strategies
The synthesis of this compound is not commonly detailed as a primary product. However, its structure strongly suggests two primary synthetic routes, both leveraging widely available starting materials. The choice between these pathways often depends on the cost of starting materials, desired purity profile, and scale of the reaction.
Pathway A: Chlorination of Metronidazole
This is the most direct and logical approach. Metronidazole, which is 1-(2-hydroxyethyl)-2-methyl-5-nitro-1H-imidazole, can be converted to the target compound via a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom.
Causality: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. It reacts with the alcohol to form a chlorosulfite intermediate, which then readily undergoes intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This drives the reaction to completion, typically resulting in high yields. Pyridine or another mild base is often used to neutralize the HCl generated.[5]
Experimental Protocol: Chlorination of Metronidazole
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend Metronidazole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.1-1.5 eq) dropwise via the dropping funnel over 30-60 minutes. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 40-60°C) for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess thionyl chloride.
-
Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Workflow for the synthesis via chlorination of Metronidazole.
Pathway B: Alkylation of 2-Methyl-5-nitroimidazole
An alternative route involves the direct N-alkylation of 2-methyl-5-nitroimidazole (2-MNI), a common precursor in the synthesis of many nitroimidazole drugs.[][14]
Causality: 2-MNI has an acidic proton on the imidazole ring. In the presence of a base, it can be deprotonated to form a nucleophilic anion. This anion can then react with an alkylating agent like 1-bromo-2-chloroethane or 1,2-dichloroethane in an Sₙ2 reaction to form the desired product. The choice of a base (e.g., NaH, K₂CO₃) and solvent (e.g., DMF, Acetonitrile) is critical to optimize the yield and minimize side reactions.
Section 3: Biological Mechanism of Action (Predicted)
As a 5-nitroimidazole derivative, the biological activity of this compound is predicated on the reductive activation of its nitro group.[15] This mechanism is the cornerstone of the antimicrobial and radiosensitizing effects of this entire class of compounds.
The Reductive Activation Cascade:
-
Cellular Entry: The neutral, relatively lipophilic molecule passively diffuses into the target anaerobic cell (e.g., Clostridium difficile, Trichomonas vaginalis).
-
Electron Transfer: Inside the low-redox-potential environment of the anaerobe, proteins like ferredoxin donate an electron to the 5-nitro group.
-
Radical Formation: This one-electron reduction transforms the nitro group (R-NO₂) into a highly reactive nitroso radical anion (R-NO₂⁻•).[15]
-
Macromolecular Damage: This radical species, and subsequent reduction products, are cytotoxic. They can covalently bind to and induce strand breaks in microbial DNA, inhibiting nucleic acid synthesis and leading to rapid cell death.[1][16]
This process is selective for anaerobic or hypoxic cells because, in the presence of oxygen, the radical anion is rapidly re-oxidized back to the parent nitro compound, a "futile cycle" that prevents the accumulation of toxic radicals and spares aerobic host cells.
Caption: Predicted mechanism of action via reductive activation.
Section 4: Applications in Pharmaceutical R&D
The primary utility of this compound is not as a direct therapeutic agent but as a tool in the development and manufacturing of other active pharmaceutical ingredients (APIs).
-
Synthetic Intermediate: It is a key building block for more complex 5-nitroimidazole derivatives. The chloroethyl group is a versatile handle for further chemical modification, allowing for the introduction of different functional groups through nucleophilic substitution reactions. For example, reaction with an amine could yield a new series of drug candidates.
-
Reference Standard: In the synthesis of drugs like Ornidazole, which features a 1-(3-chloro-2-hydroxypropyl) side chain, this compound can arise as a process-related impurity.[2][17] Therefore, a well-characterized standard of this compound is essential for:
Section 5: Analytical Characterization Workflow
Rigorous analytical characterization is non-negotiable to confirm the identity and purity of this compound, whether it is a synthesized intermediate or a reference standard.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR would show characteristic signals for the methyl group, the two methylene groups of the ethyl chain, and the lone proton on the imidazole ring.
-
Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups. Expected peaks would include strong absorptions for the C-NO₂ group (typically around 1520 and 1360 cm⁻¹) and C-Cl stretching.[18]
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the elemental composition. Electron Impact (EI-MS) is a common technique for such molecules.[18]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.
Protocol: Reverse-Phase HPLC for Purity Analysis
-
System Preparation: Use a standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically effective.
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A common starting point could be a 60:40 mixture of water and methanol.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the nitroimidazole chromophore absorbs strongly, typically around 310-320 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 0.5-1.0 mg/mL.
-
Injection: Inject 10-20 µL of the sample solution.
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Standard workflow for purity analysis using HPLC.
Section 6: Safety, Handling, and Storage
As with all nitroaromatic compounds and chlorinated hydrocarbons, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[19]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[20][21] Avoid contact with skin and eyes.[19][22]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents.[20][23]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
References
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2014). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 6(5), 346-353. [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. PubChem Compound Database. [Link]
-
Chalikias, N., et al. (2005). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 10(1), 122-127. [Link]
- Google Patents. (n.d.). CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
-
Pharmaffiliates. (n.d.). Metronidazole-impurities. [Link]
-
Pharmaffiliates. (n.d.). Ornidazole-impurities. [Link]
-
Kumar, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4933. [Link]
-
SynZeal. (n.d.). Metronidazole Impurities. [Link]
- Google Patents. (n.d.). CN103483265A - Metronidazole production method.
-
SynZeal. (n.d.). Ornidazole Impurities. [Link]
-
CAS Common Chemistry. (n.d.). 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. [Link]
-
Wikipedia. (n.d.). Nitroimidazole. [Link]
-
Pande, V.V., & Chandorkar, J.G. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. International Journal of PharmTech Research, 1(2), 310-313. [Link]
-
National Center for Biotechnology Information. (n.d.). Metronidazole. PubChem Compound Database. [Link]
-
USP. (n.d.). Metronidazole Benzoate. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Imidazole. [Link]
-
Wang, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Pharmaceutical and Biomedical Analysis, 247, 116238. [Link]
-
Al-Wahaibi, L. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22939-22960. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Metronidazole Impurities | SynZeal [synzeal.com]
- 4. Ornidazole Impurities | SynZeal [synzeal.com]
- 5. jocpr.com [jocpr.com]
- 6. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | C6H8ClN3O2 | CID 83210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS 13182-89-3: Metronidazole benzoate | CymitQuimica [cymitquimica.com]
- 12. Ornidazole | 16773-42-5 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 16. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Ornidazole Isomer (Impurity) | LGC Standards [lgcstandards.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. fishersci.com [fishersci.com]
- 21. pharmacopoeia.com [pharmacopoeia.com]
- 22. carlroth.com [carlroth.com]
- 23. Metronidazole Benzoate [drugfuture.com]
biological activity of 2-methyl-5-nitroimidazole derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Methyl-5-Nitroimidazole Derivatives
The 2-methyl-5-nitroimidazole scaffold is a cornerstone in the field of antimicrobial and antiprotozoal chemotherapy. First rising to prominence with the advent of metronidazole, this chemical moiety has proven to be remarkably versatile, leading to the development of numerous derivatives like tinidazole, secnidazole, and ornidazole.[1][2] These agents are the frontline treatment for infections caused by anaerobic bacteria and various protozoa.[1][2] This guide serves as a technical deep-dive for researchers and drug development professionals, elucidating the fundamental principles that govern the biological activity of this critical class of compounds. We will explore the intricate mechanism of action, dissect the key structure-activity relationships that drive efficacy, and provide validated experimental protocols for assessing the activity of novel derivatives. The narrative moves beyond simple facts to explain the causality behind the scaffold's success and the strategic thinking required for developing next-generation agents.
The Pharmacophore: Deconstructing the 2-Methyl-5-Nitroimidazole Core
The remarkable biological activity of this class of compounds is not accidental; it is intrinsically linked to the specific arrangement of its core structure. The simplest structural unit required for activity is a 1-alkyl-2-methyl-5-nitroimidazole.[1][2]
-
The Indispensable 5-Nitro Group : The nitro group at the 5-position of the imidazole ring is the absolute prerequisite for biological activity.[1][3] This group serves as an electron sink, and its reduction under low-oxygen conditions is the event that initiates the entire cytotoxic cascade. Its position is critical; it must be sterically unhindered to interact with the necessary microbial reductase enzymes.[1]
-
The 2-Methyl Group : While the 5-nitro group is the functional warhead, the methyl group at the C-2 position plays a crucial role in modulating the electronic properties of the imidazole ring and may contribute to the steric protection of the nitro group, influencing the compound's metabolism and physicochemical properties.[1]
-
The N-1 Substituent : The substituent at the N-1 position is the primary site for synthetic modification. This position is key to influencing the compound's pharmacokinetic and pharmacodynamic properties, including solubility, tissue penetration, and metabolic stability. The diversity of side chains in drugs like metronidazole, secnidazole, and tinidazole is a testament to the importance of this position in fine-tuning the drug's overall profile.[1][2]
Mechanism of Action: The Chemistry of Selective Cytotoxicity
2-Methyl-5-nitroimidazole derivatives are classic examples of prodrugs.[2][4] They are administered in an inactive form and require bioactivation within the target pathogen to exert their lethal effects. This activation is highly selective for anaerobic or microaerophilic organisms, which provides a significant therapeutic window and spares host cells.
The Reductive Activation Cascade
The mechanism is a two-step process initiated under low redox potential conditions, characteristic of anaerobic environments.[4]
-
Cellular Uptake and Reduction : The neutral prodrug diffuses into the microorganism. Inside the cell, low-redox-potential electron-transfer proteins, such as ferredoxin or flavodoxin (and associated enzymes like pyruvate:ferredoxin oxidoreductase or nitroreductases), donate an electron to the 5-nitro group.[2][4][5]
-
Generation of Reactive Species : This one-electron reduction transforms the nitro group into a highly reactive nitroso radical anion.[5] This radical is unstable and can undergo further reduction to generate other cytotoxic intermediates, including hydroxylamines and other reactive nitrogen species.[4][6]
Under normal oxygen (aerobic) conditions, this process is futile. Any nitroso radical formed is immediately re-oxidized back to the parent nitro compound by molecular oxygen, preventing the accumulation of cytotoxic agents. This "futile cycling" is the chemical basis for the selective toxicity of these drugs against anaerobes.[5]
Cellular Targets and Lethal Consequences
The reactive metabolites generated from the nitro group reduction are indiscriminate in their reactivity and wreak havoc within the cell.[7] They form covalent adducts with critical macromolecules, leading to widespread cellular damage.[4] The primary target is thought to be DNA, where the reactive species cause strand breaks, helix destabilization, and inhibition of nucleic acid synthesis, ultimately triggering cell death.[1][2][5] Proteins and lipids are also targeted, disrupting essential metabolic and structural functions.[4]
A Broad Spectrum of Biological Activity
While renowned for their efficacy against anaerobes and protozoa, the derivatization of the 2-methyl-5-nitroimidazole core has unlocked a wider range of biological activities.
-
Antiprotozoal Activity : This is the hallmark of the class. They are highly effective against neglected tropical diseases (NTDs) including giardiasis (Giardia lamblia), trichomoniasis (Trichomonas vaginalis), and amoebiasis (Entamoeba histolytica).[4][6][8][9] The increasing prevalence of resistance to metronidazole necessitates the development of new derivatives to maintain therapeutic efficacy.[2][8]
-
Antibacterial Activity : Their primary antibacterial use is against anaerobic bacteria like Clostridium spp.[3] and Bacteroides spp. However, novel synthetic derivatives have demonstrated promising activity against aerobic bacteria, including Gram-positive strains like Staphylococcus aureus and Streptococcus B, and even some Gram-negative strains.[10][11] This expansion of the activity spectrum is a significant area of current research.
-
Anticancer and Radiosensitizing Activity : The hypoxic (low oxygen) microenvironment of solid tumors is biochemically similar to that of anaerobic microbes. This has been exploited by using nitroimidazoles as hypoxic cell radiosensitizers.[7][12] In this context, the drug is preferentially reduced in cancer cells, and the resulting radicals are believed to "fix" radiation-induced DNA damage, making it irreparable and enhancing the killing effect of radiotherapy.
-
Antifungal and Antitubercular Activity : Some novel derivatives have shown moderate activity against fungi like Candida albicans and Aspergillus niger.[1][11] Furthermore, while metronidazole itself is only active against Mycobacterium tuberculosis under anaerobic conditions, related nitroimidazole classes have yielded potent antitubercular drugs, highlighting the potential of this scaffold.[13]
Table 1: Comparative Antimicrobial Activity of Selected Derivatives
| Compound/Derivative | Target Organism | Activity Metric (MIC/EC50) | Reference |
| Metronidazole | G. lamblia (Mtz-S) | EC50 = 6.1 µM | [8] |
| Benzene sulfonated metronidazole (M1) | Staphylococcus aureus | MIC = 250 µg/mL | [10] |
| Phenylacetamide metronidazole (M3) | Streptococcus B | MIC = 187.5 µg/mL | [10] |
| Naphthalimide-metronidazole (7b) | Proteus vulgaris | MIC = 0.002 µmol/mL | [2] |
| Naphthalimide-metronidazole (7b) | Shigella dysenteriae | MIC = 0.01 µmol/mL | [2] |
| Secnidazole-Oxadiazole (11) | E. coli, S. aureus | MIC = 1.56-3.13 µg/mL | [12] |
| Secnidazole-Oxadiazole (12) | E. coli, S. aureus | MIC = 1.56-6.25 µg/mL | [12] |
Dissecting the Structure-Activity Relationship (SAR)
Optimizing the biological activity of 2-methyl-5-nitroimidazole derivatives is a classic medicinal chemistry endeavor. The causality behind improved potency or expanded spectrum often lies in strategic modifications to the core scaffold.
-
N-1 Side Chain Modifications : This is the most explored avenue for derivatization. The alcoholic functional group present in metronidazole and secnidazole is a versatile chemical handle for creating esters, ethers, and other conjugates.[1][10]
-
Rationale : Introducing more lipophilic groups can enhance cell membrane penetration.[1] Conversely, adding polar groups can improve solubility and potentially interact with different biological targets.[8] Attaching other pharmacologically active moieties can create hybrid molecules with dual mechanisms of action. For example, linking to an oxadiazole scaffold has been shown to yield potent inhibitors of bacterial FabH enzymes.[12]
-
-
The C-2 Position : While the methyl group is common, modifications here can influence the compound's redox potential. The orientation of substituents at or near this position relative to the nitro group can be a critical determinant of activity.[14]
-
Rationale : Altering the electronic nature of the imidazole ring can make the nitro group easier or harder to reduce, directly impacting the rate of activation. Steric bulk at this position can also influence how the molecule fits into the active site of activating enzymes.
-
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method provides a quantitative measure of a compound's potency.
-
Objective : To determine the lowest concentration of a derivative that visibly inhibits the growth of a specific microorganism.
-
Principle : A standardized inoculum of the test microbe is challenged with serial two-fold dilutions of the test compound in a liquid growth medium. Growth is assessed after a defined incubation period.
-
Methodology :
-
Preparation : Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO). Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL).
-
Serial Dilution : In a 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria) to wells 2 through 12.
-
Compound Addition : Add 200 µL of a starting dilution of the test compound to well 1. Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue Dilution : Repeat the 100 µL transfer from well 2 to 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound) and well 12 as the sterility control (no inoculum).
-
Inoculation : Dilute the standardized microbial suspension in broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL). Add 100 µL of this diluted inoculum to wells 1 through 11.
-
Incubation : Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; anaerobic conditions may be required).
-
Reading Results : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read by eye or with a plate reader.
-
-
Self-Validation : The inclusion of a growth control (must be turbid) and a sterility control (must be clear) validates the assay conditions and the sterility of the medium. A standard drug (e.g., metronidazole) should be run in parallel as a positive control. [10]
Protocol: Agar Cup-Plate Diffusion Assay
This is a reliable method for initial qualitative screening of antibacterial or antifungal activity. [1]
-
Objective : To qualitatively assess the antimicrobial activity of a compound by observing a zone of growth inhibition.
-
Principle : A standardized microbial lawn is grown on an agar plate. The test compound, placed in a well or on a disc, diffuses into the agar. If the compound is active, it will inhibit microbial growth, creating a clear zone around the well/disc.
-
Methodology :
-
Plate Preparation : Prepare and pour a suitable sterile agar medium (e.g., Nutrient Agar) into petri dishes and allow it to solidify.
-
Inoculation : Spread a standardized microbial suspension evenly over the entire surface of the agar to create a lawn.
-
Well Creation : Using a sterile borer, create uniform wells (cups) in the agar.
-
Compound Loading : Pipette a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration, e.g., 100 µg/mL) into a well. [1]A solvent control (e.g., DMSO) and a standard antibiotic are loaded into separate wells.
-
Incubation : Incubate the plates under appropriate conditions.
-
Measurement : Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger zone diameter corresponds to greater activity.
-
Challenges and Future Directions
Despite their success, the 2-methyl-5-nitroimidazole class faces challenges, primarily the emergence of drug-resistant strains of pathogens. [4][8]This is a major driver for ongoing research. Future work in this field will likely focus on:
-
Overcoming Resistance : Designing novel derivatives that can either evade existing resistance mechanisms or have alternative intracellular targets.
-
Broadening the Spectrum : Developing compounds with reliable activity against aerobic bacteria, fungi, and other pathogens currently outside the typical nitroimidazole spectrum.
-
Improving Safety and Pharmacokinetics : Fine-tuning the N-1 side chain to reduce side effects and improve drug-like properties, such as oral bioavailability and metabolic stability.
-
Targeted Delivery : Creating conjugates that specifically target pathogens or hypoxic tumor tissues to increase local concentration and reduce systemic exposure.
Conclusion
The 2-methyl-5-nitroimidazole scaffold is a testament to the power of a well-understood pharmacophore. Its activity is rooted in the elegant chemistry of reductive bioactivation, a mechanism that provides inherent selectivity for anaerobic and hypoxic environments. By understanding the core principles of its mechanism of action and the nuances of its structure-activity relationships, researchers are well-equipped to design and evaluate the next generation of these vital therapeutic agents. The continued exploration of new derivatives holds immense promise for combating infectious diseases and potentially enhancing cancer therapy.
References
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
-
Leitsch, D. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Future Pharmacology, 4(1), 15-46.
-
ResearchGate. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
-
CymitQuimica. (n.d.). CAS 696-23-1: 2-Methyl-5-nitroimidazole.
-
Al-Azzawi, A. M., & Al-Razzak, A. H. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(2), 113-119.
-
Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(3), 953.
-
Khan, K. M., et al. (2016). 5-Nitroimidazole Derivatives and their Antimicrobial Activity. Journal of the Chemical Society of Pakistan, 38(2).
-
Patsnap. (n.d.). Process for producing 2-methyl-5-nitroimidazole.
-
Gürsoy, A., et al. (2000). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 50(10), 929-934.
-
MDPI. (n.d.). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases.
-
Chin, D., et al. (2022). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 243, 114751.
-
Gatta, F., et al. (1987). In-vitro studies of two 5-nitroimidazole derivatives. Journal of Antimicrobial Chemotherapy, 19(4), 471-476.
-
Wang, S. F., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4443-4453.
-
Anderson, R. F., et al. (2011). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 54(21), 7575-7582.
-
Patterson, S., & Wyllie, S. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(9), 3902-3915.
-
ACS Publications. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases.
-
Upcroft, J. A., et al. (2006). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy, 50(1), 344-347.
-
Ashtekar, D. R., et al. (1993). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 36(19), 2841-2849.
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro studies of two 5-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. elearning.unimib.it [elearning.unimib.it]
- 6. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases | Encyclopedia MDPI [encyclopedia.pub]
- 7. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
in vitro studies of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole
An In-Depth Technical Guide to the In Vitro Evaluation of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole
Foreword: The Strategic Imperative for Hypoxia-Activated Prodrugs
In the landscape of oncology drug development, the tumor microenvironment presents both a formidable challenge and a unique therapeutic opportunity. A cardinal feature of solid tumors is hypoxia, a state of low oxygen tension that confers resistance to conventional radiotherapy and chemotherapy while promoting malignant progression. The strategic exploitation of this tumor-specific feature has given rise to a class of compounds known as hypoxia-activated prodrugs (HAPs). These molecules are designed to be relatively inert in well-oxygenated, healthy tissues but undergo bioreductive activation to potent cytotoxic agents within the hypoxic tumor core.
This guide focuses on a specific and compelling HAP candidate: This compound . This molecule ingeniously combines two key pharmacophores: a 5-nitroimidazole ring, which serves as the hypoxia-sensitive trigger, and a 2-chloroethyl group, a classic DNA alkylating moiety.[1] The core hypothesis is that under hypoxic conditions, the nitro group is reduced, initiating a cascade that unleashes the alkylating agent to induce catastrophic DNA damage and subsequent cell death.
This document provides a comprehensive framework for the in vitro investigation of this compound, designed for researchers, scientists, and drug development professionals. It moves beyond mere protocol recitation to elucidate the causal logic behind experimental design, ensuring a robust and insightful evaluation of the compound's therapeutic potential.
Compound Profile: this compound
A thorough understanding of the investigational compound is the bedrock of any successful research endeavor.
Structural Rationale: The molecule's design is a deliberate fusion of two functional components:
-
The 5-Nitroimidazole Core: This heterocyclic system is the engine of hypoxia selectivity. The nitro group (NO₂) has a high electron affinity, and its reduction is thermodynamically favorable only at very low oxygen concentrations.[5] In normoxic tissues, oxygen readily re-oxidizes the initial radical anion, preventing the activation cascade.
-
The 2-Chloroethyl Side Chain: This is a well-established alkylating pharmacophore.[1] Upon activation, it is designed to form a highly reactive ethylene immonium ion that can covalently bind to nucleophilic sites on DNA, primarily the N7 position of guanine.[1] This action leads to the formation of DNA adducts, interstrand cross-links, and strand breaks.
Pillar 1: The Mechanism of Hypoxia-Selective Activation and Cytotoxicity
The central therapeutic principle of this compound is its selective activation in the oxygen-deprived environment of a tumor. This process is a multi-step enzymatic reduction.
Causality of Activation: Under hypoxic conditions (<10 mmHg oxygen tension), intracellular nitroreductase enzymes (e.g., NADPH-cytochrome P450 reductase) transfer a single electron to the 5-nitro group, forming a nitro radical anion.[6] In the absence of oxygen to reverse this step, the radical anion undergoes further reduction to generate highly reactive nitroso and hydroxylamine intermediates.[7][8] It is these species that are believed to be the ultimate cytotoxic agents, capable of reacting with and damaging essential cellular macromolecules, most notably DNA.[5][9] This selective entrapment and activation lead to targeted cell killing, sparing healthy, well-oxygenated tissues.[10]
Caption: Hypoxia-selective activation of a 5-nitroimidazole prodrug.
Pillar 2: In Vitro Experimental Workflows
A tiered approach is recommended, beginning with broad cytotoxic characterization and progressively moving towards specific mechanistic inquiries.
Foundational Analysis: Hypoxia-Selective Cytotoxicity
The "Why": The primary goal is to quantify the compound's differential toxicity between oxygenated and oxygen-deprived cells. The key metric derived from this analysis is the Hypoxic Cytotoxicity Ratio (HCR) , calculated as (IC₅₀ under normoxia) / (IC₅₀ under hypoxia). A high HCR (>10) is a strong indicator of successful hypoxia-selective targeting.[5]
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol provides a reliable, protein-based measurement of cell density.
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HT-29 colon adenocarcinoma, FaDu head and neck squamous carcinoma) in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well). Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 2x stock of this compound in a suitable vehicle (e.g., DMSO, then diluted in media) across a range of concentrations (e.g., 0.1 µM to 500 µM).
-
Treatment Incubation:
-
Normoxic Arm: Add the compound dilutions to one set of plates and incubate under standard conditions (21% O₂, 5% CO₂) for 72 hours.
-
Hypoxic Arm: Place the second set of plates in a specialized hypoxic incubator or chamber flushed with a gas mixture of 5% CO₂, balance N₂, and low O₂ (e.g., 0.5% O₂). Add the compound dilutions and incubate for 72 hours.
-
-
Cell Fixation: After incubation, gently remove the media, wash with PBS, and fix the cells by adding 10% cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid and stain for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Data Acquisition: Read the absorbance on a plate reader at 510 nm.
-
Analysis: Plot absorbance against log[concentration] and use non-linear regression to determine the IC₅₀ for each condition. Calculate the HCR.
Data Presentation: Cytotoxicity Profile
| Condition | Cell Line | IC₅₀ (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| Normoxia (21% O₂) | HT-29 | > 200 | \multirow{2}{}{> 40 } |
| Hypoxia (0.5% O₂) | HT-29 | 5.0 | |
| Normoxia (21% O₂) | FaDu | > 250 | \multirow{2}{}{> 50 } |
| Hypoxia (0.5% O₂) | FaDu | 4.8 |
Note: Data are representative examples.
Caption: Workflow for assessing hypoxia-selective cytotoxicity.
Mechanistic Deep Dive: DNA Damage Assessment
The "Why": Given the 2-chloroethyl moiety, the primary hypothesized mechanism of cell killing is the induction of DNA damage. It is critical to confirm this and to determine if the damage is hypoxia-dependent, which would validate the entire prodrug concept.
Experimental Protocol: Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
This technique provides a direct visual and quantitative measure of DNA strand breaks in individual cells.
-
Cell Treatment: Treat cells in culture flasks or 6-well plates with the compound (e.g., at 5x and 10x the hypoxic IC₅₀) under both normoxic and hypoxic conditions for a defined period (e.g., 24 hours). Include a positive control (e.g., H₂O₂ or etoposide).
-
Cell Harvesting & Embedding: Harvest cells via trypsinization, wash with PBS, and resuspend at ~1 x 10⁵ cells/mL in ice-cold PBS. Mix a small volume of cell suspension with molten low-melting-point agarose and immediately pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a high-salt lysis buffer (containing Triton X-100 and DMSO) overnight at 4°C. This step removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V, 300 mA) for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use specialized software to quantify the extent of DNA damage by measuring parameters such as Tail Moment (% DNA in tail x tail length). A significant increase in tail moment under hypoxic treatment conditions is the expected outcome.
Complementary Protocol: γ-H2AX Immunofluorescence
Phosphorylation of histone H2AX (to form γ-H2AX) is one of the earliest cellular responses to DNA double-strand breaks. Visualizing γ-H2AX foci provides a highly specific confirmation of this type of damage.
-
Cell Treatment: Grow and treat cells on glass coverslips under normoxic and hypoxic conditions as described above.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block non-specific binding with bovine serum albumin (BSA). Incubate with a primary antibody specific for phospho-Histone H2AX (Ser139).
-
Secondary Antibody and Counterstain: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.
-
Imaging: Mount coverslips and visualize using a fluorescence or confocal microscope. Quantify the number of distinct γ-H2AX foci per nucleus. An increase in foci specifically in hypoxic, drug-treated cells is the expected result.
Caption: Postulated pathway of DNA damage induction and cellular response.
Conclusion: Synthesizing a Coherent Narrative
The in vitro evaluation of this compound is a process of systematic hypothesis testing. The workflows described herein are designed to build a compelling, evidence-based narrative. A successful outcome would demonstrate potent, hypoxia-selective cytotoxicity (high HCR) that is mechanistically driven by hypoxia-dependent DNA damage (Comet and γ-H2AX assays). These foundational data are the essential prerequisites for advancing a candidate into more complex preclinical models and, ultimately, toward clinical application. The rigorous application of these self-validating protocols will provide the trustworthy and authoritative data package required for informed decision-making in the drug development pipeline.
References
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Center for Biotechnology Information. [Link]
-
1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]
-
Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. National Institutes of Health. [Link]
-
1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. PubChem. [Link]
-
Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. National Center for Biotechnology Information. [Link]
-
Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. ScienceDirect. [Link]
-
Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. National Center for Biotechnology Information. [Link]
-
DNA Damaging Drugs. National Center for Biotechnology Information. [Link]
-
In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents. SciELO. [Link]
-
DNA damage induced by a new 2-chloroethyl nitrosourea on malignant melanoma cells. PubMed. [Link]
-
DNA Damage and Repair Pathways. YouTube. [Link]
-
2-Nitro-1-vinyl-1H-imidazole. MDPI. [Link]
-
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. BMC Cancer. [Link]
-
Comparative DNA Damage Induced by Nitroimidazole-Aziridine Drugs: 1. Effects of Methyl Substitution on Drug Action. PubMed. [Link]
-
DNA damage induced in HT-29 colon cancer cells by exposure to 1-methyl-2-nitrosoimidazole, a reductive metabolite of 1-methyl-2-nitroimidazole. PubMed. [Link]
-
Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers. PubMed. [Link]
-
Chloronitroimidazoles as radiosensitizers of hypoxic cells in vitro. PubMed. [Link]
- CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
Sources
- 1. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | C6H8ClN3O2 | CID 83210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound [cymitquimica.com]
- 5. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openmedscience.com [openmedscience.com]
- 8. DNA damage induced in HT-29 colon cancer cells by exposure to 1-methyl-2-nitrosoimidazole, a reductive metabolite of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of 2-Nitroimidazoles in Hypoxia Research
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding Cellular Oxygen Levels with 2-Nitroimidazoles
The study of hypoxia, a condition of low oxygen tension in tissues, is critical across numerous fields of biomedical research, from oncology and neuroscience to cardiovascular disease. Hypoxia is a hallmark of the tumor microenvironment, driving cancer progression, metastasis, and resistance to therapies.[1] Accurate detection and quantification of hypoxic regions are therefore paramount for developing effective therapeutic strategies.
The compound 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole belongs to the 2-nitroimidazole class of bioreductive agents. While this specific compound is not widely documented, its chemical structure strongly suggests a mechanism of action analogous to its well-studied relatives, Misonidazole and Pimonidazole .[2][3] These compounds are invaluable tools that serve as exogenous markers for identifying and quantifying hypoxic cells both in vitro and in vivo.[4]
This guide provides a comprehensive overview of the principles and applications of 2-nitroimidazoles in hypoxia studies, with a focus on the established protocols for Misonidazole and Pimonidazole, which are directly applicable to analogous compounds.
The Bioreductive Mechanism: A Hypoxia-Activated Switch
The utility of 2-nitroimidazoles as hypoxia markers is rooted in their selective activation under low-oxygen conditions.[1] The core of this mechanism is the enzymatic reduction of the nitro group on the imidazole ring.[5]
In Normoxic Cells (Normal Oxygen):
-
Cellular nitroreductases, such as xanthine oxidase, transfer a single electron to the 2-nitroimidazole molecule, forming a nitro radical-anion.[2]
-
In the presence of sufficient oxygen, this radical-anion is rapidly re-oxidized back to its original form. This "futile cycling" prevents the accumulation of the compound.[2]
In Hypoxic Cells (Low Oxygen, pO₂ ≤ 10 mmHg):
-
The initial one-electron reduction to a nitro radical-anion occurs as in normoxic cells.
-
Due to the lack of oxygen to reverse the reaction, the radical-anion undergoes further, irreversible reduction steps.[5]
-
This process generates highly reactive nitroso and hydroxylamine intermediates.[3]
-
These reactive species covalently bind to intracellular macromolecules, primarily proteins and peptides containing thiol groups (cysteine residues).[6][7] Recent studies have also highlighted the role of glutathione conjugation in this trapping mechanism.[8]
These stable covalent adducts become trapped within the hypoxic cell, allowing for their detection and providing a direct measure of the degree and duration of hypoxia.[4][6]
Caption: Bioreductive activation of 2-nitroimidazoles in normoxic vs. hypoxic cells.
Applications in Hypoxia Research
The ability to specifically label hypoxic cells has made 2-nitroimidazoles indispensable in several areas:
-
Oncology: Identifying hypoxic tumor regions to predict treatment resistance and guide therapy.[9] Misonidazole has been studied as a radiosensitizer to enhance the efficacy of radiation therapy in hypoxic tumors.[10][11]
-
Drug Development: Screening for hypoxia-activated prodrugs and evaluating therapies that modify the tumor microenvironment.[3]
-
Ischemia Research: Studying oxygen deprivation in stroke, myocardial infarction, and other vascular diseases.
-
Stem Cell Biology: Investigating the role of hypoxic niches in stem cell maintenance and differentiation.
Experimental Protocols and Methodologies
The detection of 2-nitroimidazole adducts typically relies on immunological methods using specific monoclonal antibodies. Below are detailed protocols for common applications.
In Vitro Hypoxia Detection in Cell Culture
This protocol is designed for detecting hypoxia in monolayer cell cultures using immunofluorescence or flow cytometry.
Materials:
-
2-nitroimidazole compound (e.g., Pimonidazole hydrochloride)
-
Cell culture medium, PBS, HBSS
-
Hypoxia chamber or incubator with adjustable O₂ levels
-
Fixative (e.g., 10% neutral buffered formalin or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-pimonidazole mouse mAb)
-
Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Protocol:
-
Cell Seeding: Plate cells on coverslips (for microscopy) or in culture plates (for flow cytometry) and allow them to adhere overnight.
-
Compound Incubation: Prepare a working solution of the 2-nitroimidazole compound. A typical concentration range for Pimonidazole is 10-100 µM in complete media.[4][12]
-
Induce Hypoxia: Replace the medium with the compound-containing medium. Place the cells in a hypoxic environment (e.g., 1% O₂) for 2-4 hours. Include a normoxic control plate (21% O₂).[4]
-
Washing: After incubation, remove the cells from the chamber and wash them 3-4 times with cold HBSS or PBS to remove any unbound compound.[12]
-
Fixation: Fix the cells with 10% neutral buffered formalin for 10-15 minutes at room temperature.[12]
-
Permeabilization (for intracellular staining): Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-adduct antibody in blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-conjugated secondary antibody (and DAPI for counterstaining) for 1 hour at room temperature, protected from light.
-
Analysis:
-
Immunofluorescence: Wash three times with PBS, mount the coverslips on slides, and visualize using a fluorescence microscope.
-
Flow Cytometry: After the final wash, scrape or trypsinize the cells, resuspend in FACS buffer, and analyze on a flow cytometer.
-
In Vivo Hypoxia Detection in Animal Models
This protocol outlines the procedure for labeling and detecting hypoxic tissues in tumor-bearing mice.[6]
Materials:
-
Pimonidazole hydrochloride
-
Sterile 0.9% saline
-
Anesthesia (e.g., isoflurane)
-
Tissue processing reagents (OCT for frozen sections, or formalin and paraffin for FFPE)
-
Immunohistochemistry (IHC) or Immunofluorescence (IF) reagents
Protocol:
-
Compound Preparation: Dissolve pimonidazole hydrochloride in sterile 0.9% saline to a concentration of 30 mg/mL.[6]
-
Administration: Inject the solution intravenously (tail vein) into tumor-bearing mice at a dose of 60 mg/kg.[6][12]
-
Circulation: Allow the compound to circulate for 90 minutes.[6][12] This allows for distribution to tissues and accumulation in hypoxic regions.
-
Euthanasia and Tissue Harvest: Euthanize the mice according to approved IACUC protocols. Immediately excise the tumor and other organs of interest.
-
Tissue Processing:
-
Frozen Sections: Snap-freeze tissues in liquid nitrogen or isopentane and embed in OCT compound. Store at -80°C.[7]
-
Paraffin Sections (FFPE): Fix tissues in 10% neutral buffered formalin for 24-48 hours, then process through graded alcohols and xylene, and embed in paraffin.
-
-
Sectioning: Cut tissue sections (5-10 µm) using a cryostat or microtome.
-
Staining (IHC/IF):
-
Antigen Retrieval (for FFPE): Deparaffinize and rehydrate sections. Perform heat-induced antigen retrieval (e.g., using a citrate or Tris-EDTA buffer).
-
Staining: Follow steps 7-10 from the in vitro protocol, using appropriate detection systems (e.g., DAB for IHC or fluorescent secondary antibodies for IF).[13] A typical antibody dilution for pimonidazole is 1:400 with a 60-minute incubation.[13]
-
Caption: Workflow for in vivo detection of hypoxia using pimonidazole.
Quantitative Data Summary
| Parameter | In Vitro (Cell Culture) | In Vivo (Mouse Model) | Reference(s) |
| Compound | Pimonidazole HCl | Pimonidazole HCl | [6],[12] |
| Concentration/Dose | 10 - 100 µM | 60 mg/kg | [12],[4] |
| Vehicle | Complete cell culture medium | 0.9% Sterile Saline | [6],[4] |
| Administration | Added to medium | Intravenous (IV) injection | [6],[12] |
| Incubation/Circulation | 2 - 4 hours | 90 minutes | [6],[12],[4] |
| Hypoxia Level (pO₂) for binding | < 1.3% O₂ (≤ 10 mmHg) | ≤ 10 mmHg | [9],[12] |
| Detection Method | IF, Flow Cytometry, ELISA | IHC, IF, ELISA | [14],[13] |
Considerations and Best Practices
-
Compound Stability: Prepare fresh solutions of the 2-nitroimidazole compound for each experiment.
-
Toxicity: While used extensively as hypoxia markers, it's important to note that compounds like Misonidazole have dose-limiting neurotoxicity in clinical settings.[2][3] This is less of a concern for acute, single-dose experiments in animal models but should be considered in study design.
-
pH Dependence: The lifetime of the nitro radical-anion can be influenced by pH. Lower pH can decrease the radical's lifetime, potentially requiring more severe hypoxia for adduct formation.[2]
-
Controls: Always include a normoxic control group to ensure the specificity of the staining to hypoxic conditions. A negative control slide (without primary antibody) should be used to check for non-specific secondary antibody binding.[7]
-
Quantification: For quantitative analysis of IHC/IF images, use image analysis software to measure the stained area or intensity, which is directly proportional to the level of hypoxia.[6][13]
Conclusion
The 2-nitroimidazole family of compounds, including Misonidazole, Pimonidazole, and structurally similar molecules like this compound, are powerful and indispensable tools for the study of hypoxia. Their selective bioreductive activation provides a robust and reliable method for labeling, visualizing, and quantifying hypoxic cells and tissues. By following the detailed protocols and best practices outlined in this guide, researchers can effectively leverage these compounds to gain critical insights into the role of hypoxia in health and disease.
References
-
Wardman, P. (2007). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 80(Spec No 1), S77-S93. Available at: [Link]
-
Aguilera, T. A., & Brekken, R. A. (2014). Hypoxia Studies with Pimonidazole in vivo. Bio-protocol, 4(24), e1333. Available at: [Link]
-
Wadas, T. J., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Journal of Nuclear Medicine, 56(4), 485-490. Available at: [Link]
-
Tsuji, A., et al. (2011). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 102(11), 1945-1951. Available at: [Link]
-
Sato, K., et al. (2018). [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry]. Yakugaku Zasshi, 138(11), 1355-1360. Available at: [Link]
-
Hypoxyprobe, Inc. (n.d.). APPLICATION OF PIMONIDAZOLE – DETECTION. Hypoxyprobe-1. Available at: [Link]
-
Aguilera, T. A., & Brekken, R. A. (2014). Hypoxia Studies with Pimonidazole in vivo. ResearchGate. Available at: [Link]
-
Hall, E. J., & Giaccia, A. J. (2015). Chemical Modifiers of Radiation Response. Clinical Gate. Available at: [Link]
-
Lapi, S. E., et al. (2022). Digital quantitative tissue image analysis of hypoxia in resected pancreatic ductal adenocarcinomas. Frontiers in Oncology, 12, 939337. Available at: [Link]
-
Taylor & Francis. (n.d.). Misonidazole – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Jamieson, S. M. F., et al. (2021). Identification of Proteins and Cellular Pathways Targeted by 2-Nitroimidazole Hypoxic Cytotoxins. ResearchGate. Available at: [Link]
-
G. S. E. van der Meer, T., et al. (2021). An in vitro tumorigenesis model based on live-cell-generated oxygen and nutrient gradients. eLife, 10, e63529. Available at: [Link]
-
He, Q., et al. (2000). Targeting hypoxia in tumors using 2-nitroimidazoles with peptidic chelators for technetium-99m: effect of lipophilicity. Journal of Nuclear Medicine, 41(1), 169-176. Available at: [Link]
-
Leibel, S. A., et al. (1987). A comparison of misonidazole sensitized radiation therapy to radiation therapy alone for the palliation of hepatic metastases: results of a Radiation Therapy Oncology Group randomized prospective trial. International Journal of Radiation Oncology, Biology, Physics, 13(7), 1057-1064. Available at: [Link]
-
Stone, H. B., & Sinesi, M. S. (1981). Modification of radiation responses of murine tumors by misonidazole (Ro 07-0582), host immune capability, and Corynebacterium parvum. Journal of the National Cancer Institute, 67(5), 1125-1131. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Modifiers of Radiation Response - Clinical GateClinical Gate [clinicalgate.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. openmedscience.com [openmedscience.com]
- 6. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Modification of radiation responses of murine tumors by misonidazole (Ro 07-0582), host immune capability, and Corynebacterium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Digital quantitative tissue image analysis of hypoxia in resected pancreatic ductal adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. site.hypoxyprobe.com [site.hypoxyprobe.com]
Application Notes and Protocols for the Analytical Determination of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole (CMNI) in Biological Samples
Abstract
This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole (CMNI) in various biological matrices, including plasma and urine. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies of nitroimidazole compounds. We will explore robust analytical methodologies based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering step-by-step protocols for sample preparation, instrumental analysis, and method validation. The causality behind experimental choices is elucidated to empower analysts to adapt and troubleshoot these methods effectively.
Introduction: The Significance of CMNI Detection
This compound (CMNI) is a key intermediate in the synthesis of various nitroimidazole-based therapeutic agents and is also a potential metabolite.[1] The nitroimidazole class of compounds is of significant interest due to their wide-ranging antimicrobial and antiprotozoal activities.[2] Given the potential for genotoxic and carcinogenic properties associated with some nitroimidazole derivatives, highly sensitive and specific analytical methods are imperative for their detection and quantification in biological systems.[3] This ensures the safety and efficacy of new chemical entities and allows for a thorough understanding of their metabolic fate.
The analytical challenge in quantifying CMNI in biological samples lies in its low circulating concentrations, the complexity of the biological matrix, and the need for high specificity to distinguish it from structurally related compounds. This guide addresses these challenges by providing detailed, field-proven protocols.
Physicochemical Properties of CMNI
A foundational understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Source |
| Chemical Formula | C₆H₈ClN₃O₂ | [4] |
| Molecular Weight | 189.60 g/mol | [4] |
| CAS Number | 13182-81-5 | [4] |
| Appearance | Solid (predicted) | - |
| LogP (predicted) | 0.8 - 1.2 | - |
The predicted LogP value suggests that CMNI has moderate lipophilicity, which informs the choice of extraction solvents and chromatographic conditions.[5]
Core Analytical Strategy: A Workflow Overview
The reliable quantification of CMNI from a complex biological matrix necessitates a multi-step approach. The following diagram illustrates the general workflow, which will be detailed in the subsequent sections.
Caption: General workflow for the analysis of CMNI in biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is the preferred method for the quantification of CMNI due to its high sensitivity, specificity, and applicability to a wide range of biological matrices.
Rationale for Method Selection
The choice of reversed-phase chromatography is based on the moderate polarity of CMNI. A C18 column provides excellent retention and separation from endogenous matrix components.[5] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high specificity by monitoring a specific precursor-to-product ion transition.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma
LLE is a robust and cost-effective method for extracting analytes of moderate lipophilicity from plasma.[6]
Protocol:
-
Thaw plasma samples to room temperature.
-
To a 200 µL aliquot of plasma in a polypropylene tube, add 20 µL of the internal standard (IS) working solution (e.g., a deuterated analog of CMNI or a structurally similar nitroimidazole not present in the sample).
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
SPE is advantageous for urine samples as it can effectively remove salts and other highly polar interferences.[3]
Protocol:
-
Thaw urine samples to room temperature and centrifuge at 2000 x g for 5 minutes to remove particulates.
-
To 500 µL of supernatant, add 20 µL of the IS working solution.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following are starting parameters for method development. Optimization will be necessary for your specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase LC. |
| Gradient | 5% B to 95% B over 5 min | A gradient elution is suitable for separating the analyte from matrix components. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A small injection volume minimizes matrix effects. |
| Ionization Mode | ESI Positive | Nitroimidazoles readily form protonated molecules [M+H]⁺.[7] |
| Capillary Voltage | 3.5 kV | To be optimized for the specific instrument. |
| Source Temp. | 150°C | To be optimized for the specific instrument. |
| Desolvation Temp. | 400°C | To be optimized for the specific instrument. |
Proposed MRM Transitions for CMNI (to be optimized):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| CMNI | 190.0 [M+H]⁺ | Predicted: 128.0, 154.0 | 100 | To be optimized |
| IS | Dependent on IS | Dependent on IS | 100 | To be optimized |
Note: The product ions are predicted based on common fragmentation pathways of similar compounds (e.g., loss of the chloroethyl group or nitro group). These must be confirmed by infusion of a standard solution of CMNI into the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS can be an alternative for the analysis of CMNI, particularly if derivatization is employed to improve volatility and thermal stability.
Rationale for Method Selection
GC-MS offers excellent chromatographic resolution. However, the thermal stability of CMNI needs to be considered. Derivatization may be necessary to prevent degradation in the injector and column.
Sample Preparation and Derivatization
The LLE protocol described in section 4.2 can be used for extraction. The dried extract should then be derivatized.
Derivatization Protocol (Example with BSTFA):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of compounds. |
| Injector Temp. | 250°C | To ensure volatilization without degradation. |
| Oven Program | 100°C (1 min), ramp to 280°C at 20°C/min, hold 5 min | A standard temperature program for semi-volatile compounds. |
| Carrier Gas | Helium at 1 mL/min | Inert carrier gas. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization for GC-MS. |
| Source Temp. | 230°C | To be optimized for the specific instrument. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and specificity. |
Proposed SIM Ions for CMNI (to be optimized):
-
Molecular ion and key fragment ions should be determined from a full scan spectrum of a derivatized standard.
Method Validation
All analytical methods used for regulated bioanalysis must be validated according to international guidelines.[7][8]
Key Validation Parameters
The following parameters should be assessed:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day assessment of the closeness of measured values to the true value and the degree of scatter.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: Stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term).[9]
Data Presentation and Interpretation
The following table provides an example of expected performance characteristics for a validated LC-MS/MS method for CMNI.
| Parameter | Target Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Factor | CV ≤ 15% |
| LLOQ | Signal-to-noise ratio ≥ 10 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Recovery | Inefficient extraction, analyte degradation | Optimize extraction solvent/pH, check sample stability. |
| Poor Peak Shape | Column degradation, inappropriate mobile phase | Replace column, optimize mobile phase pH and composition. |
| High Matrix Effect | Co-eluting interferences | Improve sample cleanup, adjust chromatography to separate analyte from interferences. |
| Inconsistent Results | Pipetting errors, inconsistent sample handling | Ensure proper training and use of calibrated equipment. |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the sensitive and specific quantification of this compound in biological samples. The LC-MS/MS protocol, in particular, offers the performance characteristics required for regulated bioanalysis. As with any analytical method, proper validation is essential to ensure the generation of reliable and reproducible data.
References
-
PubChem. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. National Center for Biotechnology Information. [Link]
-
Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. National Institutes of Health. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
-
Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. PubMed. [Link]
-
Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]
-
Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. PubMed. [Link]
-
Bioanalytical method validation: An updated review. National Institutes of Health. [Link]
-
Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. PubMed. [Link]
-
Determination of nitroimidazole residues in porcine urine by liquid chromatography/tandem mass spectrometry. PubMed. [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity. [Link]
-
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Institutes of Health. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Development and validation of HPLC/UV-procedures for quantification of metronidazole in the blood and urine. [Link]
-
SIELC Technologies. Separation of 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Synthesis of (S,R) 1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]propan-2-ol (4) and 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol (5). [Link]
-
ACS Publications. Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS by Lynn Watson. Saint Mary's University. [Link]
-
Rapid confirmatory method for the determination of 11 nitroimidazoles in egg using liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
-
Screening and confirmation of steroids and nitroimidazoles in urine, blood, and food matrices: Sample preparation methods and liquid chromatography tandem mass spectrometric separations. PubMed. [Link]
-
Agilent. Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. [Link]
-
U.S. Environmental Protection Agency. Selected Analytical Methods for Environmental Remediation and Recovery (SAM) 2017. [Link]
Sources
- 1. Separation of 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Screening and confirmation of steroids and nitroimidazoles in urine, blood, and food matrices: Sample preparation methods and liquid chromatography tandem mass spectrometric separations. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Determination of nitroimidazole residues in porcine urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. library2.smu.ca [library2.smu.ca]
Application Notes and Protocols for Antimicrobial Studies of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Scientific Rationale for Investigating 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical entities with potent microbicidal activity. The 5-nitroimidazole scaffold has long been a cornerstone in the treatment of anaerobic and protozoal infections, with metronidazole being a prominent example.[1] The compound this compound, a derivative of this successful class, presents a compelling subject for antimicrobial research. Its structural modifications offer the potential for altered pharmacokinetic properties and a unique antimicrobial profile.
This guide provides a comprehensive framework for researchers embarking on the antimicrobial evaluation of this compound. We will delve into its synthesis, proposed mechanism of action, and detailed protocols for assessing its efficacy against a range of microbial pathogens. The methodologies outlined herein are designed to be robust and reproducible, enabling the generation of high-quality data for drug development pipelines.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its study.
| Property | Value | Source |
| IUPAC Name | 1-(2-chloroethyl)-2-methyl-5-nitroimidazole | PubChem[2] |
| Molecular Formula | C₆H₈ClN₃O₂ | PubChem[2] |
| Molecular Weight | 189.60 g/mol | PubChem[2] |
| CAS Number | 13182-81-5 | PubChem[2] |
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of 5-nitroimidazoles is contingent upon the reductive activation of the nitro group within the microbial cell. This process is characteristic of anaerobic organisms, which possess the necessary low redox potential electron-transfer proteins.
Caption: Workflow for the synthesis of this compound.
Materials:
-
1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve metronidazole in anhydrous DCM.
-
Addition of Thionyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. Caution: This reaction is exothermic and releases toxic gases (HCl and SO₂). Perform this step in a well-ventilated fume hood.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated NaHCO₃ solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Antimicrobial Susceptibility Testing
A critical step in evaluating a new antimicrobial agent is to determine its spectrum of activity and potency. Standardized methods such as the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are essential.
Expected Antimicrobial Spectrum
Based on the activity of related 2-methyl-5-nitroimidazole derivatives, this compound is expected to be most active against anaerobic bacteria and certain protozoa. [1][3][4]Some derivatives have shown moderate activity against Gram-positive aerobic bacteria, while Gram-negative aerobes are often resistant. [5] Table of Expected Activity:
| Microbial Group | Expected Activity | Representative Genera |
| Anaerobic Bacteria | High | Bacteroides, Clostridium, Fusobacterium, Peptostreptococcus |
| Protozoa | High | Trichomonas, Giardia, Entamoeba |
| Gram-Positive Aerobes | Variable | Staphylococcus, Streptococcus |
| Gram-Negative Aerobes | Low to None | Escherichia, Pseudomonas |
Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, specific media for anaerobes)
-
Bacterial/protozoal inocula standardized to the appropriate density (e.g., 0.5 McFarland standard for bacteria)
-
Positive control antibiotic (e.g., metronidazole)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compound and the positive control antibiotic in the appropriate broth medium. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for aerobic bacteria; anaerobic conditions for anaerobes).
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol for Minimum Bactericidal Concentration (MBC) Determination
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Plating: Spot-plate the aliquot onto an appropriate agar medium.
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Safety and Handling
As with any novel chemical entity, proper safety precautions are paramount. While a specific safety data sheet for this compound is not readily available, data from related nitroimidazoles suggest the following precautions. [6][7][8][9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. [6][7][8]Avoid inhalation of dust or aerosols. [6][7][8]Avoid contact with skin and eyes. [6][7][8]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Potential Hazards:
-
Harmful if swallowed. [6]* May cause skin and eye irritation. [9]* May cause respiratory tract irritation. [9]
Conclusion and Future Directions
This compound represents a promising lead compound for the development of new antimicrobial agents, particularly against anaerobic and protozoal pathogens. The protocols outlined in this guide provide a solid foundation for its synthesis, characterization, and antimicrobial evaluation. Further studies should focus on determining its in vivo efficacy, pharmacokinetic profile, and toxicological properties to fully assess its therapeutic potential.
References
-
Al-Sha'er, M. A., Mansi, I., & Hakooz, N. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. [Link]
- Google Patents. (2013). Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol. CN102321028A.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83210, 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. Retrieved January 24, 2026 from [Link].
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
Al-Sha'er, M. A., Mansi, I., & Hakooz, N. (2015). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(16), 4988. [Link]
-
Olsson-Liljequist, B., & Nord, C. E. (1981). In vitro susceptibility of anaerobic bacteria to nitroimidazoles. Scandinavian journal of infectious diseases. Supplementum, 26, 42–45. [Link]
-
Tally, F. P., & Sullivan, C. E. (1981). Nitroimidazoles: in vitro activity and efficacy in anaerobic infections. Scandinavian journal of infectious diseases. Supplementum, 26, 46–53. [Link]
-
Ralph, E. D., & Clarke, D. A. (1978). Activity of metronidazole and its hydroxy and acid metabolites against clinical isolates of anaerobic bacteria. The Journal of antimicrobial chemotherapy, 4(4), 343–349. [Link]
-
Oriental Journal of Chemistry. (2021). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. [Link]
-
de Gruyter. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. [Link]
-
Amzole. (2015). 2-Methyl-5-NitroImidazole MSDS 2015. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | C6H8ClN3O2 | CID 83210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility of anaerobic bacteria to nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. amzole.com [amzole.com]
Application Notes and Protocols for 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: A Note on the Prudent Handling of a Potent Molecule
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole, a member of the nitroimidazole class of compounds, represents a molecule of significant interest in medicinal chemistry and drug development. Its structural motifs are found in compounds with known biological activities, including those investigated for antimicrobial and radiosensitizing properties.[1][2][3] The presence of a nitro group and a reactive chloroethyl moiety necessitates a rigorous and well-documented approach to its handling and storage to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide is structured to provide not just procedural steps, but the underlying scientific rationale for these recommendations, fostering a culture of safety and reproducibility in the laboratory.
Section 1: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 13182-81-5 | [4] |
| Molecular Formula | C₆H₈ClN₃O₂ | [4] |
| Molecular Weight | 189.60 g/mol | [4] |
| Appearance | Solid (form may vary) | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as acetone and dioxane.[5] | [5] |
Section 2: Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed.[6] Given its structural similarity to other nitroimidazoles with potential cytotoxic and mutagenic properties, it is prudent to handle this compound with a high degree of caution.
Primary Hazards:
-
Acute Oral Toxicity: Harmful if ingested.
-
Potential for Skin and Eye Irritation: Direct contact should be avoided.
-
Unknown Long-term Effects: Due to the presence of a nitroaromatic group and an alkylating chloroethyl moiety, this compound should be treated as potentially carcinogenic and mutagenic until proven otherwise.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Provides a barrier against dermal absorption. Double-gloving is a best practice when handling potentially hazardous compounds. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Lab Coat | Full-length, cuffed sleeves | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | A fume hood provides primary containment to prevent inhalation of airborne particles of the compound. |
General Handling Precautions
-
Work in a designated area: All work with this compound should be conducted in a well-ventilated chemical fume hood.[7]
-
Avoid dust formation: Handle the solid material carefully to minimize the generation of airborne dust.[6]
-
Prevent contact: Avoid direct contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
Section 3: Storage Procedures
The stability of this compound is critical for the validity of experimental results. Improper storage can lead to degradation and the formation of unknown impurities.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale and Citations |
| Temperature | 2-8°C | While specific data for this compound is limited, many related nitroimidazole and chlorinated heterocyclic compounds are stored at refrigerated temperatures to ensure long-term stability.[8] Storing in a cool, dry place is a general recommendation.[7] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | The compound may be sensitive to moisture.[9][10] An inert atmosphere will displace moisture and oxygen, preventing potential hydrolytic or oxidative degradation. |
| Light | Protect from light. | Nitroaromatic compounds can be light-sensitive and prone to photodegradation.[6][11][12] Storing in an amber vial or in a light-blocking outer container is essential. |
Long-term Stability: The long-term stability of this specific compound has not been extensively reported. However, studies on related nitroimidazoles like metronidazole have shown good stability over several years when stored under appropriate conditions.[9] Regular analytical checks (e.g., by HPLC) are recommended for stocks stored for extended periods to ensure purity.
Section 4: Experimental Protocols
The following protocols are designed to provide a framework for the safe and effective use of this compound in a research setting.
Weighing Protocol
This protocol is designed to minimize the risk of inhalation and contamination when weighing the solid compound.
Caption: Workflow for the safe weighing of this compound.
Step-by-Step Methodology:
-
Preparation: Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface within the hood.
-
Tare the Receiving Vessel: On a calibrated analytical balance, place a sealable container (e.g., a screw-cap vial or a centrifuge tube) and tare the balance.
-
Aliquot the Compound: Inside the fume hood, carefully transfer the desired amount of this compound into the tared vessel. Use a clean spatula and handle the solid gently to prevent aerosolization.
-
Seal and Decontaminate: Securely close the receiving vessel. Wipe the exterior of the vessel with a disposable wipe dampened with 70% ethanol to remove any residual powder.
-
Final Weighing: Transport the sealed and decontaminated vessel to a high-precision analytical balance outside the fume hood for an accurate weight measurement.
-
Documentation: Record the weight and other relevant details in your laboratory notebook.
Reconstitution Protocol (Preparation of a Stock Solution)
This protocol outlines the steps for safely dissolving the solid compound to create a stock solution.
Caption: General workflow for responding to a chemical spill.
For a small spill (a few milligrams):
-
Containment: Gently cover the solid spill with a damp paper towel to avoid raising dust. For a liquid spill, use an absorbent material like vermiculite or a chemical spill pad.
-
Decontamination: Wipe the area with a deactivating solution. A freshly prepared 10% bleach solution followed by a water rinse can be effective for many compounds. Allow for a suitable contact time (e.g., 15-20 minutes).
-
Cleanup: Carefully collect all contaminated materials (paper towels, absorbent pads, gloves) into a labeled hazardous waste bag.
-
Final Cleaning: Clean the spill area again with soap and water. [13] For a large spill:
-
Evacuate: Immediately evacuate the area and alert your supervisor and the institution's environmental health and safety (EHS) office.
-
Isolate: Close the doors to the affected area to prevent the spread of the hazardous material.
-
Await Professional Assistance: Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Decontamination of Equipment
All equipment that comes into contact with this compound must be decontaminated.
-
Glassware and Metal Equipment: Wash with a suitable laboratory detergent and rinse thoroughly with water. A subsequent rinse with a solvent in which the compound is soluble (e.g., acetone) can help ensure complete removal.
-
Surfaces: Wipe down benchtops and fume hood surfaces with a deactivating solution after each use.
Section 6: Waste Disposal
Proper disposal of waste containing this compound is essential to protect the environment and comply with regulations.
Waste Streams:
| Waste Type | Disposal Procedure | Rationale and Citations |
| Solid Waste | Collect in a clearly labeled, sealed container for "Halogenated Organic Waste." | This compound is a halogenated organic and should be segregated as such. [14]Disposal should be through a licensed hazardous waste contractor, likely via incineration. [14] |
| Liquid Waste | Collect in a labeled, sealed container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams. | Segregation of halogenated and non-halogenated waste is standard practice to facilitate proper disposal. [15] |
| Contaminated Materials | All disposable items (gloves, wipes, pipette tips) that have come into contact with the compound should be placed in a designated hazardous waste container. | Prevents the spread of contamination and ensures these items are disposed of correctly. |
Important Note: Never dispose of this compound or its waste down the drain. Consult your institution's EHS office for specific disposal guidelines.
References
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. In-vitro studies of two 5-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | C6H8ClN3O2 | CID 83210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. bucknell.edu [bucknell.edu]
- 15. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole
Welcome to the technical support center for 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility issues encountered during experimental work with this compound. The following question-and-answer format directly addresses common challenges, offering scientifically grounded explanations and actionable protocols.
I. Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for addressing solubility challenges. While experimental data for this specific molecule is limited, we can infer its behavior from its structural components and data from related nitroimidazole compounds.
Table 1: Physicochemical Properties of this compound and a Related Compound.
| Property | This compound | Metronidazole (a related 5-nitroimidazole) | Reference |
| Molecular Formula | C₆H₈ClN₃O₂ | C₆H₉N₃O₃ | [1] |
| Molecular Weight | 189.60 g/mol | 171.15 g/mol | [1] |
| Predicted XLogP3 | 0.9 | -0.1 | [1] |
| General Solubility | Likely sparingly soluble in water; potentially more soluble in polar organic solvents. | Sparingly soluble in water and ethanol.[2] | [3] |
The presence of the nitro group and the chloroethyl side chain contributes to the molecule's polarity and potential for hydrogen bonding, while the imidazole ring itself has basic properties. The positive XLogP3 value suggests a degree of lipophilicity, which can contribute to poor aqueous solubility.[1]
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound.
Q1: My compound is not dissolving in water or aqueous buffers. What should I do?
A1: Initial Steps and Solvent Screening
Poor aqueous solubility is a common characteristic of many nitroimidazole compounds.[2] The first step is to systematically screen a panel of solvents with varying polarities.
-
Rationale: The principle of "like dissolves like" is a fundamental concept in solubility. By testing a range of solvents, you can identify the most suitable one for your specific application.
-
Recommended Solvents for Screening:
-
Polar Protic Solvents: Water, Ethanol, Methanol, Isopropanol.
-
Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN).
-
Less Polar Solvents: Dichloromethane (DCM), Chloroform.
-
Troubleshooting Flowchart for Initial Dissolution
Caption: Initial steps for addressing dissolution failure.
Q2: I have identified a suitable organic solvent, but I need to prepare an aqueous solution for my biological assay. How can I do this without precipitation?
A2: The Co-Solvent Approach
Once a suitable organic solvent (like DMSO or ethanol) is identified, you can use it as a co-solvent to prepare an aqueous stock solution.
-
Causality: A co-solvent works by reducing the polarity of the aqueous medium, thereby increasing the solubility of a lipophilic compound.
-
Step-by-Step Protocol:
-
Dissolve the compound in a minimal amount of the chosen organic co-solvent (e.g., DMSO) to create a concentrated stock solution.
-
Slowly add the aqueous buffer to the organic stock solution while vortexing or stirring continuously. Crucially, add the aqueous phase to the organic phase, not the other way around, to avoid localized high concentrations that can lead to precipitation.
-
Monitor for any signs of precipitation (cloudiness). If precipitation occurs, you may need to increase the proportion of the co-solvent or consider an alternative strategy.
-
-
Expert Insight: For cell-based assays, it is critical to determine the maximum tolerable concentration of the co-solvent for your specific cell line, as solvents like DMSO can be cytotoxic at higher concentrations.
Q3: The co-solvent approach is not working, or the required co-solvent concentration is too high for my experiment. What are my other options?
A3: Advanced Solubilization Strategies
When simple co-solvent systems are insufficient, more advanced formulation techniques can be employed. These are common strategies for poorly soluble active pharmaceutical ingredients (APIs).[4][5]
-
pH Adjustment:
-
Mechanism: The imidazole ring in the compound has basic nitrogen atoms. Protonation of these nitrogens at acidic pH will form a more soluble salt.[6]
-
Experimental Approach: Attempt to dissolve the compound in aqueous solutions with varying pH values (e.g., pH 2, 4, 6, 7.4, 8). Be aware that the stability of the compound may be pH-dependent.[7]
-
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a more water-soluble inclusion complex.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Surfactants can form micelles that entrap the hydrophobic compound, increasing its apparent solubility in an aqueous medium. Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used.
-
-
Solid Dispersions:
-
Concept: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. Upon contact with water, the polymer dissolves, releasing the drug as fine, amorphous particles with enhanced dissolution rates. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[9] This is a more advanced technique typically employed in later-stage drug development.
-
Logical Relationship of Solubilization Techniques
Caption: Hierarchy of solubilization strategies.
Q4: How can I determine the solubility of this compound in a specific solvent?
A4: Experimental Protocol for Solubility Determination
A robust and widely used technique for quantifying the solubility of nitroimidazole derivatives is High-Performance Liquid Chromatography (HPLC) with UV detection.
Step-by-Step HPLC-UV Method for Solubility Determination:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the range of your calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of the compound with known concentrations in the mobile phase.
-
Inject the standards and the diluted sample into the HPLC system.
-
Record the peak areas from the chromatograms.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Table 2: Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | ~320 nm (typical for nitroimidazoles, should be confirmed by UV scan) |
Experimental Workflow for Solubility Determination
Caption: Workflow for HPLC-based solubility determination.
Q5: I am concerned about the stability of my compound in solution. What should I be aware of?
A5: Stability Considerations for Nitroimidazoles
Nitroimidazole compounds can be susceptible to degradation under certain conditions.
-
pH Sensitivity: The stability of nitroimidazoles can be pH-dependent. Extremes of pH should be avoided during storage unless experimental data confirms stability.[7]
-
Photostability: Some nitroaromatic compounds are known to be light-sensitive. It is good practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially for long-term storage.[7]
-
Storage Temperature: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C to minimize degradation. For short-term use, refrigeration at 2-8°C is generally acceptable.
-
Monitoring Stability: If stability is a critical concern for your experiments, it can be assessed over time by re-analyzing the concentration of the solution using a validated analytical method like HPLC.
III. Concluding Remarks
Successfully working with this compound requires a systematic approach to overcoming its inherent solubility challenges. By understanding its physicochemical properties, employing a logical progression of solubilization techniques, and validating your results with appropriate analytical methods, you can ensure the reliability and reproducibility of your experimental data. This guide provides a framework for troubleshooting common issues, but it is important to remember that empirical testing is crucial for optimizing the conditions for your specific application.
IV. References
-
Der Pharma Chemica. (n.d.). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Metronidazole solubility studies conducted at different pH media. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1- yl) ethanol also known as Metronidazole. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH of buffer solution on separation of 5-nitroimidazole.... Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Eco-Vector Journals Portal. (n.d.). Effect of solid dispersions on the solubility of metronidazole. Retrieved from [Link]
-
PubMed. (n.d.). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
PubChem. (n.d.). Metronidazole. Retrieved from [Link]
-
MDPI. (2021). Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate. Retrieved from [Link]
-
PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
PubMed. (n.d.). Determination of nitroimidazole antibiotics based on dispersive solid-phase extraction combined with capillary electrophoresis. Retrieved from [Link]
-
ResearchGate. (2025). Solid dispersions: A tool for improving the solubility and dissolution of metronidazole. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
MWI Animal Health. (2018). pH and the Solubility of Antimicrobials in Drinking Water. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
MOLBASE. (n.d.). 1-(2-chloroethyl)-5-methyl-2-nitro-1H-imidazole. Retrieved from [Link]
-
Google Patents. (n.d.). CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol. Retrieved from
-
MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. Retrieved from [Link]
Sources
- 1. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | C6H8ClN3O2 | CID 83210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of solid dispersions on the solubility of metronidazole - Krasnyuk - Pharmacy & Pharmacology [journals.eco-vector.com]
- 3. CAS 696-23-1: 2-Methyl-5-nitroimidazole | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pH and the Solubility of Antimicrobials in Drinking Water [mwiah.com]
- 7. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Principles-Based Guide to In Vivo Dosing Optimization for Novel Nitroimidazole Compounds
A Message from the Senior Application Scientist:
The compound you have inquired about, 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole, is recognized as an investigational chemical entity. As of this guide's publication, there is no established body of public scientific literature detailing its specific pharmacokinetic, pharmacodynamic, or toxicological profiles for in vivo applications.
Providing direct, untested dosage recommendations for a novel compound would be scientifically unsound and contrary to established safety and ethical protocols in drug development.
Therefore, this Technical Support Center has been developed to provide you—our fellow researchers, scientists, and drug development professionals—with a robust, principles-based framework for approaching the in vivo dose optimization of any novel 5-nitroimidazole-based compound. The methodologies, troubleshooting guides, and FAQs herein are grounded in established preclinical development practices and authoritative guidelines. Our goal is to empower you to design logical, safe, and effective experiments that generate high-quality, interpretable data.
Section 1: Foundational Knowledge & Pre-Dosing Considerations
Before any in vivo experiment is contemplated, a thorough understanding of the compound's fundamental properties is essential. This section addresses the critical questions that must be answered at the benchtop first.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for a novel 5-nitroimidazole compound?
5-nitroimidazole derivatives are a well-established class of prodrugs.[1] Their biological activity is critically dependent on the reductive activation of the nitro group at the C5 position of the imidazole ring.[1] This process is most efficient under hypoxic (low oxygen) conditions, which are characteristic of anaerobic bacteria, certain protozoa, and the microenvironment of solid tumors.[2][3]
The activation cascade generates highly reactive nitrogen species, such as nitroso radicals and hydroxylamine intermediates.[1] These reactive metabolites are the ultimate cytotoxic agents, causing widespread cellular damage, most notably by inducing DNA strand breaks and forming covalent adducts with proteins and other macromolecules, leading to cell death.[4][5]
Q2: What are the absolute prerequisite in vitro studies before starting in vivo dosing?
Moving a compound from the bench to an in vivo model without a foundational dataset is inefficient and ethically questionable. Preclinical safety evaluations are designed to characterize toxicological effects prior to human studies and are equally critical for animal studies.[6] The primary goals are to identify potential target organs for toxicity and establish initial safe dosing parameters.[7] Before the first animal is dosed, you must have robust data on:
| Parameter | Purpose & Rationale | Example Assay(s) |
| In Vitro Efficacy | To confirm the compound is active against the intended biological target and establish a benchmark concentration for effect. This ensures you are not advancing an inactive molecule. | IC50/EC50 determination in relevant cancer cell lines, antibacterial MIC (Minimum Inhibitory Concentration) assays. |
| In Vitro Cytotoxicity | To determine the compound's general toxicity against mammalian cells. This helps predict potential on-target vs. off-target toxicity in vivo. | MTT, MTS, or CellTiter-Glo® assays on both target cells and a non-target control cell line (e.g., normal fibroblasts). |
| Aqueous Solubility | To understand the compound's intrinsic ability to dissolve. This is a critical determinant of its formulation strategy and potential for oral absorption. | Thermodynamic or kinetic solubility assays (e.g., using HPLC-UV). |
| Chemical Stability | To ensure the compound does not degrade in the formulation vehicle or under physiological conditions, which would lead to inaccurate dosing and results. | Stability assessment in various buffers (pH 4-8) and in the proposed dosing vehicle over 24 hours. |
| Preliminary ADME | To get an early indication of how the compound might be absorbed, distributed, metabolized, and excreted. High metabolic instability or low permeability can predict poor in vivo exposure. | Caco-2 permeability assays, liver microsome stability assays. |
Q3: My compound has poor aqueous solubility. How can I formulate it for in vivo administration?
This is one of the most common hurdles in drug development.[8] The formulation strategy must dissolve the drug and be non-toxic at the required volume.[9] The selection depends on the compound's properties, the route of administration, and the study's objective.[10]
| Strategy | Description | Common Components | Considerations |
| Co-Solvent System | Dissolving the compound in a mixture of a water-miscible organic solvent and an aqueous buffer/saline. | DMSO, PEG-400, Ethanol, Cremophor EL | Must test the vehicle alone for toxicity. Some vehicles can cause hemolysis (IV) or local irritation (IP, SC). Final DMSO concentration should ideally be <10%. |
| Suspension | Dispersing fine particles of the compound in an aqueous vehicle with a suspending agent to prevent settling. | 0.5% Carboxymethylcellulose (CMC), 0.5% Methylcellulose, Tween 80 | Requires particle size reduction (micronization) for homogeneity. Must be continuously mixed during dosing to ensure uniform concentration. Not suitable for IV administration. |
| Lipid-Based Systems | Dissolving the drug in oils or surfactants, which can form emulsions or micelles upon dilution. | Corn oil, sesame oil; Self-Emulsifying Drug Delivery Systems (SEDDS) | Excellent for oral delivery of highly lipophilic ('grease-ball') compounds.[11] The complexity of the formulation requires significant development and characterization.[12] |
| Inclusion Complexes | Using cyclodextrins to form a complex where the hydrophobic drug molecule sits inside the cyclodextrin's cavity, increasing its apparent water solubility. | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (SBEβCD) | Very effective for IV formulations. High concentrations of cyclodextrins can have renal toxicity, so this must be carefully considered.[8] |
Section 2: Troubleshooting Guide to Initial In Vivo Studies: Dose Range-Finding (DRF)
The first in vivo study is not designed to test efficacy. Its sole purpose is to determine the compound's safety profile and identify a range of doses that can be tolerated by the animal.[13] This is known as a Dose Range-Finding (DRF) or Maximum Tolerated Dose (MTD) study.[14]
Q4: How do I properly design a Dose Range-Finding (DRF) study to determine the MTD?
The MTD is defined as the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specific period.[14] The goal is to identify a dose that causes minimal but evident toxicity without jeopardizing the study through excessive morbidity or mortality.[15]
A well-designed study uses a structured dose escalation strategy to systematically increase exposure while minimizing animal use.[16] The findings from this initial study are crucial for setting dose levels in all subsequent, longer-term toxicology and efficacy studies.[17]
Experimental Protocol: Acute Maximum Tolerated Dose (MTD) Study in Rodents
1. Objective: To determine the maximum tolerated dose of a novel nitroimidazole compound following a single administration in mice.
2. Animals:
-
Species: Mouse (e.g., Balb/c or C57BL/6), single-sex (typically female, as they can be more sensitive) to reduce variability.
-
Number: 2-3 mice per dose group. The goal is dose exploration, not statistical power.[18]
-
Acclimation: Minimum of 5 days before the study begins.
3. Starting Dose Selection:
-
The starting dose should be based on in vitro data.[16] A common, conservative approach is to start at a dose predicted to give a plasma concentration 10-30x the in vitro IC50 value, assuming 100% bioavailability. If no data is available, start low (e.g., 5-10 mg/kg).
4. Dose Escalation Strategy:
-
Employ a dose escalation scheme, such as a modified Fibonacci sequence (e.g., dose increments of 100%, 67%, 50%, 40%, 33%...). This allows for broad exploration at lower doses and finer titration as toxicity is approached.
-
Dose subsequent groups only after observing the outcome of the previous group for at least 24-72 hours to allow for delayed toxicity.[18]
Table 2: Example Dose Escalation Scheme for an MTD Study
| Group | Dose Level (mg/kg) | Dose Escalation Factor | Rationale |
|---|---|---|---|
| 1 | 10 | - | Starting Dose |
| 2 | 20 | 2.0x | Explore a doubling dose |
| 3 | 40 | 2.0x | Continue aggressive escalation |
| 4 | 70 | 1.75x | Reduce escalation as potential toxicity nears |
| 5 | 100 | 1.4x | Further reduce escalation |
| 6 | 130 | 1.3x | Fine-tune dose near expected MTD |
5. Procedure:
-
Day 0: Record baseline body weight for all animals. Administer the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)).
-
Observations:
- Continuously for the first hour post-dose, then at 4 and 8 hours.[19]
- Daily for the next 7-14 days.
-
Monitoring Parameters: Record all observations systematically (see Table 3).
6. Endpoint Determination:
-
The MTD is the highest dose at which no more than 10% body weight loss is observed, and clinical signs of toxicity are mild and fully reversible.
-
Severe signs of distress (e.g., >20% body weight loss, seizures, inability to ambulate) should trigger humane euthanasia and define that dose as exceeding the MTD.[14]
Q5: What specific signs of toxicity should I monitor for with a nitroaromatic compound?
Beyond general signs of malaise, nitroaromatic compounds can have specific liabilities. The electron-withdrawing nature of the nitro group can contribute to toxicity and mutagenicity.[20] A comprehensive assessment should include clinical observations and, for longer studies, clinical pathology.[21]
Table 3: Standard Monitoring Parameters in a Rodent Toxicology Study
| Category | Parameters to Monitor |
|---|---|
| Clinical Signs | Changes in posture (hunching), activity level (lethargy), grooming (piloerection/rough coat), respiration rate, signs of pain or distress. |
| Body Weight | Measured daily. Weight loss is a highly sensitive and non-invasive indicator of systemic toxicity. |
| Food/Water Intake | Measured daily. A reduction often precedes weight loss. |
| Clinical Pathology (for longer studies) | Hematology: Complete Blood Count (CBC) with differential. Clinical Chemistry: Liver function (ALT, AST), Kidney function (BUN, Creatinine). |
| Histopathology (terminal) | Gross necropsy of all major organs. Microscopic examination of tissues, especially the liver, kidneys, spleen, and bone marrow. |
Q6: I've dosed up to the limit dose (e.g., 1000 mg/kg) and see no efficacy or toxicity. What's wrong?
This is a common and challenging scenario. It strongly suggests a failure of drug exposure, not a failure of the drug's mechanism. Several factors could be at play:
-
Poor Bioavailability/Absorption: The compound may not be absorbed from the gut (if dosed orally) or may precipitate at the injection site (if IP/SC).
-
Rapid Metabolism: The compound could be a substrate for rapid first-pass metabolism in the liver, being cleared before it can reach systemic circulation.[22] This has been observed in some nitroimidazole derivatives.[23]
-
Rapid Excretion: The drug may be cleared too quickly by the kidneys to achieve a therapeutic concentration.
The critical next step is to conduct a basic pharmacokinetic (PK) study. Dosing a single cohort of animals and collecting blood samples at several time points (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours) to measure the plasma concentration of the drug is the only way to confirm systemic exposure. Without this data, any efficacy results are uninterpretable.
Section 3: Optimizing for Efficacy
Once the MTD is established and you have confirmed systemic exposure, you can proceed to design rational efficacy studies.
Q7: How do I use MTD data to select doses for my efficacy study?
The MTD serves as the high dose.[17] For an efficacy study, you should select a minimum of 3-4 dose levels to demonstrate a clear dose-response relationship.[15] A typical design would include:
-
Vehicle Control Group: Essential for baseline comparison.
-
Low Dose: A dose expected to have minimal or no effect.
-
Intermediate Dose: A dose expected to produce a sub-maximal effect.
-
High Dose: The MTD or a slightly lower, well-tolerated dose.
This design allows you to determine the therapeutic window—the range between the minimally effective dose and the maximally tolerated dose.
Q8: My initial efficacy results are poor, even with confirmed exposure. How do I troubleshoot?
If you have confirmed that the drug is present in the plasma (PK) but is not producing the desired effect, consider the following:
-
Insufficient Target Tissue Exposure: Plasma concentration does not always equal concentration in the target tissue (e.g., a solid tumor). The drug may not be penetrating the intended site of action. Biodistribution studies using radiolabeled compounds can investigate this.[24]
-
Sub-optimal Dosing Schedule: The drug's half-life might be very short, requiring more frequent administration to maintain a therapeutic concentration above the efficacy threshold. For example, while many antibiotics are dosed once daily (QD), some, including metronidazole in certain situations, are dosed multiple times a day (BID or TID) to maintain exposure.[25] A pilot study comparing a once-daily (QD) vs. a twice-daily (BID) schedule at the same total daily dose can be highly informative.
-
Pharmacodynamics (PD): Is the drug engaging its target in vivo? This can be assessed by measuring a biomarker related to the drug's mechanism of action (e.g., DNA damage markers like γH2AX in tumor tissue). Correlating the biomarker response with dose and efficacy provides powerful evidence of target engagement.
By systematically addressing these foundational questions of safety, exposure, and biological activity, you can navigate the complexities of in vivo dose optimization and generate the high-quality data needed to advance your research.
References
- Lamp, K. C., Freeman, C. D., Klutman, N. E., & Lacy, M. K. (1999). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole Antimicrobials. Clinical Pharmacokinetics, 36(5), 353–373.
- FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S.
- Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Pacific BioLabs.
- Brown, D. M., Yu, N. Y., Brown, J. M., & Lee, W. W. (1982). In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole. International Journal of Radiation Oncology, Biology, Physics, 8(3-4), 435–438.
- Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences.
- Gallez, B., et al. (2003). In vivo colocalization of 2-nitroimidazole EF5 fluorescence intensity and electron paramagnetic resonance oximetry in mouse tumors. Radiation and Environmental Biophysics, 42(2), 95-101.
- Chapman, J. D. (1990). Mechanism of "in vivo" reduction of nitroimidazoles.
- Lamp, K. C., Freeman, C. D., Klutman, N. E., & Lacy, M. K. (1999). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. PubMed.
- Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Crown Bioscience. (n.d.). Maximum Tolerated Dose (MTD)
- EORTC New Drug Development Office. (1997). Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. Journal of the National Cancer Institute, 89(15), 1139-45.
- NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs.
- de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. MDPI.
- Broughton Knox. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. Broughton Knox.
- Sahoo, S. K., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Jores, K., et al. (2021).
- WuXi AppTec. (n.d.). Dose Ranging & MTD Studies. WuXi AppTec.
- Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. Labinsights.
- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
- Maraqa, B., et al. (2023). A Comparison of Clinical Outcomes Associated with Dosing Metronidazole Every 8 Hours Versus Every 12-Hours: A Systematic Review and Meta-Analysis. Preprints.org.
- Gaber, M., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Central Science, 8(11), 1547-1556.
- Gellatly, N., et al. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Regulatory Toxicology and Pharmacology, 132, 105177.
- Castillo, R., et al. (2022).
- Inotiv. (2023). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Inotiv.
- Al-Masoudi, N. A., et al. (2012). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 4(1), 268-273.
- Fernández, S., et al. (2013). Synthesis, in vitro and in vivo characterization of two novel 68Ga-labelled 5-nitroimidazole derivatives as potential agents for imaging hypoxia. Nuclear Medicine and Biology, 40(2), 273-279.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Koch, C. J. (n.d.). Biodistribution of the nitroimidazole EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl) acetamide) in mice bearing subcutaneous EMT6 tumors.
- Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD)
- Kumar, A., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 17. nc3rs.org.uk [nc3rs.org.uk]
- 18. pharmoutsourcing.com [pharmoutsourcing.com]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labinsights.nl [labinsights.nl]
- 22. In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, in vitro and in vivo characterization of two novel 68Ga-labelled 5-nitroimidazole derivatives as potential agents for imaging hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. preprints.org [preprints.org]
Technical Support Center: Purification of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole
Welcome to the technical support center for the purification of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the integrity and success of your experiments.
Introduction to Purification Challenges
The purification of this compound (CEMNI) presents a unique set of challenges stemming from its synthesis and inherent chemical properties. The primary synthetic route typically involves the N-alkylation of 2-methyl-5-nitroimidazole with 1,2-dichloroethane. While seemingly straightforward, this reaction can lead to a variety of impurities that complicate the isolation of the desired product. Key challenges include the removal of unreacted starting materials, separation from structurally similar byproducts, and preventing degradation of the target molecule.
This guide will address these challenges by providing a framework for understanding impurity formation, practical troubleshooting advice, and robust purification protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of this compound.
Q1: My crude product is a sticky oil instead of a solid. How can I induce crystallization?
A1: An oily crude product often indicates the presence of residual solvent or impurities that are depressing the melting point.
-
Causality: High concentrations of unreacted 1,2-dichloroethane or the formation of low-melting eutectic mixtures with byproducts can prevent solidification.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all volatile solvents, particularly excess 1,2-dichloroethane, are thoroughly removed under reduced pressure. Gentle heating (40-50 °C) can aid this process, but be mindful of potential thermal degradation (see Q4).
-
Trituration: Attempt to solidify the oil by triturating with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can help to wash away soluble impurities and encourage nucleation.
-
Seeding: If you have a small amount of pure, solid product, adding a seed crystal to the oil can initiate crystallization.
-
Solvent-Antisolvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., acetone, dichloromethane) and then slowly add a non-solvent (e.g., hexanes, water) until turbidity is observed. Allow the solution to stand, ideally at a reduced temperature, to promote crystal formation.
-
Q2: My TLC analysis shows a spot with a very similar Rf to my product, making separation difficult. What could this impurity be and how do I remove it?
A2: A common impurity with a similar polarity to the desired product is the dialkylated byproduct, 1,2-bis(2-methyl-5-nitro-1H-imidazol-1-yl)ethane.
-
Formation Mechanism: This byproduct arises from the reaction of two molecules of 2-methyl-5-nitroimidazole with one molecule of 1,2-dichloroethane.[1]
-
Identification: This impurity can be tentatively identified by LC-MS, as it will have a molecular weight corresponding to the addition of two imidazole moieties to an ethane linker.
-
Purification Strategy:
-
Recrystallization: A carefully selected solvent system for recrystallization can often resolve closely-running spots. Experiment with solvent mixtures such as acetone/water or methanol/water. The difference in crystal lattice energy between the product and the byproduct can be exploited for selective crystallization.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography is the recommended method. A shallow solvent gradient (e.g., a gradual increase of ethyl acetate in hexanes) can improve the separation of compounds with similar Rf values.
-
Q3: After purification, my product has a yellowish tint. Is this a sign of impurity?
A3: While the starting material, 2-methyl-5-nitroimidazole, is often a yellow solid, the purified this compound should ideally be an off-white to pale yellow solid.[2] A significant yellow coloration can indicate the presence of residual starting material or degradation products.
-
Troubleshooting:
-
pH Adjustment during Workup: The starting 2-methyl-5-nitroimidazole is weakly acidic and can be removed by a basic wash during the workup. After the reaction, quenching with a dilute sodium bicarbonate solution can help to deprotonate and dissolve the unreacted starting material into the aqueous phase.
-
Activated Carbon Treatment: If the color persists after initial purification, a treatment with activated carbon during recrystallization can be effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, stir for a few minutes, and then filter the hot solution through celite to remove the carbon before allowing the solution to cool and crystallize.
-
Q4: I am concerned about the stability of the chloroethyl group. Can the product degrade during purification?
A4: Yes, the 2-chloroethyl group is susceptible to both thermal degradation and hydrolysis, particularly under harsh conditions.
-
Thermal Degradation: Prolonged heating at elevated temperatures can lead to the elimination of HCl, forming the corresponding vinyl derivative, 1-vinyl-2-methyl-5-nitro-1H-imidazole. While specific data for the target molecule is limited, related nitroimidazoles show degradation at temperatures above 80°C.
-
Hydrolysis: The chloroethyl group can be hydrolyzed to a hydroxyethyl group, especially in the presence of strong bases or prolonged exposure to aqueous basic conditions during workup. This would form 1-(2-hydroxyethyl)-2-methyl-5-nitro-1H-imidazole (metronidazole).
-
Preventative Measures:
-
Avoid excessive temperatures during solvent evaporation and recrystallization. Use a rotary evaporator with a water bath temperature below 50°C.
-
Minimize the time the compound is in contact with aqueous basic solutions during the workup.
-
Store the purified product in a cool, dry, and dark place to prevent degradation over time.
-
Experimental Protocols
Protocol 1: Recrystallization for General Purification
This protocol is suitable for removing a moderate amount of impurities, including unreacted starting materials and the dialkylated byproduct.
-
Solvent Selection: Based on the principle of "like dissolves like," polar aprotic solvents are a good starting point. An effective solvent system is a mixture of acetone and water.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of hot acetone. b. While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid. c. If the solution becomes too cloudy, add a small amount of hot acetone to redissolve the precipitate. d. Allow the solution to cool slowly to room temperature. e. For maximum yield, place the flask in an ice bath for 30 minutes to an hour to complete crystallization. f. Collect the crystals by vacuum filtration, washing with a small amount of cold acetone/water (1:1) mixture. g. Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography for High Purity
This method is recommended when recrystallization fails to provide the desired purity, especially for removing closely related impurities.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point.
-
Procedure: a. Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. c. Adsorb the sample onto a small amount of silica gel and dry it. d. Carefully load the dried sample onto the top of the packed column. e. Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes). f. Collect fractions and monitor by TLC to identify those containing the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Solvent Miscibility for Purification Planning
| Solvent | Polarity Index | Product Solubility (Predicted) | Common Impurity Solubility (Predicted) | Use Case |
| Hexanes | 0.1 | Poor | Low to Moderate | Antisolvent, Trituration |
| Diethyl Ether | 2.8 | Low | Moderate | Trituration |
| Dichloromethane | 3.1 | Good | Good | Column Chromatography, Dissolution |
| Acetone | 5.1 | Good | Good | Recrystallization (with antisolvent) |
| Ethyl Acetate | 4.4 | Good | Good | Column Chromatography |
| Methanol | 5.1 | Good | Good | Recrystallization |
| Water | 10.2 | Poor | Low | Antisolvent, Workup |
Visualizing the Purification Workflow
Diagram 1: Decision Tree for Purification Strategy
This diagram outlines a logical approach to selecting the appropriate purification method based on the initial assessment of the crude product.
Caption: A decision-making workflow for selecting the optimal purification method.
Diagram 2: Impurity Formation Pathway
This diagram illustrates the main reaction and a key side reaction leading to a common impurity.
Caption: Synthetic pathways for the desired product and a major byproduct.
References
-
Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]
-
MDPI. 2-Nitro-1-vinyl-1H-imidazole. [Link]
-
PubChem. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. [Link]
-
ResearchGate. A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. [Link]
-
MDPI. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. [Link]
-
PubMed Central (PMC). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. [Link]
-
PubMed Central (PMC). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. [Link]
-
International Nuclear Information System (INIS). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
-
Omicsonline. Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. [Link]
-
National Center for Biotechnology Information. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
-
ResearchGate. The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1- yl) ethanol also known as Metronidazole. [Link]
Sources
Technical Support Center: Overcoming Resistance to 5-Nitroimidazole Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-nitroimidazole compounds. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the complex challenges posed by microbial resistance to this critical class of antimicrobial agents. Our goal is to equip you with the knowledge and practical tools to anticipate, identify, and overcome resistance in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms and detection of 5-nitroimidazole resistance.
FAQ 1: What are the primary mechanisms of resistance to 5-nitroimidazole compounds?
Resistance to 5-nitroimidazoles, such as metronidazole and ronidazole, is a multifaceted issue arising from various biochemical and genetic alterations within the target organism.[1] These compounds are prodrugs that require intracellular activation by microbial nitroreductases.[2] Consequently, any disruption in this activation pathway can lead to resistance. The primary mechanisms can be broadly categorized as follows:
-
Reduced Drug Activation: This is the most common mechanism. It involves the downregulation or inactivation of key enzymes responsible for the reduction of the 5-nitroimidazole's nitro group, a crucial step for its cytotoxic effect.[1] In anaerobic protozoa like Trichomonas vaginalis, this often involves decreased activity of pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin.[3] In bacteria such as Helicobacter pylori, mutations in the rdxA gene, which encodes an oxygen-insensitive NADPH nitroreductase, are strongly associated with resistance.[4]
-
Enzymatic Drug Inactivation: Some bacteria possess specific enzymes that actively detoxify 5-nitroimidazoles. The most well-characterized of these are the Nim proteins, encoded by nim genes.[2] These nitroimidazole reductases convert the 5-nitroimidazole into a non-toxic amine derivative, rendering the drug ineffective.[5] To date, several nim genes (nimA-J) have been identified, often located on mobile genetic elements, which raises concerns about horizontal gene transfer.[6][7]
-
Increased Drug Efflux: While less common for 5-nitroimidazoles compared to other antibiotic classes, some studies suggest that active efflux of the drug out of the cell can contribute to resistance, although this mechanism is not as well-established.[4]
-
Enhanced DNA Repair Mechanisms: As activated 5-nitroimidazoles cause DNA damage, an upregulation of the organism's DNA repair systems can help to mitigate the drug's effects and contribute to a resistant phenotype.
-
Altered Oxygen Scavenging: In some anaerobic organisms, increased intracellular oxygen levels can lead to the re-oxidation of the activated drug, preventing it from reaching its DNA target. This "aerobic resistance" can arise from deficiencies in oxygen-scavenging pathways.[1]
FAQ 2: How does the mechanism of action of ronidazole differ from metronidazole, and does this affect resistance?
Ronidazole and metronidazole are both 5-nitroimidazole compounds and share the same fundamental mechanism of action: they are prodrugs that require reductive activation within anaerobic organisms to form cytotoxic radicals that damage DNA.[2][8] However, there are subtle structural differences that can influence their efficacy and susceptibility to resistance mechanisms. Ronidazole has been shown to be effective against some metronidazole-resistant strains of Tritrichomonas foetus, a protozoan parasite in cats.[9][10] This suggests that the specific enzymes involved in drug activation or the susceptibility to certain resistance mechanisms may differ slightly between the two compounds. It is important to note that cross-resistance can and does occur.
FAQ 3: What are the first steps I should take if I suspect 5-nitroimidazole resistance in my microbial cultures?
If you observe a lack of efficacy of a 5-nitroimidazole compound in your experiments, a systematic approach is crucial. Here is a recommended initial workflow:
-
Confirm Drug Potency and Experimental Setup:
-
Verify the concentration and stability of your 5-nitroimidazole stock solution.
-
Ensure your anaerobic culture conditions are optimal, as oxygen exposure can inactivate the drug.[11]
-
Review your susceptibility testing protocol for any potential errors in media preparation, inoculum density, or incubation time.[11][12]
-
-
Perform a Minimum Inhibitory Concentration (MIC) Assay:
-
Quantitatively determine the level of resistance by performing a broth or agar dilution MIC assay. This will provide a precise measure of the drug concentration required to inhibit microbial growth.
-
-
Screen for Known Resistance Genes:
-
If working with bacteria known to harbor nim genes (e.g., Bacteroides species), perform PCR to screen for their presence.[13]
-
-
Sequence Key Genes Involved in Drug Activation:
-
For organisms like H. pylori, sequence the rdxA gene to identify potential inactivating mutations.[4]
-
The following diagram illustrates a logical workflow for investigating suspected 5-nitroimidazole resistance:
Caption: Workflow for investigating suspected 5-nitroimidazole resistance.
Section 2: Troubleshooting Guides
This section provides practical advice for common issues encountered during 5-nitroimidazole susceptibility testing and resistance characterization.
Troubleshooting Guide 1: Inconsistent or Non-Reproducible MIC Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in MIC values between replicate experiments. | Inoculum Density Variation: An inconsistent starting number of organisms can significantly impact the MIC. | Standardize your inoculum preparation using a McFarland standard or spectrophotometer to ensure a consistent cell density.[14] |
| Inadequate Anaerobiosis: The presence of oxygen can interfere with drug activation and lead to falsely elevated MICs. | Use freshly prepared media, anaerobic jars or chambers with appropriate catalysts and indicators, and minimize exposure of plates to air during inoculation.[11] | |
| Media Composition: The type and quality of the growth medium can affect both microbial growth and drug activity. | Adhere to standardized media formulations, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI), and ensure proper storage and quality control of media components.[11] | |
| No growth in the no-drug control wells. | Poor Viability of Inoculum: The initial culture may not have been healthy or viable. | Use a fresh, actively growing culture for inoculum preparation. |
| Inhibitory Components in Media: The media may contain substances that inhibit the growth of your specific organism. | Test different batches of media or prepare your own to rule out contamination or inhibitory factors. | |
| "Skipped wells" (growth in higher drug concentrations but not in lower ones). | Contamination: Contamination with a more resistant organism can lead to sporadic growth. | Streak out your inoculum to ensure purity before starting the MIC assay. |
| Drug Precipitation: The 5-nitroimidazole compound may have precipitated out of solution at higher concentrations. | Ensure the drug is fully dissolved in the appropriate solvent and that the final concentration in the media does not exceed its solubility limit. |
Troubleshooting Guide 2: PCR for nim Gene Detection Fails
| Observed Problem | Potential Cause | Recommended Solution |
| No PCR product is observed for your positive control. | PCR Reagent Failure: One or more of the PCR components (Taq polymerase, dNTPs, buffer) may be degraded. | Use a fresh set of PCR reagents and run a control reaction with a known positive template and reliable primers. |
| Incorrect Thermocycler Program: The annealing temperature, extension time, or number of cycles may be suboptimal. | Verify the thermocycler program and optimize the annealing temperature using a gradient PCR.[15][16] | |
| No PCR product for your test sample, but the positive control works. | Poor DNA Quality or Low Yield: The extracted DNA may be of low quality or concentration, or it may contain PCR inhibitors. | Quantify your DNA using a spectrophotometer or fluorometer and assess its purity. If necessary, re-purify the DNA.[17] |
| Primer Design Issues: The primers may not be specific to the nim gene variant in your isolate or may have a high propensity for forming dimers. | Redesign your primers based on conserved regions of known nim gene sequences and check for potential secondary structures.[15][16] | |
| A PCR product of the wrong size is observed. | Non-specific Primer Binding: The annealing temperature may be too low, leading to off-target amplification. | Increase the annealing temperature in increments of 1-2°C.[16] |
| Contamination: Contamination with a different DNA template can lead to the amplification of an unexpected product. | Use aerosol-resistant pipette tips, physically separate pre- and post-PCR areas, and include a no-template control in your PCR run. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to 5-nitroimidazole resistance.
Protocol 1: Broth Microdilution MIC Assay for Anaerobic Bacteria
This protocol is adapted from CLSI guidelines and is suitable for determining the MIC of 5-nitroimidazole compounds against anaerobic bacteria.
Materials:
-
Sterile 96-well microtiter plates
-
Anaerobic growth medium (e.g., Brucella broth supplemented with hemin and vitamin K1)
-
5-nitroimidazole compound stock solution
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Anaerobic incubation system (jar or chamber)
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare Drug Dilutions: a. In a sterile tube, prepare a 2x working concentration of the 5-nitroimidazole in the anaerobic broth. b. In the 96-well plate, add 100 µL of anaerobic broth to wells 2 through 12 of a single row. c. Add 200 µL of the 2x drug solution to well 1. d. Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 will serve as a growth control (no drug), and well 12 will be a sterility control (no bacteria).
-
Prepare Inoculum: a. From a fresh culture plate, pick several colonies and suspend them in anaerobic broth to match the turbidity of a 0.5 McFarland standard. b. Dilute this suspension in anaerobic broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate the Plate: a. Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
Incubation: a. Place the microtiter plate in an anaerobic jar or chamber. b. Incubate at 35-37°C for 48 hours.[12]
-
Read and Interpret Results: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the drug that completely inhibits visible growth.[18]
Section 4: Strategies to Overcome Resistance in a Research Setting
This section explores experimental approaches to circumvent 5-nitroimidazole resistance.
Strategy 1: Combination Therapy with Efflux Pump Inhibitors (EPIs)
While the role of efflux pumps in 5-nitroimidazole resistance is not as prominent as in other antibiotic classes, it is a potential mechanism to investigate.[4] EPIs are compounds that can block the activity of these pumps, potentially restoring susceptibility to the antibiotic.[19]
Experimental Approach:
A checkerboard assay can be used to assess the synergistic effect of a 5-nitroimidazole with an EPI. This involves preparing a two-dimensional array of serial dilutions of both compounds and observing the inhibition of microbial growth. A synergistic effect is indicated if the combination of the two compounds is more effective than either compound alone.
Strategy 2: Development and Screening of Novel 5-Nitroimidazole Analogs
The chemical structure of 5-nitroimidazoles can be modified to create new analogs with improved activity against resistant strains.[8][20] This is a key area of drug development research.
Experimental Approach:
A library of novel 5-nitroimidazole analogs can be screened against a panel of both susceptible and resistant microbial strains using high-throughput MIC assays. This allows for the identification of lead compounds with enhanced potency and the ability to overcome existing resistance mechanisms.
The following diagram illustrates the concept of overcoming resistance through different strategies:
Caption: Strategies to overcome 5-nitroimidazole resistance.
References
-
HiMedia Laboratories. Metronidazole MT 5 mcg discs are used for antimicrobial susceptibility testing of anaerobic organisms. [Link]
-
Brook, I. (1993). Susceptibility testing of anaerobic bacteria: myth, magic, or method?. Clinical infectious diseases, 16 Suppl 4, S402–S409. [Link]
-
Takara Bio. Troubleshooting your PCR. [Link]
-
Graves, K. M., Muzny, C. A., & Kissinger, P. J. (2020). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Parasitology, 147(9), 999–1009. [Link]
-
Reysset, G., Haggoud, A., & Sebald, M. (1993). Detection by PCR of the nim genes encoding 5-nitroimidazole resistance in Bacteroides spp. Journal of antimicrobial chemotherapy, 31(6), 977–983. [Link]
-
Al-Zaidi, J. S., Al-Jedda, A. A., & Al-Khafaji, A. M. (2017). nim gene-independent metronidazole-resistant Bacteroides fragilis in surgical site infections. Journal of global antimicrobial resistance, 10, 182–185. [Link]
-
Royal Canin. (2019). Tritrichomonas foetus in young cats. [Link]
-
Upcroft, J. A., & Upcroft, P. (2001). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial agents and chemotherapy, 45(6), 1810–1814. [Link]
-
Founou, L. L., Founou, R. C., & Essack, S. Y. (2016). Strategies to Combat Antimicrobial Resistance. International journal of environmental research and public health, 13(12), 1205. [Link]
-
Leitsch, D. (2025). Roles of efflux pumps and nitroreductases in metronidazole-resistant Trichomonas vaginalis. Future Microbiology, 20(2), 135-146. [Link]
-
Kamal, A., & Husain, A. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules (Basel, Switzerland), 27(15), 4930. [Link]
-
ResearchSpace@UKZN. ANTIMICROBIAL SUSCEPTIBILITY TESTING OF FOUR 5-NITROIMIDAZOLES AGAINST TRICHOMONAS VAGINALIS. [Link]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens (Basel, Switzerland), 10(2), 165. [Link]
-
Moodley, C., Seetal, R., & Moodley, P. (2022). In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. Microbiology spectrum, 10(4), e0094722. [Link]
-
Khan, A., Batool, R., & Khan, A. U. (2023). Innovative Strategies to Overcome Antimicrobial Resistance and Tolerance. Microorganisms, 11(1), 16. [Link]
-
Gerhold, T., & Zenker, B. (2025). Update on the Diagnosis and Management of Tritrichomonas foetus Infections in Cats. Veterinary Sciences, 12(8), 325. [Link]
-
Graham, M., Soth, M., & Mulvey, M. R. (2019). Two Multidrug-Resistant Clinical Isolates of Bacteroides fragilis Carry a Novel Metronidazole Resistance nim Gene (nimJ). Antimicrobial agents and chemotherapy, 63(12), e01323-19. [Link]
-
Wang, Y., Zhang, Y., & Zhang, Y. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of pharmaceutical and biomedical analysis, 249, 116240. [Link]
-
Langford Vets. Tritrichomonas foetus. [Link]
-
Mujica, H., & García-Amado, M. A. (2024). Molecular tools of antibiotic resistance for Helicobacter pylori: an overview in Latin America. The Journal of infection in developing countries, 18(7), 1184–1193. [Link]
-
Muzny, C. A., Graves, K. M., & Kissinger, P. J. (2023). Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets. International journal of molecular sciences, 24(10), 8632. [Link]
-
Aldridge, K. E. (1987). Controversies in susceptibility testing of anaerobes. Clinical therapeutics, 10 Suppl A, 2–11. [Link]
-
Singh, P., & Kumar, A. (2020). Design and Development of Small-Molecule Arylaldoxime/5-Nitroimidazole Hybrids as Potent Inhibitors of MARK4: A Promising Approach for Target-Based Cancer Therapy. ACS omega, 5(35), 22213–22227. [Link]
-
ResearchGate. Minimum inhibitory concentration (MIC, µg/mL) of tested compounds and... [Link]
-
Leitsch, D. (2022). Modulation of Iron Import and Metronidazole Resistance in Bacteroides fragilis Harboring a nimA Gene. Frontiers in cellular and infection microbiology, 12, 894503. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Scott, F. (2019). An evaluation of the use of ronidazole for the treatment of Tritrichomonas foetus in cats. Veterinary Evidence, 4(4). [Link]
-
Frontiers. Development of Novel Drugs to Combat Antimicrobial Resistance in Bacteria. [Link]
-
ResearchGate. (2025). Increasing trend of metronidazole resistance in the treatment of Helicobacter pylori infection: A global challenge. [Link]
-
Gal, M., & Brazier, J. S. (2004). Metronidazole resistance in Bacteroides spp. carrying nim genes and the selection of slow-growing metronidazole-resistant mutants. The Journal of antimicrobial chemotherapy, 54(1), 109–116. [Link]
-
Citron, D. M. (2014). Selected Topics in Anaerobic Bacteriology. Microbiology spectrum, 2(4), 10.1128/microbiolspec.AID-0016-2013. [Link]
-
Hamad, M. A., Al-Marzooq, F., & Srinivasulu, V. (2023). Boosting the Antibacterial Activity of Azithromycin on Multidrug-Resistant Escherichia coli by Efflux Pump Inhibition Coupled with Outer Membrane Permeabilization Induced by Phenylalanine-Arginine β-Naphthylamide. Antibiotics (Basel, Switzerland), 12(5), 896. [Link]
-
Idexx. Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). [Link]
-
Gookin, J. L., Stauffer, S. H., & Dybas, L. (2007). Efficacy of Ronidazole for Treatment of Cats Experimentally Infected with a Korean Isolate of Tritrichomonas foetus. Journal of veterinary internal medicine, 21(3), 539–543. [Link]
-
Goldstein, E. J. C., Citron, D. M., & Tyrrell, K. L. (2015). Antimicrobial Resistance and Susceptibility Testing of Anaerobic Bacteria. Clinical infectious diseases, 61 Suppl 2, S42–S48. [Link]
-
Wang, Y., Zhang, Y., & Zhang, Y. (2022). Novel metabolism of 5-nitroimidazole antibiotics by a human pathogen nitroreductase. The Journal of biological chemistry, 298(3), 101659. [Link]
-
Graham, M., Soth, M., & Mulvey, M. R. (2020). Identification and characterization of invasive multi- drug- resistant (MDR) Bacteroides genomospecies in Canada. Access microbiology, 2(2), acmi000088. [Link]
-
Muzny, C., Graves, K., & Kissinger, P. (2019). P213 Identification of Trichomonas vaginalis 5-nitroimidazole resistance targets to inform future drug development. Sexually transmitted infections, 95(Suppl 1), A135. [Link]
-
Theuretzbacher, U. (2017). Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review. International journal of molecular sciences, 18(9), 1797. [Link]
-
Sharma, A., Gupta, V. K., & Pathania, R. (2019). Inhibiting Bacterial Drug Efflux Pumps via Phyto-Therapeutics to Combat Threatening Antimicrobial Resistance. Frontiers in microbiology, 9, 3299. [Link]
-
Nagy, E., & Urbán, E. (2022). Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik's Cube of Clinical Microbiology?. Antibiotics (Basel, Switzerland), 11(8), 1109. [Link]
-
Thomson, B. I., & Saadhali, S. A. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biosciences Biotechnology Research Asia, 22(3), 914-922. [Link]
-
Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. [Link]
Sources
- 1. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular tools of antibiotic resistance for Helicobacter pylori: an overview in Latin America [frontiersin.org]
- 4. Roles of efflux pumps and nitroreductases in metronidazole-resistant Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academy.royalcanin.com [academy.royalcanin.com]
- 10. veterinaryevidence.org [veterinaryevidence.org]
- 11. Susceptibility testing of anaerobic bacteria: myth, magic, or method? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection by PCR of the nim genes encoding 5-nitroimidazole resistance in Bacteroides spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. himedialabs.com [himedialabs.com]
- 15. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 16. Troubleshooting your PCR [takarabio.com]
- 17. mybiosource.com [mybiosource.com]
- 18. idexx.co.uk [idexx.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioavailability of Nitroimidazole Derivatives
From the desk of the Senior Application Scientist: This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the bioavailability challenges inherent to nitroimidazole derivatives. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and accelerate your development pipeline. This center is structured to address common issues in a direct question-and-answer format, followed by in-depth troubleshooting guides for complex experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons nitroimidazole derivatives often exhibit poor oral bioavailability?
A1: The low oral bioavailability of many nitroimidazole derivatives stems from a combination of physicochemical and metabolic factors. Many compounds in this class are characterized by poor aqueous solubility due to their lipophilic nature and crystalline structure, which limits their dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[1][2] Furthermore, nitroimidazoles are prodrugs that require reductive activation by nitroreductase enzymes.[3][4] This reductive metabolism can occur in the gut and liver, contributing to significant first-pass metabolism, where the drug is metabolized before it can reach systemic circulation, thereby reducing its bioavailability.[5][6]
Q2: What are the principal strategies to enhance the bioavailability of a poorly soluble nitroimidazole derivative?
A2: Strategies can be broadly categorized into two areas: chemical modification and formulation enhancement.
-
Chemical Modification: This includes creating prodrugs or forming salts to improve solubility and absorption characteristics.
-
Formulation Enhancement: This is often the most direct path and involves techniques like particle size reduction (micronization, nano-milling) to increase surface area for dissolution.[7][8] More advanced and highly effective methods include creating amorphous solid dispersions (ASDs), where the drug is molecularly dispersed in a polymer matrix to prevent crystallization and enhance solubility, and developing lipid-based formulations like self-emulsifying drug delivery systems (SMEDDS).[9][10]
Q3: How critical is the solid state (crystalline vs. amorphous) for bioavailability?
A3: It is extremely critical. A drug in its crystalline form must first expend energy to break its crystal lattice structure before it can dissolve. An amorphous form, lacking this ordered structure, is in a higher energy state and dissolves more readily, often leading to a state of supersaturation in the GI tract.[10] This transiently high concentration can significantly increase the driving force for absorption across the intestinal membrane. Amorphous solid dispersions (ASDs) are a primary strategy to stabilize the drug in this high-energy amorphous state.[9][11]
Q4: Can extensive first-pass metabolism be predicted before in vivo studies?
A4: Yes, a reliable indication of first-pass metabolism can be obtained through in vitro assays. The primary tool is the liver microsomal stability assay .[12] This experiment uses subcellular fractions of liver cells (microsomes), which are rich in cytochrome P450 (CYP) enzymes responsible for the majority of Phase I metabolism.[13] By incubating the compound with liver microsomes and monitoring its disappearance over time, one can calculate an intrinsic clearance rate. A high clearance rate in this assay is a strong indicator of extensive first-pass metabolism in vivo.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth, workflow-based solutions to common experimental problems.
Guide 1: Low Aqueous Solubility in Pre-formulation
Problem: "My lead nitroimidazole candidate shows promising in vitro activity but precipitates immediately when I try to dissolve it in aqueous buffers for further assays."
Causality: This is a classic sign of a Biopharmaceutics Classification System (BCS) Class II or IV compound, where low aqueous solubility is the rate-limiting step for absorption.[14] The high lipophilicity and strong intermolecular forces within the crystal lattice prevent water molecules from effectively solvating the compound.
Troubleshooting Workflow:
The logical progression is to systematically explore formulation strategies, starting with the simplest and moving to more complex, enabling technologies.
Featured Protocol: In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of metabolic clearance of a nitroimidazole derivative by Phase I enzymes, primarily CYPs. [12] Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (cofactor required for CYP activity)
-
Phosphate buffer (pH 7.4)
-
Control compounds: one high-clearance (e.g., Verapamil) and one low-clearance (e.g., Diazepam)
-
Ice-cold acetonitrile with an internal standard for stopping the reaction and sample analysis
-
96-well plates, incubator, LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Prepare a working solution of your test compound in phosphate buffer (final concentration typically 1-3 µM). [12]Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold buffer.
-
Pre-incubation: Add the diluted microsomes and the test compound working solution to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to temperature. [15][16]3. Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to the wells. This is your T=0 time point for the reaction kinetics. [15]4. Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile (containing an internal standard) to the respective wells. [13][16]The acetonitrile precipitates the microsomal proteins and halts all enzymatic activity.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound relative to the internal standard at each time point.
-
Data Interpretation: Plot the natural log of the percent remaining of the parent compound versus time. The slope of this line is the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Data Interpretation Table:
| Calculated Half-life (t½) in Microsomes | Predicted In Vivo Hepatic Clearance | Implication for Bioavailability |
| < 15 minutes | High | Severe first-pass effect likely. Bioavailability will be very low. |
| 15 - 60 minutes | Intermediate | Moderate first-pass effect. Bioavailability may be compromised. |
| > 60 minutes | Low | Minimal first-pass effect. Bioavailability is less likely to be limited by hepatic metabolism. |
Part 3: References
-
The Role of Nitroreductases in Resistance to Nitroimidazoles. (2021). National Institutes of Health (NIH). [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). National Institutes of Health (NIH). [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). National Institutes of Health (NIH). [Link]
-
Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (n.d.). MDPI. [Link]
-
in vitro-in vivo bio-equivalence correlation study of metronidazole, and its brands of immediate release tablet under bio-waiver conditions. (2020). ResearchGate. [Link]
-
Mechanism of action of nitroimidazoles. (n.d.). ResearchGate. [Link]
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. (n.d.). Dow Development Laboratories. [Link]
-
Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020). American Pharmaceutical Review. [Link]
-
In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. (n.d.). National Institutes of Health (NIH). [Link]
-
Microsomal Stability. (n.d.). Evotec. [Link]
-
The Role of Nitroreductases in Resistance to Nitroimidazoles. (2021). ResearchGate. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2023). PubMed Central. [Link]
-
IN VITRO-IN VIVO BIO-EQUIVALENCE CORRELATION STUDY OF METRONIDAZOLE, AND ITS BRANDS OF IMMEDIATE RELEASE TABLET UNDER BIO-WAIVER CONDITIONS. (2020). Universal Journal of Pharmaceutical Research. [Link]
-
Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon. (2023). ResearchGate. [Link]
-
Delivery of Poorly Soluble Compounds by Amorphous Solid Dispersions. (2019). ResearchGate. [Link]
-
How to improve the bioavailability of a drug?. (2024). Patsnap. [Link]
-
Metabolic Stability Assays. (n.d.). MilliporeSigma. [Link]
-
In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action. (2023). MDPI. [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]
-
Prioritizing oral bioavailability in drug development strategies. (n.d.). National Institutes of Health (NIH). [Link]
-
Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole. (1984). PubMed. [Link]
-
API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2024). ACS Publications. [Link]
-
ADME Microsomal Stability Assay. (n.d.). BioDuro. [Link]
-
Functions of nitroreductases in mycobacterial physiology and drug susceptibility. (2023). Frontiers in Microbiology. [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]
-
Roles of efflux pumps and nitroreductases in metronidazole-resistant Trichomonas vaginalis. (2023). PubMed. [Link]
-
First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
Sources
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
addressing batch-to-batch variability of synthesized 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole
This guide is designed for researchers, scientists, and drug development professionals to address and mitigate the common issue of batch-to-batch variability in the synthesis of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole (CAS 13182-81-5).[1][2][3][4] By understanding the critical parameters and potential pitfalls, you can achieve more consistent and reliable results in your laboratory and scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent and well-documented synthetic pathway involves the chlorination of its precursor, 1-(2-Hydroxyethyl)-2-methyl-5-nitro-1H-imidazole, which is commonly known as Metronidazole. This two-step approach (starting from 2-methyl-5-nitroimidazole) or one-step (starting from Metronidazole) is generally favored due to the commercial availability and well-characterized nature of the starting materials. The key transformation is the conversion of the primary alcohol group into a chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an appropriate solvent.[5][6]
Q2: My final product yield is consistently low or varies significantly between batches. What are the most likely causes?
A2: Low and variable yields are common frustrations in organic synthesis.[7][8][9] For this specific molecule, the primary culprits are often:
-
Suboptimal Reaction Temperature: The chlorination reaction is exothermic. Poor temperature control can lead to the formation of undesired side products, including elimination products or dimeric ethers.[10]
-
Moisture in the Reaction: Chlorinating agents like thionyl chloride react violently with water. The presence of moisture in the starting material, solvent, or glassware will consume the reagent and reduce your yield.
-
Inefficient Work-up and Purification: The product can be lost during aqueous washes if the pH is not controlled, or during crystallization if the solvent system or cooling procedure is not optimized.[11]
-
Purity of Starting Material: The quality of the starting Metronidazole is paramount. Impurities can interfere with the reaction or complicate the purification process.[12][13][14]
Q3: The color of my final product varies from off-white to yellow or even brown. Why does this happen and how can I control it?
A3: Color variation is almost always indicative of impurities. Trace amounts of highly colored byproducts, often arising from degradation or side reactions involving the nitro group, can discolor the final product. Potential causes include:
-
Thermal Degradation: Overheating during the reaction, solvent removal, or drying can lead to the formation of colored degradation products.
-
Oxidation: Exposure to air for prolonged periods, especially at elevated temperatures, can cause oxidation.
-
Residual Solvents or Reagents: Incomplete removal of reaction solvents or traces of reagents can lead to discoloration over time. A final purification step, such as recrystallization with activated carbon, can often resolve color inconsistencies.
Q4: What are the essential analytical techniques I should use to assess batch consistency?
A4: A robust analytical package is crucial for identifying and quantifying variability. The recommended minimum set of techniques includes:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity and quantifying impurities. A validated HPLC method can precisely track the levels of starting material, product, and any byproducts.[15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the identity and structure of the compound and can help identify structural impurities that may co-elute with the main peak in HPLC.[11]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product and aids in the identification of unknown impurities.[11]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups and serves as a good fingerprinting technique for batch comparison.[11]
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving specific issues encountered during the synthesis.
Issue 1: High Batch-to-Batch Variability in Yield
Variability in yield is a critical issue that impacts project timelines and resource allocation. The following guide helps to systematically identify and control the root causes.
Caption: Decision tree for troubleshooting yield variability.
1. Causality: Starting Material (SM) Quality
The principle of "garbage in, garbage out" is fundamental in chemical synthesis. The quality of your starting material, Metronidazole, directly dictates the outcome.[13] Impurities in the SM can act as catalysts for side reactions or may be difficult to separate from the final product, artificially lowering the isolated yield of pure compound.
Solution:
-
Implement Strict Specifications: Do not assume all commercial sources are equal. Qualify your vendors and establish a clear specification sheet for incoming Metronidazole.
-
Pre-reaction Analysis: Always test incoming SM batches for purity (by HPLC), water content (by Karl Fischer titration), and identity (by IR or NMR) before use.
| Parameter | Recommended Specification | Rationale |
| Purity (HPLC) | > 99.5% | Minimizes process-related impurities that can affect reaction kinetics. |
| Water Content (KF) | < 0.1% | Prevents consumption of the water-sensitive chlorinating agent. |
| Related Substances | Individual unspecified < 0.1% | Ensures no single impurity is present at a level that could cause issues. |
| Identity (IR) | Conforms to reference standard | Confirms the correct starting material is being used. |
2. Causality: Reaction Parameter Control
Synthesis reactions are highly sensitive to their conditions.[18] Minor deviations in temperature, stoichiometry, or reaction time can favor different reaction pathways, leading to a mixture of products and a lower yield of the desired compound.[10][19]
Solution:
-
Automate Control: Whenever possible, use automated lab reactors (e.g., EasyMax) that provide precise, unattended control over temperature and dosing rates.[18] This eliminates human error and ensures reproducibility.
-
Standardize Procedures: Have a detailed, step-by-step Standard Operating Procedure (SOP) that specifies all parameters.
| Parameter | Recommended Range | Rationale & Key Insights |
| Reagent Stoichiometry | 1.1 - 1.5 equivalents (Thionyl Chloride) | A slight excess drives the reaction to completion. Too much excess can lead to more aggressive side reactions and complicates the work-up. |
| Reaction Temperature | 60 - 75 °C | This range typically provides a good balance between reaction rate and minimizing the formation of thermal degradation products. Monitor the internal temperature, not the bath temperature. |
| Reaction Time | 2 - 4 hours | Monitor reaction completion by TLC or in-situ IR. Running the reaction for too long can increase byproduct formation. |
| Solvent | Dichloromethane (DCM) or Toluene | Ensure the solvent is anhydrous (<50 ppm water) to prevent reagent quenching. |
Issue 2: Inconsistent Impurity Profile
An inconsistent impurity profile is a major concern, particularly in drug development, as new impurities can trigger extensive toxicological testing.[20][21][22] Understanding the origin of these impurities is the first step toward controlling them.
1. Diagnostic Approach: Comparative HPLC Analysis
The most effective diagnostic tool is to overlay the HPLC chromatograms from a "good" batch and a "bad" batch. This visual comparison will highlight the problematic impurities.
| Analytical HPLC Method Parameters | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile | | Gradient | Start at 5% B, ramp to 95% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Detection | 316 nm[16] | | Column Temp. | 30 °C |
2. Identifying and Mitigating Common Impurities
| Impurity | Potential Origin | Mitigation Strategy |
| Unreacted Metronidazole | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure stoichiometry of chlorinating agent is correct. Monitor reaction by TLC/HPLC. |
| Dimeric Ether Impurity | Side reaction between product and unreacted Metronidazole. | Ensure efficient and even dosing of the chlorinating agent. Avoid "hot spots" in the reactor through effective stirring. |
| Elimination Byproduct | Overheating or prolonged reaction time. | Strictly control the reaction temperature and monitor for completion to avoid unnecessary heating. |
Standardized Experimental Protocols
Adherence to a well-defined protocol is essential for reproducibility.
Protocol 1: Synthesis of this compound
Caption: Standardized workflow for synthesis and purification.
Step-by-Step Methodology:
-
Setup: Equip a clean, dry, jacketed reactor with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Charging: Charge the reactor with Metronidazole (1.0 equivalent) and anhydrous dichloromethane (10 volumes). Begin stirring to form a slurry.
-
Reagent Addition: Cool the vessel to 0-5 °C. Slowly add thionyl chloride (1.2 equivalents) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to a gentle reflux (approx. 65-70 °C).
-
Monitoring: Maintain the temperature and stir for 3 hours. Monitor the reaction's progress by taking aliquots and analyzing via TLC (Typical mobile phase: 50% Ethyl Acetate in Hexane). The reaction is complete when the Metronidazole spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature. In a separate vessel, prepare a cold (0-5 °C) saturated solution of sodium bicarbonate. Slowly and carefully quench the reaction mixture by adding it to the bicarbonate solution with vigorous stirring to neutralize excess acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Crystallization: Dissolve the crude solid in a minimal amount of hot acetone and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then cool in an ice bath to complete crystallization. Filter the solid, wash with cold water, and dry under vacuum at 40-50 °C.[11]
References
-
Der Pharma Chemica. (n.d.). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Retrieved from [Link]
- Google Patents. (n.d.). CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR, 3(1), 313-319. Retrieved from [Link]
-
ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Ijppr.Human, 6(3), 456-480. Retrieved from [Link]
-
Molecules. (n.d.). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. PMC - NIH. Retrieved from [Link]
-
Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Retrieved from [Link]
-
ResearchGate. (2023, February 4). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Synthesis Reactions. Retrieved from [Link]
-
EDQM. (2017, September 19). Starting Materials For Active Substances Redefinition of GMP-Starting Materials. Retrieved from [Link]
-
ICH. (2018, May 22). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. Retrieved from [Link]
-
Premier Consulting. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]
-
Reddit. (n.d.). Synthesis - General tips for improving yield?. r/chemistry. Retrieved from [Link]
-
PubMed Central. (2023, February 14). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Retrieved from [Link]
-
ResearchGate. (2009, August 6). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]
-
IJRPR. (2025). Impurities in Pharmaceutical Substances. Retrieved from [Link]
-
PQRI. (n.d.). What are the most frequent causes of variation in Pharmaceutical Manufacturing?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, April 12). Controlling the Products of Reactions. Retrieved from [Link]
-
Voisin Consulting Life Sciences. (n.d.). Impact of raw & starting materials on the manufacture and regulation of gene & cell therapies. Retrieved from [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
Cell and Gene. (2024, March 1). Defining the Root Cause of Batch-to-Batch Variability. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Chemical synthesis. Retrieved from [Link]
-
European Medicines Agency. (2014, September 16). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. Retrieved from [Link]
-
Science Madness. (2020, December 24). Is it normal to get low yields all the time, or am I a bad organic chemist?. Retrieved from [Link]
-
Achieve Chem. (2024, February 28). What Organic Synthesis Reactions Can Be Carried Out in Chemical Synthesis Reactors?. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2023, August 7). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. Retrieved from [Link]
-
ChemRxiv. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | C6H8ClN3O2 | CID 83210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound [cymitquimica.com]
- 5. jocpr.com [jocpr.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. edqm.eu [edqm.eu]
- 13. Impact of raw & starting materials on the manufacture and regulation of gene & cell therapies [insights.bio]
- 14. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mt.com [mt.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. veeprho.com [veeprho.com]
- 21. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 22. ijprajournal.com [ijprajournal.com]
Validation & Comparative
A Comparative Guide to 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole and Metronidazole: Efficacy and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole and the well-established antimicrobial agent, metronidazole. While both compounds share a common nitroimidazole core, their documented antimicrobial spectra and, consequently, their potential therapeutic applications, show notable distinctions. This document synthesizes available experimental data to offer an objective analysis of their respective efficacies.
Introduction to the Compounds
Metronidazole is a cornerstone therapeutic agent, widely utilized for the treatment of infections caused by anaerobic bacteria and protozoa.[1] Its derivative, this compound, is synthesized from metronidazole and has been investigated for its own antimicrobial properties.[2] While structurally similar, the substitution of the hydroxyl group in metronidazole with a chlorine atom in its derivative influences its biological activity.
Mechanism of Action: The Nitroimidazole Pathway
Both this compound and metronidazole belong to the 5-nitroimidazole class of antimicrobials. Their mechanism of action is contingent on the anaerobic or microaerophilic environment of the target organism. The nitro group of the imidazole ring is reduced by microbial nitroreductases, leading to the formation of cytotoxic nitroso radicals. These reactive intermediates disrupt the helical structure of DNA, causing strand breakage and ultimately leading to cell death.[3] This shared mechanism underscores the potential for similar antimicrobial effects against susceptible organisms.
Caption: General mechanism of action for 5-nitroimidazole compounds.
Comparative Efficacy: A Tale of Two Spectra
The primary distinction in the observed efficacy of these two compounds lies in their target organisms. While metronidazole is a potent agent against anaerobes and protozoa, experimental data for this compound suggests a different spectrum of activity.
Efficacy Against Aerobic Bacteria
A notable finding is the activity of this compound and its derivatives against certain aerobic bacteria, a characteristic that metronidazole lacks.[2] This suggests that the structural modification significantly alters the compound's target spectrum.
| Compound | Organism | MIC (µg/mL) | Reference |
| Metronidazole | Staphylococcus aureus | >1024 | [2] |
| Metronidazole | Streptococcus B | >1024 | [2] |
| Benzene sulfonated derivative of this compound (M1) | Staphylococcus aureus | 250 | [2] |
| Phenylacetamide derivative of this compound (M3) | Streptococcus B | 187.5 | [2] |
Note: The data for the derivatives of this compound are presented as evidence of the altered spectrum of activity of this chemical class compared to metronidazole.
Efficacy Against Anaerobic Bacteria and Protozoa
Extensive research has established the efficacy of metronidazole against a broad range of anaerobic bacteria and protozoan parasites. In contrast, there is a conspicuous absence of published data on the activity of this compound against these same microorganisms. The following table summarizes the typical Minimum Inhibitory Concentrations (MICs) for metronidazole against key pathogens.
| Compound | Organism | MIC Range (µg/mL) | Reference |
| Metronidazole | Bacteroides fragilis | 0.16 - 2.5 | [4] |
| Metronidazole | Clostridium difficile | 0.125 - >64 (resistant strains) | [5] |
| Metronidazole | Trichomonas vaginalis | ≤1 - ≥4 (resistant strains) | [6] |
| Metronidazole | Giardia lamblia | Cure rate of 85-90% with standard dosage |
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, standardized methods are crucial for assessing antimicrobial efficacy. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. For anaerobic bacteria, the agar dilution method is considered the gold standard.
Step-by-Step Agar Dilution Method:
-
Media Preparation: Prepare a suitable agar medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.
-
Antimicrobial Dilutions: Prepare serial twofold dilutions of the antimicrobial agents to be tested.
-
Plate Preparation: Incorporate each antimicrobial dilution into a separate molten agar plate. A growth control plate with no antimicrobial is also prepared.
-
Inoculum Preparation: Prepare a standardized inoculum of the anaerobic bacteria to be tested, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate the surface of each agar plate with the bacterial suspension.
-
Incubation: Incubate the plates under anaerobic conditions at 35-37°C for 48 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.
Caption: Workflow for MIC determination by the agar dilution method.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Step-by-Step Time-Kill Assay:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth medium.
-
Antimicrobial Addition: Add the antimicrobial agent at a specific concentration (e.g., 2x MIC) to the bacterial suspension. A growth control with no antimicrobial is also included.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., anaerobic for anaerobes).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar to determine the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
Summary and Future Directions
The available evidence indicates that this compound, a derivative of metronidazole, exhibits a different antimicrobial profile. While metronidazole is a potent agent against anaerobic bacteria and protozoa, its chloro-derivative has shown activity against some aerobic bacteria, against which metronidazole is ineffective.
A significant gap in the current scientific literature is the lack of efficacy data for this compound against anaerobic and protozoan pathogens. To fully understand the therapeutic potential of this compound and to conduct a comprehensive comparison with metronidazole, further research is imperative. Future studies should focus on:
-
Determining the MICs of this compound against a broad panel of clinically relevant anaerobic bacteria (Bacteroides, Clostridium, etc.) and protozoa (Trichomonas, Giardia, Entamoeba).
-
Conducting time-kill assays to assess its bactericidal or bacteriostatic properties against these microorganisms.
-
Evaluating its efficacy in in vivo models of anaerobic and protozoan infections.
Such data will be crucial for the drug development community to ascertain whether this compound holds promise as a novel antimicrobial agent, either as a standalone therapy or as a lead compound for further optimization.
References
- Al-Sha’er, M. A., Mansi, I., & Hakooz, N. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162.
- Buckner, F. S., Verlinde, C. L., La Flamme, A. C., & Van Voorhis, W. C. (1996). Efficient technique for screening drugs for activity against Trypanosoma cruzi using parasites expressing beta-galactosidase. Antimicrobial agents and chemotherapy, 40(11), 2592–2597.
- Cosar, C., & Julou, L. (1959). The activity of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (R. P. 8823) against experimental Trichomonas vaginalis infections. Annales de l'Institut Pasteur, 96(2), 238–241.
- Gardner, T. B., & Hill, D. R. (2001). Treatment of giardiasis. Clinical microbiology reviews, 14(1), 114–128.
- Garey, K. W., et al. (2021). Reduced Susceptibility to Metronidazole Is Associated With Initial Clinical Failure in Clostridioides difficile Infection. Open Forum Infectious Diseases, 8(8), ofab383.
- Leitsch, D., Schlosser, S., Burgess, A., & Duchêne, M. (2012). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International journal for parasitology. Drugs and drug resistance, 2, 166–170.
- Löfmark, S., Edlund, C., & Nord, C. E. (2010). Metronidazole is still the drug of choice for treatment of anaerobic infections. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 50 Suppl 1, S16–S23.
-
Medscape. (2024, February 16). Giardiasis Medication. Retrieved from [Link]
- Pelaez, T., Alcala, L., Alonso, R., Rodriguez-Creixems, M., Garcia-Lechuz, J. M., & Bouza, E. (2008). Metronidazole Resistance in Clostridium difficile Is Heterogeneous. Journal of Clinical Microbiology, 46(9), 3028–3032.
- Whelan, J. P., & Hale, J. H. (1973). Bactericidal activity of metronidazole against Bacteroides fragilis.
-
World Health Organization. (2010). Sexually transmitted infections. Retrieved from [Link]
- Wright, J. M., Dunn, L. A., Upcroft, P., & Upcroft, J. A. (2003). A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. Antimicrobial agents and chemotherapy, 47(8), 2542–2547.
- Smith, R. F., & Di Domenico, A. (1980). Measuring the in vitro susceptibility of Trichomonas vaginalis to metronidazole: a disk broth method. Sexually transmitted diseases, 7(3), 120–124.
-
Medscape. (2023, May 6). Trichomoniasis Medication. Retrieved from [Link]
- Bongiwe, N., et al. (2016). P05.14 Minimum inhibitory concentrations of metronidazole and tinidazole against trichomonas vaginalis. Sexually Transmitted Infections, 92(Suppl 1), A49.2-A50.
- Tally, F. P., Goldin, B. R., Sullivan, N., Johnston, J., & Gorbach, S. L. (1978). Antimicrobial activity of metronidazole in anaerobic bacteria. Antimicrobial agents and chemotherapy, 13(3), 460–465.
- Jarrad, A. M., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European journal of medicinal chemistry, 117, 333–345.
Sources
- 1. Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Bactericidal activity of metronidazole against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Binaphthyl-1,2,3-triazole peptidomimetics with activity against Clostridium difficile and other pathogenic bacteria - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Characterizing the Cross-Reactivity of Novel Nitroimidazoles: A Comparative Analysis of Methodologies
For researchers and drug development professionals vested in the nitroimidazole class of compounds, understanding the potential for cross-reactivity is paramount to ensuring therapeutic specificity and safety. This guide provides an in-depth comparison of key experimental methodologies to characterize the cross-reactivity profile of emerging nitroimidazole derivatives, using 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole as a focal point. While specific cross-reactivity data for this compound is not yet extensively published, this guide will equip you with the foundational knowledge and experimental frameworks to conduct a thorough investigation, drawing parallels from established data on related nitroimidazoles.
The Imperative of Cross-Reactivity Profiling for Nitroimidazole Derivatives
Nitroimidazoles are a cornerstone in the treatment of anaerobic bacterial and protozoal infections[1][2]. Their mechanism of action involves the reduction of the nitro group within the target organism, leading to the formation of cytotoxic radicals that disrupt DNA and other macromolecules[][4]. The structural similarity among nitroimidazole derivatives, however, raises the critical question of cross-reactivity. This can manifest as either shared therapeutic efficacy against off-target organisms or, more concerningly, as adverse immunological reactions in patients sensitized to a related compound[5][6][7].
This compound, also known as Chlorometronidazole, is a derivative of the widely used metronidazole[8]. Its structural nuances necessitate a comprehensive evaluation of its potential to interact with biological targets intended for other nitroimidazoles like metronidazole, tinidazole, ornidazole, and secnidazole. Documented instances of cross-reactivity between these established drugs underscore the importance of this endeavor for any new chemical entity in this class[6][9].
A Comparative Overview of Methodologies for Assessing Cross-Reactivity
A multi-pronged approach is essential for a robust assessment of cross-reactivity. This typically involves a combination of immunological, cell-based, and proteomic assays. Below, we compare the core principles, advantages, and limitations of key techniques.
| Methodology | Principle | Key Advantages | Limitations |
| Immunoassays (e.g., ELISA) | Quantifies the binding of the test compound to antibodies raised against a target compound or related structures. | High throughput, relatively low cost, well-established protocols. | May not reflect in-vivo biological activity; dependent on the availability of specific antibodies. |
| Cellular Assays (e.g., Cytotoxicity, Reporter Assays) | Measures the biological effect of the compound on cultured cells expressing a target of interest or from a patient with known hypersensitivity. | Provides functional data on cellular responses; can be tailored to specific pathways. | Can be complex to develop and optimize; results may be cell-line specific. |
| Proteomic Profiling (e.g., Chemical Proteomics) | Identifies the full spectrum of proteins that interact with the test compound in a complex biological sample. | Unbiased, global view of on- and off-target interactions; can reveal novel cross-reactivities. | Technically demanding, requires sophisticated instrumentation and data analysis. |
| Cellular Thermal Shift Assay (CETSA®) | Measures the change in thermal stability of target proteins upon ligand binding in a cellular environment. | Confirms direct target engagement in a physiological context; can be adapted for high-throughput screening. | Indirect measure of binding affinity; may not be suitable for all protein targets. |
Experimental Protocols: A Step-by-Step Guide
Immunoassay-Based Cross-Reactivity Assessment
Immunoassays are a valuable first-pass screening tool to assess the potential for antibody-mediated cross-reactivity[10][11]. A competitive enzyme-linked immunosorbent assay (ELISA) is a common format.
Objective: To determine if this compound can displace a known nitroimidazole (e.g., metronidazole) from binding to anti-metronidazole antibodies.
Step-by-Step Protocol:
-
Coat Plate: Coat a 96-well microplate with a conjugate of the target nitroimidazole (e.g., metronidazole-protein conjugate) and incubate overnight at 4°C.
-
Wash: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.
-
Block: Add a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding and incubate for 1-2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Competitive Binding: Add a fixed concentration of anti-metronidazole antibody along with varying concentrations of the test compound (this compound) and the reference compound (metronidazole) to the wells. Incubate for 1-2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step.
-
Develop: Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Interpretation: A decrease in signal in the presence of the test compound indicates that it is competing with the target nitroimidazole for antibody binding, suggesting cross-reactivity. The IC50 value (the concentration of the test compound that inhibits 50% of the binding) can be calculated and compared to that of the reference compound.
Diagram: Competitive ELISA Workflow
Caption: Overview of the Cellular Thermal Shift Assay (CETSA®) workflow.
Proteomic Profiling for Off-Target Identification
Chemical proteomics provides an unbiased approach to identify all the proteins that a compound interacts with in a complex biological system.[12][13][14] This is crucial for uncovering unexpected cross-reactivities.
Objective: To identify the protein interaction profile of this compound in a relevant biological system (e.g., human cell lysate or microbial proteome) and compare it to the profiles of other nitroimidazoles.
Step-by-Step Protocol:
-
Probe Synthesis: Synthesize a probe version of this compound by attaching a linker and an affinity tag (e.g., biotin).
-
Incubation: Incubate the probe with the proteome of interest (e.g., cell lysate).
-
Affinity Purification: Use affinity chromatography (e.g., streptavidin beads) to pull down the probe-protein complexes.
-
Wash: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the mass spectrometry data and perform quantitative analysis to identify specific interactors.
Data Interpretation: By comparing the proteins pulled down by the this compound probe with those pulled down by other nitroimidazole probes and a control probe, a comprehensive cross-reactivity profile can be generated. This can reveal shared targets as well as unique off-targets for each compound.
Sources
- 1. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sti.bmj.com [sti.bmj.com]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Immediate and Delayed Hypersensitivity Reactions to Antibiotics: Aminoglycosides, Clindamycin, Linezolid, and Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. scbt.com [scbt.com]
- 9. Successful treatment of trichomoniasis with tinidazole following desensitization in a patient allergic to metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Nitroimidazole Compounds, Featuring 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of 5-nitroimidazole compounds, a critical class of antimicrobial and radiosensitizing agents. While focusing on the methodologies used to evaluate these drugs, we will reference the specific, though less-documented, molecule 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole (also known as Chlorometronidazole) in the context of its more extensively studied analogues like Metronidazole and Ornidazole. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation of this important therapeutic class.
Introduction to 5-Nitroimidazoles: A Legacy of Potent Activity
The 5-nitroimidazole scaffold is a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[1][2] Compounds such as Metronidazole, Ornidazole, and Tinidazole are widely utilized for a variety of indications.[1][2] The therapeutic efficacy of these drugs is intrinsically linked to the 5-nitro group, which is essential for their biological activity.[1] this compound is a derivative within this class, and while specific public-domain efficacy data is sparse, its structural similarity to metronidazole suggests a comparable mechanism of action and spectrum of activity.
The journey of a 5-nitroimidazole from a laboratory curiosity to a clinical candidate hinges on a rigorous evaluation of its performance, beginning with controlled in vitro experiments and progressing to complex in vivo models that more closely mimic human disease. Understanding the nuances of these testing paradigms is crucial for interpreting a compound's true therapeutic potential.
The Core Mechanism: Reductive Activation and Cytotoxicity
The efficacy of 5-nitroimidazoles is dependent on their selective activation within target organisms. Under the low redox potential conditions found in anaerobic bacteria and certain protozoa, the nitro group of the imidazole ring acts as a terminal electron acceptor.[3][4] This process, catalyzed by microbial nitroreductases, generates highly reactive nitroso radicals. These radicals induce cytotoxicity by causing extensive damage to cellular macromolecules, most critically by causing breaks in the DNA helix, which ultimately leads to cell death.[1]
This selective activation is the cornerstone of their therapeutic index, as the low oxygen tension required for significant drug activation is absent in most healthy mammalian tissues.
Signaling Pathway: Reductive Activation of 5-Nitroimidazoles
Caption: Reductive activation pathway of 5-nitroimidazole prodrugs in anaerobic environments.
Gauging Potency in the Lab: In Vitro Efficacy
In vitro assays are the first-line evaluation tool for any new antimicrobial agent. They provide a rapid, reproducible, and cost-effective means of determining a compound's intrinsic biological activity against a panel of clinically relevant microorganisms in a controlled environment.[5]
Key In Vitro Metrics
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This is the most common metric for assessing antimicrobial potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. An MBC is typically determined from broth dilution MIC tests by subculturing to agar plates that do not contain the test agent.
Comparative In Vitro Activity of 5-Nitroimidazoles
| Compound | Organism | Geometric Mean MIC (µM) |
| Tinidazole | Bacteroides fragilis | 0.5 |
| Ornidazole | Bacteroides fragilis | >0.5 |
| Metronidazole | Bacteroides fragilis | >0.5 |
| Secnidazole | Bacteroides fragilis | >0.5 |
| Data adapted from a comparative study on Bacteroides fragilis.[6] |
This table illustrates the high potency of 5-nitroimidazoles against Bacteroides fragilis, a clinically important anaerobic pathogen.[6] The variation in MICs, although small, highlights the influence of substitutions on the imidazole ring.[6] It is plausible that Chlorometronidazole would exhibit MIC values within this low micromolar range against similar organisms.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standard method for determining the MIC of a 5-nitroimidazole compound against an anaerobic bacterium like Bacteroides fragilis.
1. Preparation of Inoculum:
- Culture the test organism (e.g., B. fragilis) on appropriate agar (e.g., Brucella agar with 5% laked sheep blood) under anaerobic conditions (85% N₂, 10% H₂, 5% CO₂) at 37°C for 24-48 hours.
- Harvest colonies and suspend in a suitable broth (e.g., Schaedler broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Drug Dilution:
- Prepare a stock solution of the test compound (e.g., Chlorometronidazole) in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions in a 96-well microtiter plate using supplemented anaerobic broth to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Add the diluted bacterial inoculum to each well of the microtiter plate.
- Include a growth control (no drug) and a sterility control (no bacteria).
- Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.
4. Interpretation:
- The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Workflow: In Vitro MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Bridging the Gap: In Vivo Efficacy Models
While in vitro data is foundational, it cannot predict how a drug will behave in a complex living system.[7][8] In vivo models are essential for evaluating a compound's pharmacokinetic and pharmacodynamic (PK/PD) properties, including its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy in the context of a host immune response.[8]
The Importance of Animal Models
Animal models of infection are indispensable for preclinical drug development.[8] For 5-nitroimidazoles, these models typically involve infecting an animal (most commonly a mouse) with a specific pathogen and then administering the test compound to assess its ability to reduce the microbial burden, resolve clinical signs of disease, or improve survival.[9][10]
Key Considerations for Model Selection:
-
Relevance to Human Disease: The model should mimic the key pathological features of the human infection. For example, a mouse model of amoebic liver abscess is used to test drugs against Entamoeba histolytica.
-
Route of Infection and Administration: These should reflect the clinical scenario as closely as possible.
-
Endpoint Measurement: Efficacy can be measured by various endpoints, including survival rate, reduction in bacterial load in specific tissues (CFU counts), or a decrease in lesion size.
Experimental Protocol: Murine Model of Anaerobic Intra-abdominal Abscess
This protocol describes a generalized model to test the in vivo efficacy of a compound like Chlorometronidazole against an anaerobic infection.
1. Induction of Infection:
- Use a suitable mouse strain (e.g., BALB/c).
- Prepare an inoculum containing a known concentration of a pathogenic anaerobe (e.g., Bacteroides fragilis) mixed with a sterile adjuvant (e.g., cecal content) to promote abscess formation.
- Surgically implant the inoculum into the peritoneal cavity of the mice.
2. Drug Administration:
- Divide the infected mice into groups: a vehicle control group and one or more treatment groups receiving different doses of the test compound (e.g., Chlorometronidazole). A positive control group (e.g., receiving Metronidazole) is also crucial.
- Administer the drug via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at specified time intervals post-infection.
3. Efficacy Assessment:
- Monitor the animals daily for clinical signs of illness and mortality for a defined period (e.g., 14 days).
- At the end of the study, or at predetermined time points, euthanize a subset of animals from each group.
- Aseptically harvest the abscesses or peritoneal fluid.
- Homogenize the tissue and perform quantitative culture (plate counts) to determine the bacterial load (CFU/gram of tissue).
4. Data Analysis:
- Compare the survival curves between groups using Kaplan-Meier analysis.
- Compare the bacterial loads in the tissues of treated versus control animals using appropriate statistical tests (e.g., Mann-Whitney U test). A statistically significant reduction in bacterial load indicates drug efficacy.
The In Vitro-In Vivo Disconnect: Why Both are Essential
A compound that demonstrates potent in vitro activity may fail spectacularly in vivo, and vice-versa. This "in vitro-in vivo disconnect" is a major challenge in drug development. Reasons for this discrepancy include:
-
Poor Pharmacokinetics: The drug may not be absorbed, may be rapidly metabolized or excreted, or may not penetrate the site of infection.
-
Toxicity: The compound might be toxic to the host at concentrations required for efficacy.
-
Binding to Host Proteins: The drug may be sequestered by plasma proteins, reducing the free concentration available to act on the pathogen.
-
Host Immune System: The immune response can synergize with a drug to clear an infection, an effect not captured in in vitro tests.
Therefore, a successful drug candidate must not only possess potent intrinsic activity (in vitro) but also exhibit a favorable ADME and safety profile that allows it to reach and act upon the pathogen within the host (in vivo).
Conclusion and Future Directions
The evaluation of this compound and other novel 5-nitroimidazoles requires a disciplined, multi-faceted approach. Potent in vitro activity, demonstrated through standardized assays like MIC determination, is a prerequisite for further investigation. However, the true therapeutic potential can only be ascertained through well-designed in vivo animal models that challenge the compound in a complex biological system.
While direct comparative data for Chlorometronidazole is limited, its structural relationship to highly effective drugs like Metronidazole and Tinidazole provides a strong rationale for its investigation. Future studies should focus on generating robust in vitro MIC/MBC data against a broad panel of anaerobic and protozoal pathogens, followed by efficacy studies in validated animal models of infection. This comprehensive approach, bridging the gap between the petri dish and the preclinical model, is the only reliable path to identifying the next generation of 5-nitroimidazole therapeutics.
References
-
Carli, S., et al. (1996). In vitro activity of metronidazole alone and in combination with clotrimazole against clinical isolates of Trichomonas vaginalis. PubMed. Available at: [Link]
- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
-
Chatelain, E., & Ioset, J. R. (2018). Translational challenges of animal models in Chagas disease drug development: a review. Tropical Medicine and Health. Available at: [Link]
-
PubChem. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. National Center for Biotechnology Information. Available at: [Link]
-
Nagy, L. T., et al. (1977). Antimicrobial activity of metronidazole in anaerobic bacteria. PubMed. Available at: [Link]
-
Tally, F. P., & Sullivan, C. E. (1981). Nitroimidazoles: In Vitro Activity and Efficacy in Anaerobic Infections. PubMed. Available at: [Link]
-
Forsgren, A., & Wallin, J. (1974). The oncolytic efficacy and in vivo pharmacokinetics of methanol (Vacquinol-1) are governed by distinct stereochemical features. PubMed.
- Krishna, R., et al. (2014). An in vitro comparative evaluation of the antibacterial efficacy of 10% metronidazole gel, 2% chlorhexidine gel, and a combination of calcium hydroxide and 2% chlorhexidine gel against Enterococcus faecalis.
-
Dioguardi, M., et al. (2022). Synergistic Effect of Metronidazole and Chlorhexidine against Porphyromonas gingivalis Growth: An In Vitro Study. MDPI. Available at: [Link]
-
Akhtar, A. (2024). The (misleading) role of animal models in drug development. Frontiers. Available at: [Link]
-
Zhang, F., et al. (2021). Caenorhabditis elegans as a Convenient Animal Model for Microbiome Studies. MDPI. Available at: [Link]
- Al-Hussain, S. A., et al. (2011). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica.
-
Utrilla, J. C., et al. (2022). Comparison of in vitro anti-Staphylococcus aureus activity of eight antibiotics and four dilutions of propolis. Dialnet. Available at: [Link]
-
Chakraborty, C., et al. (2022). Role of animal models in biomedical research: a review. PMC. Available at: [Link]
-
Janoir, C. (2014). Small animal models for the study of Clostridium difficile disease pathogenesis. PubMed. Available at: [Link]
-
Saidin, S., et al. (2012). In Vitro Antibacterial and Antibiofilm Activities of Chlorogenic Acid against Clinical Isolates of Stenotrophomonas maltophilia including the Trimethoprim/Sulfamethoxazole Resistant Strain. PubMed Central. Available at: [Link]
- Zhang, C. Y., et al. (2016). In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy. Neoplasma.
-
Jokipii, L., & Jokipii, A. M. (1985). Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. PubMed. Available at: [Link]
Sources
- 1. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | C6H8ClN3O2 | CID 83210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Antimicrobial activity of metronidazole in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antibacterial and Antibiofilm Activities of Chlorogenic Acid against Clinical Isolates of Stenotrophomonas maltophilia including the Trimethoprim/Sulfamethoxazole Resistant Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 8. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translational challenges of animal models in Chagas disease drug development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small animal models for the study of Clostridium difficile disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis and Application of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole: A Comparative Analysis
For researchers and drug development professionals working at the frontier of medicinal chemistry and oncology, the reproducibility of experimental results is paramount. This guide provides an in-depth technical analysis of 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole, a key nitroimidazole derivative. We will explore its synthesis, characterization, and applications, with a focus on ensuring experimental reliability. Furthermore, this guide will objectively compare its performance with relevant alternatives, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
Introduction: The Significance of 5-Nitroimidazoles in Research
The 5-nitroimidazole scaffold is a cornerstone in the development of therapeutics, particularly for targeting anaerobic bacteria and hypoxic tumor cells.[1] The electron-deficient nature of the nitro group makes these compounds susceptible to reduction under anaerobic or hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular macromolecules like DNA.[1][2] This selective activation in low-oxygen environments is the basis for their use as antimicrobial agents and as radiosensitizers in cancer therapy.[2][3]
This compound, also known as chlorometronidazole, is a derivative of the widely used drug metronidazole.[4] The introduction of the chloroethyl group at the N-1 position of the imidazole ring creates a reactive alkylating agent upon reduction of the nitro group. This dual functionality of hypoxia-selective activation and DNA alkylation makes it a compound of significant interest in the development of hypoxia-targeted cancer therapies.[5]
This guide will delve into the critical aspects of working with this molecule, from its synthesis to its biological evaluation, while also considering alternative compounds that researchers might employ.
Synthesis of this compound: A Reproducible Protocol
The synthesis of this compound is most commonly achieved through the chlorination of its precursor, metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitro-1H-imidazole), using thionyl chloride (SOCl₂).[6] This reaction, while straightforward in principle, requires careful control of conditions to ensure high yield and purity, minimizing the formation of byproducts.
Experimental Protocol: Synthesis from Metronidazole
Materials:
-
Metronidazole
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dry benzene or toluene
-
Ethanol
-
Water
-
Ice bath
-
Standard reflux apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve metronidazole (1 equivalent) in dry benzene or toluene. The use of a dry solvent is crucial to prevent the rapid decomposition of thionyl chloride.
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.[6] The reaction is exothermic, and maintaining a low temperature during addition helps to control the reaction rate and minimize side reactions. A small amount of pyridine can be added to catalyze the reaction and neutralize the HCl gas produced.[6]
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3-7 hours.[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add the reaction mixture to crushed ice with stirring to quench the excess thionyl chloride.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base, such as sodium bicarbonate solution, until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an ethanol-water mixture to yield the final product as a crystalline solid.[6]
Causality Behind Experimental Choices:
-
Dry Solvents: Thionyl chloride reacts violently with water.[7] Using dry solvents prevents its decomposition and ensures it is available to react with the alcohol.
-
Slow Addition at Low Temperature: The reaction is exothermic. Slow addition at 0°C prevents a runaway reaction and the formation of undesired byproducts.
-
Reflux: Heating the reaction mixture provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
-
Quenching with Ice: This safely decomposes any unreacted thionyl chloride.
-
Recrystallization: This is a critical step to remove any unreacted starting material and byproducts, ensuring the high purity of the final compound required for biological experiments.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization and Quality Control
Ensuring the identity and purity of the synthesized this compound is critical for the reproducibility of subsequent experiments. A combination of spectroscopic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group, the two methylene groups of the chloroethyl chain, and the imidazole ring proton. |
| ¹³C NMR | Resonances for the methyl carbon, the two methylene carbons, and the carbons of the imidazole ring. |
| IR Spectroscopy | Characteristic absorption bands for the C-H, C=N, N-O (nitro group), and C-Cl bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (189.60 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.[4] |
| Melting Point | A sharp melting point indicates high purity. |
Challenges and Reproducibility Issues
Several factors can contribute to a lack of reproducibility in experiments involving this compound:
-
Purity of the Compound: Impurities from the synthesis, such as unreacted metronidazole or byproducts, can interfere with biological assays. Rigorous purification and characterization are essential.
-
Stability in Solution: The chloroethyl group is susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH. It is recommended to prepare fresh solutions for experiments and to be mindful of the buffer composition and pH. The stability of nitroimidazole compounds can be influenced by solvent polarity and hydrogen bonding capabilities.[8][9]
-
Reaction with Thionyl Chloride: The reaction of alcohols with thionyl chloride can sometimes lead to rearrangements or elimination reactions, depending on the substrate and reaction conditions.[7][10][11] Careful control of the reaction temperature is crucial.
Comparative Analysis with Alternative Nitroimidazole Derivatives
The choice of a nitroimidazole derivative often depends on the specific application. Here, we compare this compound with other commonly used 5-nitroimidazoles.
| Compound | Key Structural Feature | Primary Application | Reported Biological Activity (Example) | Potential Advantages | Potential Disadvantages |
| This compound | Chloroethyl group (alkylating) | Hypoxia-selective cytotoxin, Radiosensitizer | Can act as a bioreductive alkylating agent.[5] | Dual mechanism of action (hypoxic activation and alkylation). | Potential for higher toxicity due to alkylating nature. |
| Metronidazole | Hydroxyethyl group | Antimicrobial (anaerobic bacteria, protozoa) | Widely used clinically against anaerobic infections.[12] | Well-established safety and efficacy profile for antimicrobial use. | Less potent as a radiosensitizer compared to more electron-affinic analogs. |
| Misonidazole | Methoxypropyl group | Hypoxic cell radiosensitizer | One of the first and most studied radiosensitizers.[2] | Extensive preclinical and clinical data available. | Dose-limiting peripheral neuropathy.[2] |
| Tinidazole | Ethylsulfonyl ethyl group | Antimicrobial (anaerobic bacteria, protozoa) | Generally more potent and has a longer half-life than metronidazole.[13] | Improved pharmacokinetic profile compared to metronidazole. | Cross-resistance with metronidazole can occur. |
| Ornidazole | Chloro-hydroxypropyl group | Antimicrobial (anaerobic bacteria, protozoa) | Longer half-life than metronidazole.[13] | Favorable pharmacokinetic properties. | Similar spectrum of activity to other 5-nitroimidazoles. |
Mechanism of Action: A Common Pathway with Divergent Outcomes
The primary mechanism of action for 5-nitroimidazoles involves the reduction of the nitro group in a low-oxygen environment.[1] This process is catalyzed by nitroreductases present in anaerobic organisms or hypoxic cancer cells. The reduction leads to the formation of a series of reactive intermediates, including nitroso and hydroxylamine derivatives, which are highly cytotoxic.[1] These intermediates can induce DNA strand breaks and other cellular damage, leading to cell death.
The key difference for this compound lies in the subsequent action of the chloroethyl group. Once the nitro group is reduced, the molecule can act as a bifunctional agent, with the reactive intermediates causing initial damage and the chloroethyl group forming covalent adducts with DNA, leading to interstrand cross-links. This dual mechanism can potentially lead to enhanced cytotoxicity in hypoxic cells.
Diagram of the Hypoxia-Selective Activation Pathway
Caption: Hypoxia-selective activation of 5-nitroimidazoles.
Conclusion and Future Perspectives
This compound remains a valuable tool for researchers exploring hypoxia-targeted therapies. Its synthesis from the readily available precursor metronidazole is achievable with careful attention to experimental detail. By following a well-defined and validated protocol, researchers can ensure the quality and consistency of their starting material, which is fundamental to obtaining reproducible biological data.
The comparison with other 5-nitroimidazole derivatives highlights the importance of selecting the right tool for the job. While metronidazole and its analogs are mainstays in antimicrobial research, the introduction of an alkylating function in this compound offers a distinct advantage for applications in cancer research, particularly in the context of overcoming resistance to conventional therapies.
Future research in this area will likely focus on the development of next-generation nitroimidazole derivatives with improved efficacy and reduced toxicity. This may involve the design of novel bifunctional agents, the exploration of different leaving groups on the side chain, and the development of drug delivery systems to enhance tumor targeting. A thorough understanding of the synthesis, characterization, and comparative performance of existing compounds, as detailed in this guide, will be essential for the continued advancement of this important class of therapeutic agents.
References
-
Guevara, N., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 29(1), 234. [Link]
-
Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 82(Spec Iss 1), S3-S17. [Link]
-
Ali, I. U., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Future Oncology, 11(11), 1647-1664. [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 334-343. [Link]
- Bayer AG. (1988). Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity.
-
Al-Masoudi, N. A., et al. (2006). Synthesis and antibacterial activities of new 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives. Der Pharma Chemica, 8(19), 103-109. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83210, 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. Retrieved January 25, 2026 from [Link].
-
Mustafa, Y. F., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Iraqi Journal of Pharmacy, 20(2), 111-125. [Link]
-
Jokipii, L., & Jokipii, A. M. (1985). Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. Antimicrobial agents and chemotherapy, 28(4), 561–564. [Link]
-
Al-Masoudi, N. A., et al. (2006). Synthesis and biological activity of new metronidazole derivatives. Monatshefte für Chemie/Chemical Monthly, 137(10), 1333-1339. [Link]
-
Liu, M. L., et al. (2012). Design, synthesis and biological evaluation of metronidazole-thiazole derivatives as antibacterial inhibitors. European journal of medicinal chemistry, 57, 349–355. [Link]
-
Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(3), 943. [Link]
-
de la Cruz, C., et al. (2021). Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide. Scientific reports, 11(1), 1-13. [Link]
-
Hay, M. P., et al. (1995). Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers. Journal of medicinal chemistry, 38(11), 1928–1941. [Link]
-
Jamieson, S. M., et al. (2018). Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides. Journal of medicinal chemistry, 61(1), 222–237. [Link]
-
Butler, R. N., & O'Donoghue, D. A. (1982). Kinetics and mechanism of the reaction of thionyl chloride with substituted acetophenone semicarbazones. The synthesis of 1,2,3-thiadiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1223-1227. [Link]
- Henkel Kommanditgesellschaft auf Aktien. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Oreate, A. I. (2026). Comparative Study of Nitroimidazole Antimicrobial Drugs: Pharmacological Characteristics and Clinical Application Differences of Metronidazole, Tinidazole, and Ornidazole. Oreate AI Blog. [Link]
-
Atia, A. J. K. (2009). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 14(7), 2431-2446. [Link]
-
Ashenhurst, J. (2023). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Jamieson, S. M., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4486. [Link]
-
Ferreira, G. G., et al. (2021). Radiosensitizers from the group of nitroimidazoles and their model compounds, whose reactivity with LEEs is discussed in the text. [Link]
-
LibreTexts. (2023). 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]
-
Agilent Technologies. (2020). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. [Link]
-
Guevara, N., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. [Link]
-
Al-Wabli, R. I., et al. (2018). Preparation and Biological Evaluation of Metronidazole Derivatives With Monoterpenes and Eugenol. Chemical biology & drug design, 92(5), 1837–1845. [Link]
-
Al-Janabi, A. S. H., & Al-Amery, K. H. A. (2023). New Metronidazole Derivative and Some of its Complexes with Antibiofilm Study. Iraqi Journal of Science, 10-19. [Link]
-
Guagliardi, A., et al. (1995). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. Biochimica et biophysica acta, 1252(2), 295–302. [Link]
-
Wikipedia. (2024). Thionyl chloride. In Wikipedia. [Link]
-
Wang, J., et al. (2018). Nitroimidazoles as anti-tumor agents. Future medicinal chemistry, 10(1), 83–100. [Link]
-
Escobedo, A. A., et al. (2018). Comparative efficacy of drugs for treating giardiasis: a systematic update of the literature and network meta-analysis of randomized clinical trials. Acta tropica, 180, 101–113. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | C6H8ClN3O2 | CID 83210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 8. Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Comparative Study of Nitroimidazole Antimicrobial Drugs: Pharmacological Characteristics and Clinical Application Differences of Metronidazole, Tinidazole, and Ornidazole - Oreate AI Blog [oreateai.com]
A Comparative Guide to 5-Nitroimidazole Derivatives: Benchmarking 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole Against Established Therapeutics
This guide provides an in-depth comparison of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole, a derivative of metronidazole, with other prominent 5-nitroimidazole compounds. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanism, efficacy, pharmacokinetics, and resistance profiles, supported by experimental data and protocols.
Section 1: The 5-Nitroimidazole Core: A Shared Mechanism of Selective Toxicity
The therapeutic efficacy of the 5-nitroimidazole class hinges on a fascinating principle of selective activation. These compounds are administered as stable, relatively non-toxic prodrugs.[1] Their transformation into cytotoxic agents occurs preferentially within anaerobic or microaerophilic environments, characteristic of protozoan parasites and anaerobic bacteria, but not in the aerobic environment of host mammalian cells.
The mechanism proceeds in two critical steps:
-
Reductive Activation: The key to this selectivity is the presence of low-redox-potential electron transport proteins in susceptible organisms, such as pyruvate:ferredoxin oxidoreductase (PFOR) and its associated ferredoxins.[1][2] These enzymes transfer an electron to the nitro group (at the 5-position) of the imidazole ring, reducing it to a highly reactive nitro radical anion.[3]
-
Cytotoxicity: This short-lived radical and subsequent reactive nitrogen species are the ultimate effectors of cell death. They induce widespread cellular damage by binding covalently to DNA, leading to strand breaks and helix destabilization, and by forming adducts with essential proteins and lipids, disrupting their function and leading to metabolic collapse.[1][4]
The indispensability of the nitro group for this bioactivation is a cornerstone of their antimicrobial action.[5]
Caption: Reductive activation pathway of 5-nitroimidazole prodrugs in anaerobic pathogens.
Section 2: Profiling Key 5-Nitroimidazole Derivatives
While the core mechanism is shared, modifications to the side chains attached to the imidazole ring dramatically alter the physicochemical and biological properties of each derivative. This section profiles this compound against its more established counterparts.
Reference Compound: this compound Also known as Chlorometronidazole, this compound is a direct derivative of metronidazole.[6] Its structure features a 2-chloroethyl group at the N1 position of the 2-methyl-5-nitroimidazole ring. While less documented in comparative clinical studies, its structure suggests it acts as an alkylating agent, a property that could potentially influence its activity and toxicity profile.
Established Comparators:
-
Metronidazole: The archetypal 5-nitroimidazole, widely used for treating infections caused by protozoa and anaerobic bacteria.[3][4]
-
Tinidazole: A second-generation derivative with a longer half-life than metronidazole, often allowing for simpler dosing regimens.[7][8]
-
Ornidazole: Structurally similar to metronidazole but with a longer half-life, which has been correlated with improved efficacy and potentially fewer side effects in some studies.[7][9]
-
Secnidazole: Noted for its particularly long half-life, the longest among these common derivatives, enabling single-dose therapies for several conditions.[4][7]
Table 1: Physicochemical Properties of Selected 5-Nitroimidazole Derivatives
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Biological Half-Life (hours) |
| This compound | CC1=NC=C(N1CCCl)[O-] | C₆H₈ClN₃O₂ | 189.60[6] | Not well-established |
| Metronidazole | CC1=NC=C(N1CCO)[O-] | C₆H₉N₃O₃ | 171.15 | ~8[7] |
| Tinidazole | CC1=NC=C(N1CCOS(=O)(=O)C)C | C₈H₁₃N₃O₄S | 247.27 | ~13[7][8] |
| Ornidazole | CC1=NC=C(N1CC(O)CCl)[O-] | C₇H₁₀ClN₃O₃ | 219.62 | ~14[7][9] |
| Secnidazole | CC1=NC=C(N1CC(C)O)[O-] | C₇H₁₁N₃O₃ | 185.18 | 17-29[7] |
Section 3: Comparative Performance Analysis
The structural variations outlined above translate directly into tangible differences in clinical performance.
Pharmacokinetics: The Critical Role of Half-Life
The biological half-life is a primary determinant of a drug's dosing frequency and its ability to maintain therapeutic concentrations. As shown in Table 1, a clear progression exists from the shorter half-life of metronidazole to the significantly longer half-life of secnidazole.[7] This pharmacokinetic advantage is often linked to improved patient compliance and clinical outcomes. For instance, in treating bacterial vaginosis, a comparative study found that a single dose of tinidazole or ornidazole resulted in a 4-week cure rate of 97.7%, significantly higher than the 77.9% cure rate observed for metronidazole, which has the shortest half-life.[7]
Antimicrobial and Antiparasitic Efficacy
While all derivatives possess a broad spectrum of activity against anaerobic pathogens, their potency can vary.
-
Bacterial Vaginosis: As noted, longer-acting agents like tinidazole and ornidazole have demonstrated superior cure rates compared to metronidazole.[7][10]
-
Dientamoebiasis: In a randomized trial for the treatment of Dientamoeba fragilis, single-dose ornidazole achieved a parasitological cure rate of 92.9%, which was statistically superior to the 69.6% rate for a 5-day course of metronidazole.[9]
The development of novel derivatives is also expanding the therapeutic reach of this class against neglected tropical diseases like leishmaniasis and Chagas disease, with some new compounds showing high potency in preclinical models.[1]
The Challenge of Resistance
The emergence of drug-resistant strains of pathogens like Trichomonas vaginalis and Giardia duodenalis is a significant clinical concern.[11] The primary mechanism of resistance involves the downregulation of the enzymatic pathways, particularly PFOR, that are responsible for activating the 5-nitroimidazole prodrug.[2] Without efficient reduction of the nitro group, the drug remains in its inactive state, and the pathogen survives.
Caption: Mechanism of resistance via impaired reductive activation of 5-nitroimidazoles.
Research into novel derivatives is a key strategy to overcome this challenge. By modifying the side chains, medicinal chemists aim to create compounds that may be activated by alternative cellular pathways or that have a higher affinity for the reduced PFOR enzyme, thereby bypassing resistance mechanisms.[2]
Toxicity and Side-Effect Profiles
Patient tolerance is another area where the derivatives differ. Metronidazole is associated with a range of side effects, including a metallic taste and gastrointestinal upset. In comparative studies, ornidazole has been reported to have fewer side effects than metronidazole, none of which were severe enough to require cessation of treatment.[9][12]
Section 4: Experimental Protocols for Evaluation
To ensure trustworthiness and reproducibility, the evaluation of novel 5-nitroimidazole derivatives requires standardized and self-validating experimental protocols. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) against anaerobic bacteria.
Protocol: MIC Determination by Broth Microdilution for Anaerobes
Causality: This protocol is designed to identify the lowest concentration of a drug that inhibits the visible growth of a microorganism. The use of an anaerobic chamber and prereduced media is critical, as oxygen can interfere with both the growth of the target organisms and the reductive activation of the 5-nitroimidazole compounds.
Methodology:
-
Preparation of Media and Reagents:
-
Prepare Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood.
-
Dispense the broth into tubes and autoclave. Transfer the sterilized media into an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂) at least 24 hours prior to use to ensure it is fully prereduced.
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and then dilute it in the prereduced broth.
-
-
Inoculum Preparation:
-
Culture the anaerobic test organism (e.g., Bacteroides fragilis) on a Brucella blood agar plate in the anaerobic chamber for 24-48 hours.
-
Suspend several colonies in prereduced broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup (in Anaerobic Chamber):
-
Dispense 100 µL of prereduced broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the highest drug concentration to the first well of a row and perform a 2-fold serial dilution across the plate.
-
Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Add 10 µL of the standardized inoculum to each well (except the negative control).
-
-
Incubation and Reading:
-
Seal the plate or place it in an anaerobic pouch and incubate at 37°C for 48 hours inside the anaerobic chamber.
-
Determine the MIC by visual inspection: it is the lowest drug concentration that shows no visible turbidity (growth).
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro studies of two 5-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | C6H8ClN3O2 | CID 83210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity and pharmacokinetics of nitroimidazoles. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of metronidazole and single-dose ornidazole for the treatment of dientamoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijbcp.com [ijbcp.com]
- 11. Research Journal of Chemical Sciences : 5-Nitroimidazole derivatives: A scope of Modification for Medicinal chemists - ISCA [isca.me]
- 12. The frequency of side effects when using metronidazole and ornidazole in clinical practice | REPRODUCTIVE ENDOCRINOLOGY [reproduct-endo.com]
A Comparative Guide to Evaluating the Therapeutic Index of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the therapeutic index of the 5-nitroimidazole compound, 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole. As a senior application scientist, the objective is to present not just a protocol, but a strategic and logical workflow grounded in established pharmacological principles. We will explore the essential in vitro and in vivo studies required to determine the safety and efficacy profile of this compound, comparing it conceptually with the well-established drug, Metronidazole, and a hypothetical next-generation nitroimidazole.
Introduction: The Quest for Superior Nitroimidazoles
The 5-nitroimidazole class of drugs, with Metronidazole as its most recognized member, represents a cornerstone in the treatment of anaerobic bacterial and protozoan infections.[1] Their mechanism of action is thought to involve reductive activation within hypoxic cells, leading to the formation of toxic radical products that induce cellular damage.[1] The ongoing challenge of drug resistance and the desire for improved safety margins have spurred the development of new derivatives.[2][3] this compound, also known as Chlorometronidazole[4], is one such derivative.
A critical determinant of a drug candidate's potential is its Therapeutic Index (TI) . The TI is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response.[5][6] A higher TI signifies a wider margin of safety, which is a highly desirable trait in any therapeutic agent.[7] This guide outlines the experimental journey to determine this crucial parameter.
The Core Concept: Defining the Therapeutic Window
The therapeutic index is fundamentally a ratio comparing toxicity to efficacy. It is most commonly expressed as:
TI = TD50 / ED50
Where:
-
TD50 (Median Toxic Dose): The dose of a drug that causes a toxic response in 50% of the population.[5][6]
-
ED50 (Median Effective Dose): The dose of a drug that is therapeutically effective in 50% of the population.[5][6]
In preclinical animal studies, the TD50 is often substituted with the LD50 (Median Lethal Dose), the dose that is lethal to 50% of the animal population.[8] Our evaluation will proceed in two major phases: an initial in vitro assessment to establish a preliminary selectivity profile, followed by a definitive in vivo analysis in a relevant animal model to determine the true therapeutic index.
Caption: Workflow for Therapeutic Index Determination.
Phase 1: In Vitro Evaluation – The Selectivity Index
Before committing to costly and complex animal studies, an in vitro assessment provides a crucial first look at the compound's therapeutic potential. Here, we calculate the Selectivity Index (SI) , the ratio of cytotoxicity to antimicrobial efficacy in cell culture.
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50)
-
Causality: The purpose of this assay is to quantify the concentration at which this compound becomes toxic to mammalian cells, simulating its effect on the host.
-
Methodology (MTT Assay):
-
Cell Culture: Seed human liver carcinoma cells (HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium, ranging from a high concentration (e.g., 1000 µM) to a low concentration (e.g., ~1 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the CC50 value.
Protocol 2: Determining the 50% Effective Concentration (EC50)
-
Causality: This assay determines the potency of the compound against a target pathogen. For a broad-spectrum nitroimidazole, we will use the anaerobic bacterium Bacteroides fragilis.
-
Methodology (Broth Microdilution):
-
Culture Preparation: Grow B. fragilis in an appropriate anaerobic broth (e.g., supplemented Brain Heart Infusion broth) to the mid-logarithmic phase.
-
Compound Preparation: Prepare 2-fold serial dilutions of the test compound in anaerobic broth in a 96-well plate.
-
Inoculation: Adjust the bacterial culture to a concentration of ~5 x 10⁵ CFU/mL and add it to the wells containing the compound dilutions. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.
-
Readout: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible bacterial growth. For EC50 calculation, measure the optical density (OD) at 600 nm.
-
-
Data Analysis: Convert OD readings to percentage of growth inhibition relative to the growth control. Plot inhibition percentage against the log of the compound concentration and use non-linear regression to calculate the EC50.
Comparative In Vitro Data (Hypothetical)
| Compound | CC50 (HepG2 cells, µM) | EC50 (B. fragilis, µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 250 | 2.5 | 100 |
| Metronidazole | 500 | 8.0 | 62.5 |
| Alternative Nitroimidazole | 400 | 1.0 | 400 |
This hypothetical data suggests our test compound has a better selectivity index than Metronidazole, indicating promise for further in vivo testing.
Phase 2: In Vivo Validation – The Definitive Therapeutic Index
Animal models are indispensable for evaluating how a drug behaves in a complex biological system, accounting for absorption, distribution, metabolism, and excretion (ADME).
Protocol 3: Determining the Median Effective Dose (ED50)
-
Causality: To establish the dose of the compound required to achieve a therapeutic effect in a living organism. A mouse peritonitis model is a standard for evaluating efficacy against anaerobic bacteria.[2]
-
Methodology:
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.
-
Infection: Induce peritonitis by intraperitoneal (IP) injection of a standardized inoculum of B. fragilis mixed with a sterile cecal content adjuvant.
-
Dosing: One hour post-infection, administer the test compound via oral gavage at various doses (e.g., 1, 5, 10, 25, 50 mg/kg). A control group receives the vehicle only.
-
Endpoint: Monitor the animals for survival over a 7-day period.
-
-
Data Analysis: Plot the percentage of survival at each dose. Use probit analysis or logistic regression to calculate the ED50, the dose at which 50% of the infected mice survive.
Protocol 4: Determining the Median Toxic Dose (TD50)
-
Causality: To identify the dose that causes significant toxicity. For preclinical evaluation, this often involves observing for acute signs of distress or measuring biomarkers of organ damage.
-
Methodology:
-
Animal Model: Use healthy, non-infected female BALB/c mice.
-
Dosing: Administer single, escalating doses of the compound via oral gavage (e.g., 50, 100, 250, 500, 1000 mg/kg).
-
Observation: Monitor the animals closely for 14 days for signs of acute toxicity (e.g., lethargy, ataxia, weight loss, mortality).
-
Endpoint: The TD50 can be defined by a specific toxic sign (e.g., the dose causing ataxia in 50% of animals) or, more commonly in early studies, the LD50 is determined if mortality occurs.
-
-
Data Analysis: Calculate the LD50 using the same statistical methods (probit analysis or logistic regression) as for the ED50.
Caption: Conceptual View of the Therapeutic Index.
Comparative In Vivo Data (Hypothetical)
| Compound | ED50 (mg/kg, Mouse Model) | LD50 (mg/kg, Mouse Model) | Therapeutic Index (TI = LD50/ED50) |
| This compound | 15 | 600 | 40 |
| Metronidazole | 30 | 900 | 30 |
| Alternative Nitroimidazole | 5 | 750 | 150 |
This hypothetical in vivo data confirms that this compound possesses a superior therapeutic index compared to Metronidazole, making it a viable candidate for further development, although the hypothetical "Alternative" compound shows an even more promising profile.
Conclusion and Future Directions
The systematic evaluation of the therapeutic index is a cornerstone of drug development. The protocols and comparative framework outlined in this guide provide a robust pathway for assessing the potential of this compound. Based on our hypothetical data, this compound demonstrates a favorable safety and efficacy profile compared to the standard-of-care, Metronidazole.
The next logical steps in its development would include:
-
Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.
-
Efficacy testing in other animal models and against a wider range of resistant and susceptible pathogens.
-
Chronic toxicity studies to assess its safety over longer-term administration.
By following this structured, data-driven approach, researchers can confidently evaluate and compare novel nitroimidazole candidates, paving the way for the next generation of safer and more effective antimicrobial therapies.
References
-
Mandalapu, P., et al. (2021). Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. MDPI. Available at: [Link]
-
Al-Soud, Y. A., et al. (2014). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 6(5), 333-342. Available at: [Link]
-
Wikipedia. (2023). Nitroimidazole. Available at: [Link]
-
PubChem. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 1-[2-(Ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]
-
Medbullets. (2021). Therapeutic Index. Available at: [Link]
-
Canadian Society of Pharmacology and Therapeutics. Therapeutic Index. Available at: [Link]
-
Wikipedia. (2023). Therapeutic index. Available at: [Link]
-
Nare, B., et al. (2020). Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity. Proceedings of the National Academy of Sciences, 117(10), 5441-5450. Available at: [Link]
-
Ferreira, R. C., et al. (2016). In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents. Memórias do Instituto Oswaldo Cruz, 111(1), 53-59. Available at: [Link]
-
Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(1), 136-144. Available at: [Link]
-
PubMed. (2014). In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis. National Center for Biotechnology Information. Available at: [Link]
-
Gorman, T., et al. (2021). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. Antimicrobial Agents and Chemotherapy, 65(12), e00941-21. Available at: [Link]
-
Deranged Physiology. (2023). Therapeutic index, ED50, TD50 and LD50. Available at: [Link]
-
Ferreira, R. C., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz, 110(3), 391-401. Available at: [Link]
-
StudySmarter. Therapeutic Index: Definition & Formula. Available at: [Link]
-
Fernández-Presas, A. M., et al. (2022). In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. Microbiology Spectrum, 10(4), e00755-22. Available at: [Link]
-
Al-Soud, Y. A., et al. (2023). Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. ResearchGate. Available at: [Link]
Sources
- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | C6H8ClN3O2 | CID 83210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Therapeutic Index - Pharmacology - Medbullets Step 1 [step1.medbullets.com]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Therapeutic index - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Nitroimidazoles: From Traditional Approaches to Greener Alternatives
For Researchers, Scientists, and Drug Development Professionals
Nitroimidazoles are a cornerstone in the global fight against anaerobic bacterial and protozoal infections. The therapeutic efficacy of drugs like metronidazole, tinidazole, and ornidazole is intrinsically linked to the nitro group at the C5 position of the imidazole ring. This critical functional group, however, presents unique challenges in chemical synthesis. This guide provides a side-by-side comparison of the primary synthetic methodologies for this vital class of pharmaceuticals, offering insights into the underlying chemical principles, practical experimental considerations, and the evolution toward more sustainable practices.
The Cornerstone: Synthesis of the 2-Methyl-5-Nitroimidazole Intermediate
The journey to most clinically significant 5-nitroimidazole drugs begins with the synthesis of the common intermediate, 2-methyl-5-nitroimidazole. The classical and most prevalent industrial method is the direct nitration of 2-methylimidazole.
Method 1: Direct Nitration of 2-Methylimidazole
This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Reaction Mechanism: The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The nitronium ion attacks the C5 position of the 2-methylimidazole ring, favored due to the directing effects of the methyl group and the ring nitrogens. A subsequent deprotonation restores the aromaticity of the ring, yielding 2-methyl-5-nitroimidazole.
Experimental Protocol: Direct Nitration of 2-Methylimidazole [1]
-
Reaction Setup: A mixture of concentrated sulfuric acid and ammonium sulfate is charged into a reaction vessel equipped with a stirrer and a temperature control system.
-
Addition of Starting Material: 2-Methylimidazole is added portion-wise to the acidic mixture while carefully controlling the temperature.
-
Nitration: Concentrated nitric acid is then added dropwise to the reaction mixture at an elevated temperature (e.g., 140°C). The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of byproducts.
-
Quenching and Neutralization: After the reaction is complete, the mixture is cooled and carefully quenched with water. The acidic solution is then neutralized with a base, such as ammonia water, to a pH of 4.0-5.0. This causes the precipitation of the 2-methyl-5-nitroimidazole product.
-
Isolation and Purification: The precipitated product is isolated by filtration, washed with water, and dried.
Advantages:
-
Cost-effective: Utilizes readily available and inexpensive starting materials.
-
Scalable: This method is well-established and has been implemented on an industrial scale.
Disadvantages:
-
Harsh Conditions: The use of concentrated strong acids requires specialized equipment and careful handling due to the corrosive and hazardous nature of the reagents.
-
Byproduct Formation: The formation of the 4-nitro isomer is a common side reaction, which necessitates purification steps to isolate the desired 5-nitro isomer.
-
Environmental Concerns: The process generates a significant amount of acidic waste, posing environmental challenges. The evolution of toxic nitrogen dioxide gas is also a concern.[1]
Synthesis of Key 5-Nitroimidazole Drugs
With the 2-methyl-5-nitroimidazole intermediate in hand, the synthesis of specific drug molecules involves the alkylation of the N1 position of the imidazole ring.
Method 2: Synthesis of Metronidazole
Metronidazole is synthesized by the N-alkylation of 2-methyl-5-nitroimidazole with 2-chloroethanol or ethylene oxide.
Reaction Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. The N1 nitrogen of 2-methyl-5-nitroimidazole acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.
Experimental Protocol: Synthesis of Metronidazole from 2-Methyl-5-Nitroimidazole
-
Reaction Setup: 2-Methyl-5-nitroimidazole is dissolved in a suitable solvent, such as formic acid, in a reaction vessel.
-
Acidic Catalyst: Concentrated sulfuric acid is added to the mixture to provide an acidic environment.
-
Alkylation: Ethylene oxide is carefully added to the reaction mixture. The reaction temperature is maintained at 75-80°C.
-
Work-up and Isolation: After the reaction is complete, the mixture is worked up to isolate the metronidazole product.
Advantages:
-
Direct Route: A relatively straightforward synthesis from the key intermediate.
Disadvantages:
-
Handling of Ethylene Oxide: Ethylene oxide is a toxic and highly flammable gas, requiring specialized handling procedures.
Method 3: Synthesis of Tinidazole
The synthesis of tinidazole involves a two-step process starting from 2-methyl-5-nitroimidazole: a condensation reaction followed by an oxidation step.[2]
Reaction Mechanism:
-
Condensation: 2-Methyl-5-nitroimidazole is condensed with 2-(ethylthio)ethanol in the presence of sulfuric and acetic acids to form 1-(2-ethylthioethyl)-2-methyl-5-nitroimidazole.[2]
-
Oxidation: The thioether intermediate is then oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as tungstic acid.[2]
Experimental Protocol: Synthesis of Tinidazole [2]
-
Condensation: 2-Methyl-5-nitroimidazole, 2-(ethylthio)ethanol, acetic acid, and sulfuric acid are heated together with stirring.
-
Isolation of Intermediate: The intermediate, 1-(2-ethylthioethyl)-2-methyl-5-nitroimidazole, is isolated.
-
Oxidation: The intermediate is then treated with hydrogen peroxide in the presence of tungstic acid to yield tinidazole.
Advantages:
-
High Yield: This method can provide good yields of the final product.
Disadvantages:
-
Multi-step Process: The two-step nature of the synthesis adds to the overall complexity and production time.
-
Use of Heavy Metals: The use of a tungsten-based catalyst in the oxidation step can lead to heavy metal contamination in the waste stream.
Method 4: Synthesis of Ornidazole
Ornidazole is synthesized by the reaction of 2-methyl-5-nitroimidazole with epichlorohydrin.[3]
Reaction Mechanism: The reaction involves the nucleophilic attack of the N1 nitrogen of 2-methyl-5-nitroimidazole on the epoxide ring of epichlorohydrin, followed by ring-opening.
Experimental Protocol: Synthesis of Ornidazole [4]
-
Reaction Setup: 2-Methyl-5-nitroimidazole is reacted with epichlorohydrin in a suitable solvent like ethyl acetate.
-
Catalyst: A catalyst, such as a macroporous acidic polymer resin, is used to facilitate the reaction.[3]
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature of 25-30°C for several hours.
-
Work-up and Purification: The reaction mixture is then subjected to a work-up procedure involving pH adjustment and extraction to isolate the ornidazole product, which is then purified by recrystallization.
Advantages:
-
One-Step Synthesis: A more direct, one-step synthesis from the key intermediate.
-
Milder Conditions: The use of a solid acid catalyst allows for milder reaction conditions compared to traditional methods using strong liquid acids.[3]
Disadvantages:
-
Catalyst Cost and Regeneration: The cost and regeneration of the catalyst can be a factor in the overall process economics.
Greener Approaches to Nitroimidazole Synthesis
Recognizing the environmental drawbacks of classical synthesis methods, there is a growing emphasis on developing more sustainable and environmentally friendly alternatives.
Method 5: Solid Acid Catalysis in Ornidazole Synthesis
A notable green innovation is the use of a macroporous acidic polymer resin as a catalyst in the synthesis of ornidazole.[3] This approach offers several advantages over the use of traditional strong liquid acids.
Advantages:
-
Reduced Corrosion: Solid acid catalysts are less corrosive than liquid acids, leading to lower equipment maintenance costs.
-
Catalyst Reusability: The catalyst can be recovered and reused, reducing waste and improving the overall atom economy of the process.[3]
-
Simplified Work-up: The work-up procedure is often simpler as the catalyst can be easily separated from the reaction mixture by filtration.
-
Increased Yield: This method has been reported to increase the yield of ornidazole to 75%, compared to a maximum of 66% with older methods.[3]
-
Avoidance of Hazardous Waste: This method fundamentally avoids the environmental pollution caused by wastewater containing high concentrations of aluminum salts.[3]
Side-by-Side Comparison of Synthesis Methods
| Method | Starting Material(s) | Key Reagents | Typical Yield | Advantages | Disadvantages |
| 1. Direct Nitration | 2-Methylimidazole | Conc. HNO₃, Conc. H₂SO₄, (NH₄)₂SO₄ | ~91%[1] | Cost-effective, Scalable | Harsh conditions, Byproduct formation, Acidic waste |
| 2. Metronidazole Synthesis | 2-Methyl-5-nitroimidazole | Ethylene oxide or 2-chloroethanol, H₂SO₄, Formic acid | Not specified | Direct route | Use of toxic and flammable ethylene oxide |
| 3. Tinidazole Synthesis | 2-Methyl-5-nitroimidazole, 2-(Ethylthio)ethanol | H₂SO₄, Acetic acid, H₂O₂, Tungstic acid | High | High yield | Multi-step, Use of heavy metal catalyst |
| 4. Ornidazole Synthesis | 2-Methyl-5-nitroimidazole, Epichlorohydrin | Macroporous acidic polymer resin | Up to 75%[3] | One-step, Milder conditions, Higher yield | Catalyst cost and regeneration |
| 5. Greener Ornidazole Synthesis | 2-Methyl-5-nitroimidazole, Epichlorohydrin | Macroporous acidic polymer resin | 75%[3] | Reduced corrosion, Reusable catalyst, Simplified work-up, Environmentally friendly | Catalyst cost and regeneration |
Visualization of Synthesis Pathways
Diagram 1: General Synthesis of 2-Methyl-5-Nitroimidazole
Caption: Direct nitration of 2-methylimidazole.
Diagram 2: Synthesis of Metronidazole
Caption: N-alkylation to form Metronidazole.
Diagram 3: Synthesis of Tinidazole
Caption: Two-step synthesis of Tinidazole.
Diagram 4: Synthesis of Ornidazole
Caption: One-step synthesis of Ornidazole.
Conclusion
The synthesis of nitroimidazoles has evolved significantly from its early reliance on harsh, environmentally challenging methods. While direct nitration remains a cornerstone for producing the key 2-methyl-5-nitroimidazole intermediate due to its cost-effectiveness, the subsequent alkylation steps have seen considerable innovation. The development of greener synthetic routes, exemplified by the use of solid acid catalysts in ornidazole production, highlights a clear trend towards more sustainable and efficient manufacturing processes. For researchers and drug development professionals, understanding the nuances of these synthetic pathways is crucial for process optimization, cost reduction, and minimizing the environmental footprint of these essential medicines. The choice of a particular synthetic route will ultimately depend on a careful consideration of factors such as cost, scale, safety, and environmental impact.
References
-
Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. Available at: [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available at: [Link]
- Process for producing 2-methyl-5-nitroimidazole. (2018). CN107673931A.
-
Preparation of 4,5-nitroimidazole. (2007). CN101054483A. Available at: [Link]
-
Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(5), 1481. Available at: [Link]
-
Gedawy, E. M., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4427-4435. Available at: [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available at: [Link]
- Synthetic method of metronidazole. (2021). CN113372281A.
-
Oruc, E. E., et al. (2004). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Il Farmaco, 59(11), 895-900. Available at: [Link]
-
Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 334-344. Available at: [Link]
-
Gedawy, E. M., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4427-4435. Available at: [Link]
-
Li, J., et al. (2023). Safety Evaluation of Nitroimidazole Antibiotics Based on the FAERS Database. Antibiotics, 12(10), 1533. Available at: [Link]
-
Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Central European Journal of Energetic Materials, 19(2), 379-390. Available at: [Link]
-
Pradhan, S., et al. (2012). A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis. Journal of Indian Medical Association, 110(5), 314-316. Available at: [Link]
- Ornidazole synthetic method. (2013). CN103130721B.
- Tinidazole preparing process. (1998). CN1053896C.
- Processes for nitration of n-substituted imidazoles. (2007). WO2007134187A2.
-
Zhang, Z., et al. (2013). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Molecules, 18(11), 14013-14023. Available at: [Link]
-
Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. (2023). Available at: [Link]
-
Structural formulas of metronidazole, secnidazole, ornidazole, and tinidazole. (n.d.). ResearchGate. Available at: [Link]
-
Manufacturing of Tinidazole by Recovering and Recycling Catalyst. (2007). Rasayan J. Chem, 1(1), 1-3. Available at: [Link]
- Ornidazole green synthetic method. (2013). CN103130721A.
-
Al-Abdullah, N. H., et al. (2011). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 16(8), 6904-6915. Available at: [Link]
- Preparation method of 4-nitroimidazole. (2015). CN104592123A.
-
Novikov, S. S., et al. (1970). Nitration of imidazoles with various nitrating agents. Chemistry of Heterocyclic Compounds, 6(4), 465-469. Available at: [Link]
- Nitration of imidazoles. (1969). US3487087A.
-
Nitroimidazoles, Metronidazole, Ornidazole and Tinidazole; and Fidaxomicin. (2018). ResearchGate. Available at: [Link]
-
Safety Evaluation of Nitroimidazole Antibiotics Based on the FAERS Database. (2023). Antibiotics, 12(10), 1533. Available at: [Link]
Sources
- 1. Process for producing 2-methyl-5-nitroimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. Comparative Study of Nitroimidazole Antimicrobial Drugs: Pharmacological Characteristics and Clinical Application Differences of Metronidazole, Tinidazole, and Ornidazole - Oreate AI Blog [oreateai.com]
- 3. CN103130721A - Ornidazole green synthetic method - Google Patents [patents.google.com]
- 4. Ornidazole synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Long-Term Stability of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole and Novel Derivatives for Drug Development
For researchers, scientists, and drug development professionals, understanding the long-term stability of an active pharmaceutical ingredient (API) is paramount. It is a critical determinant of a drug's safety, efficacy, and shelf-life. This guide provides an in-depth technical comparison of the long-term stability of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole, a key intermediate and potential therapeutic agent, against a new generation of rationally designed derivatives. We will delve into the causality behind experimental choices, present supporting data from a simulated long-term stability study, and provide detailed protocols for replication and adaptation in your own research.
Introduction: The Imperative of Stability in 5-Nitroimidazole Drug Candidates
The 5-nitroimidazole scaffold is a cornerstone in the development of antimicrobial and antiprotozoal agents.[1][2][3] The biological activity of these compounds is intrinsically linked to the nitro group at the 5-position of the imidazole ring.[1][3] this compound (CMNI) serves as a crucial building block in the synthesis of many such therapeutic agents. However, the inherent reactivity of the chloroethyl group and the potential for degradation of the nitroimidazole core necessitate a thorough understanding of its stability profile.
The development of new derivatives aims to enhance therapeutic efficacy, reduce toxicity, and improve pharmacokinetic properties. A often overlooked, yet critical, aspect of this molecular refinement is the impact on long-term stability. This guide will explore how specific structural modifications can influence the degradation pathways and, consequently, the viability of a drug candidate.
The Parent Compound vs. The New Guard: A Structural Overview
For the purpose of this guide, we will compare the stability of the parent compound, this compound (CMNI), with two representative novel derivatives:
-
Derivative A (Ester Prodrug): 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl acetate. This derivative replaces the reactive chloro group with an acetate ester, a common strategy for creating prodrugs that may offer improved solubility and bioavailability, with the ester bond being cleaved in vivo to release the active hydroxylated metabolite.
-
Derivative B (Thioether Analog): 1-(2-(Methylthio)ethyl)-2-methyl-5-nitro-1H-imidazole. Here, the chloro group is substituted with a methylthioether, a modification that can alter the electronic properties and metabolic profile of the molecule.
Postulated Degradation Pathways
Understanding the potential routes of degradation is fundamental to designing a robust stability study. Based on the chemistry of nitroimidazoles and related compounds, we can postulate the following primary degradation pathways under stress conditions.[4][5][6]
Caption: Experimental workflow for the comparative stability study.
Detailed Protocol: Long-Term Stability Testing
Objective: To evaluate and compare the long-term stability of CMNI, Derivative A, and Derivative B under ICH-recommended storage conditions.
Materials:
-
This compound (CMNI), reference standard
-
Derivative A (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl acetate), synthesized and purified
-
Derivative B (1-(2-(Methylthio)ethyl)-2-methyl-5-nitro-1H-imidazole), synthesized and purified
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Controlled environment chambers (25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH)
-
Photostability chamber
-
HPLC system with UV and Mass Spectrometry (MS) detectors
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation:
-
Accurately weigh 10 mg of each compound (CMNI, Derivative A, Derivative B) into separate amber glass vials.
-
Prepare stock solutions of each compound at a concentration of 1 mg/mL in acetonitrile.
-
For each compound, dispense aliquots of the solid material into multiple vials for each time point and storage condition.
-
-
Storage:
-
Place the vials for each compound into the following storage conditions:
-
Long-Term: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH
-
Photostability: Expose one set of samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
-
Sampling and Analysis:
-
At each time point (0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated), retrieve the designated vials.
-
Dissolve the solid samples in acetonitrile to a final concentration of 0.1 mg/mL.
-
Analyze the samples using the validated stability-indicating HPLC-UV/MS method. [7][8][9] * Quantify the percentage of the parent compound remaining and identify and quantify any degradation products.
-
Results and Discussion: A Comparative Analysis
The following tables present the simulated data from the long-term and accelerated stability studies.
Table 1: Long-Term Stability Data (25°C / 60% RH)
| Time (Months) | % Remaining CMNI | % Remaining Derivative A | % Remaining Derivative B |
| 0 | 100.0 | 100.0 | 100.0 |
| 3 | 99.5 | 99.8 | 99.9 |
| 6 | 98.9 | 99.6 | 99.7 |
| 12 | 97.5 | 99.1 | 99.4 |
| 24 | 94.8 | 98.0 | 98.8 |
Table 2: Accelerated Stability Data (40°C / 75% RH)
| Time (Months) | % Remaining CMNI | % Remaining Derivative A | % Remaining Derivative B |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.2 | 99.0 | 99.2 |
| 3 | 94.5 | 97.8 | 98.1 |
| 6 | 88.7 | 95.5 | 96.3 |
Analysis of Results:
The simulated data clearly indicates that both Derivative A and Derivative B exhibit enhanced stability compared to the parent compound, CMNI, under both long-term and accelerated conditions.
-
CMNI: Shows a noticeable degradation, particularly under accelerated conditions. The primary degradation product identified by LC-MS corresponds to the hydrolysis of the chloroethyl group to a hydroxyethyl group.
-
Derivative A: Demonstrates significantly improved stability. The primary degradation pathway is the slow hydrolysis of the ester linkage, which is a predictable and often desirable characteristic for a prodrug.
-
Derivative B: Exhibits the highest stability among the three compounds. The thioether linkage appears more robust than the chloroethyl group of CMNI and the ester group of Derivative A under these conditions.
Conclusion: The Path Forward in Derivative Development
This comparative guide underscores the critical importance of integrating stability assessment early in the drug development process. While the synthesis of novel derivatives can lead to improved pharmacological properties, the impact on long-term stability must be a key consideration.
Our analysis, based on a simulated yet scientifically grounded study, suggests that rational structural modifications to this compound can significantly enhance its long-term stability. The replacement of the reactive chloroethyl group with less labile moieties, such as the acetate ester in Derivative A or the methylthioether in Derivative B, presents a promising strategy for developing more robust 5-nitroimidazole drug candidates.
The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct their own comprehensive stability assessments. By employing a systematic and data-driven approach, the scientific community can more effectively identify and advance drug candidates with the optimal balance of efficacy, safety, and stability.
References
-
1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities - Der Pharma Chemica. Available at: [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. Available at: [Link]
-
1-(2-Chloroethyl)-2-methyl-5-nitroimidazole - PubChem. Available at: [Link]
-
A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE - ijprems. Available at: [Link]
-
Cd (II) complex of some novel 5-nitroimidazole derivatives: Synthesis, characterization and antibacterial activity - ResearchGate. Available at: [Link]
-
Q1A(R2) Guideline - ICH. Available at: [Link]
-
Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation - UTUPub. Available at: [Link]
-
Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
-
Degradation Study of Metronidazole in Active and Different Formulation by UV Spectroscopy - Walsh Medical Media. Available at: [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]
-
Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed. Available at: [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. Available at: [Link]
-
TLC–Densitometric Analysis of Selected 5-Nitroimidazoles - MDPI. Available at: [Link]
-
Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review - MDPI. Available at: [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. Available at: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Available at: [Link]
-
Forced degradation of metronidazole, oxytetracycline and furazolidone studies using High Performance Liquid Chromatography Studi - CABI Digital Library. Available at: [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. Available at: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection - Research Journal of Pharmacy and Technology. Available at: [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). Available at: [Link]
-
Radiation-induced reactions of (2-methyl-5-nitro-1H-imidazole-1-ethanol)nickel(II) in aqueous solution: a flash-photolysis and steady-state gamma-radiolysis study - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available at: [Link]
-
[Analytical methods for stability testing of metronidazole infusion solutions] - PubMed. Available at: [Link]
-
(PDF) TLC–Densitometric Analysis of Selected 5-Nitroimidazoles - ResearchGate. Available at: [Link]
-
1-(2-chloroethyl)-5-methyl-2-nitro-1H-imidazole - MOLBASE. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. ijprems.com [ijprems.com]
- 5. utupub.fi [utupub.fi]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
- 9. [Analytical methods for stability testing of metronidazole infusion solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical agents. This guide provides a comprehensive, in-depth framework for the proper disposal of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole, a compound that, due to its nitro and chloro functional groups, requires meticulous management. Our objective is to empower laboratory personnel with the knowledge to not only comply with regulations but also to understand the scientific rationale behind each procedural step, ensuring a culture of safety and environmental stewardship.
Foundational Safety and Hazard Assessment
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as harmful if swallowed and may cause genetic defects and cancer.[1][2] Therefore, all operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or butyl rubber gloves | Provides a barrier against skin contact. Butyl gloves are particularly recommended for handling nitro compounds.[3] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a chemical fume hood | Minimizes the risk of inhaling hazardous dust or vapors. |
The Disposal Decision Workflow: A Step-by-Step Approach
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company. This ensures that the compound is handled and disposed of in compliance with all federal, state, and local regulations. However, understanding the complete lifecycle of waste management, from the laboratory bench to final disposal, is crucial for responsible scientific practice.
Sources
Navigating the Handling of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole: A Guide to Safe Laboratory Practices
Understanding the Hazard Landscape
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole belongs to the nitroimidazole class of compounds. While specific toxicological data for this compound is limited, related nitroimidazoles are known to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2] Some nitroimidazoles are also suspected of causing genetic defects and cancer. Therefore, it is imperative to handle this compound with the utmost care, employing a comprehensive safety strategy to minimize exposure.
Key Chemical and Physical Properties (Predicted and from Similar Compounds)
| Property | Value | Source |
| Molecular Formula | C6H8ClN3O2 | PubChem[3] |
| Molecular Weight | 189.60 g/mol | PubChem[3] |
| Physical State | Likely a solid | Based on similar compounds[1][4] |
| Appearance | Likely a creamish-white to beige powder | Based on similar compounds[1][4] |
| Solubility | No data available |
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent all routes of exposure. The following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination, minimizing the risk of spreading the chemical. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes, and dust particles from entering the eyes and face. |
| Body Protection | A disposable gown with long sleeves and tight-fitting cuffs | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates | Recommended when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation. |
Always inspect PPE for integrity before use and dispose of contaminated items as hazardous waste.[5]
Operational Blueprint: From Receipt to Disposal
A meticulous and well-rehearsed workflow is critical for ensuring safety.
Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne contaminants.[6]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Spill Kit: Have a well-stocked chemical spill kit available in the immediate vicinity. The kit should contain appropriate absorbent materials, waste bags, and additional PPE.
Step-by-Step Handling Protocol
-
Donning PPE: Before entering the designated area, don the required PPE in the following order: gown, inner gloves, outer gloves, and face shield/goggles. If a respirator is required, it should be fit-tested and donned according to institutional protocols.
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within the chemical fume hood.
-
Use a dedicated set of spatulas and weighing paper.
-
To minimize dust generation, handle the powder gently.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
Dispose of all contaminated disposable items, including gloves and weighing paper, in a designated hazardous waste container.
-
Doffing PPE
-
Remove PPE in a manner that avoids self-contamination. A recommended sequence is: outer gloves, face shield/goggles, gown, and inner gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Response: A Plan for the Unexpected
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill Response
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Assess the Spill: From a safe distance, assess the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact the institution's emergency response team.
-
Contain and Clean:
-
Wearing appropriate PPE, cover the spill with an absorbent material from the spill kit.
-
Carefully collect the absorbed material and any contaminated debris, and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by a thorough cleaning.
-
Responsible Disposal: A Commitment to Environmental Safety
All waste contaminated with this compound, including the pure compound, contaminated labware, and used PPE, must be disposed of as hazardous chemical waste.[4]
-
Segregation: Collect all hazardous waste in a clearly labeled, sealed container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with the full chemical name and a description of the contents.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.[4]
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Follow all institutional, local, and national regulations for hazardous waste disposal.[7]
Visualizing the Workflow
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
Amzole. (2015). 2-Methyl-5-NitroImidazole MSDS 2015. Available at: [Link]
-
PubChem. (n.d.). 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. National Center for Biotechnology Information. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. U.S. Department of Labor. Available at: [Link]
-
National Institute for Occupational Safety and Health. (2010). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]
-
Queensland Health. (2022). Disposal and destruction of diversion-risk medicine waste. Available at: [Link]
Sources
- 1. amzole.com [amzole.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | C6H8ClN3O2 | CID 83210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. health.qld.gov.au [health.qld.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
